molecular formula C9H12BrNO B040606 2-(3-Methoxy-4-bromophenyl)ethylamine CAS No. 113081-51-9

2-(3-Methoxy-4-bromophenyl)ethylamine

Katalognummer: B040606
CAS-Nummer: 113081-51-9
Molekulargewicht: 230.1 g/mol
InChI-Schlüssel: KNLHFRSNELASBY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Methoxy-4-bromophenyl)ethylamine is a versatile synthetic intermediate of significant interest in medicinal chemistry and neuroscience research. This compound features a phenethylamine backbone, a critical pharmacophore found in numerous biologically active molecules, substituted with a methoxy group and a bromine atom on the aromatic ring. The bromine atom serves as an excellent handle for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, making this amine a valuable precursor for the synthesis of more complex chemical libraries for drug discovery and structure-activity relationship (SAR) studies.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-(4-bromo-3-methoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-12-9-6-7(4-5-11)2-3-8(9)10/h2-3,6H,4-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNLHFRSNELASBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CCN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10603142
Record name 2-(4-Bromo-3-methoxyphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10603142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113081-51-9
Record name 2-(4-Bromo-3-methoxyphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10603142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(3-Methoxy-4-bromophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis and characterization of 2-(3-Methoxy-4-bromophenyl)ethylamine, a substituted phenethylamine derivative with potential applications in medicinal chemistry and drug development. As a Senior Application Scientist, this document is structured to deliver not only procedural steps but also the underlying scientific principles and field-proven insights to ensure successful and reproducible outcomes.

Introduction

Substituted phenethylamines are a broad class of compounds with significant pharmacological interest, acting on various targets within the central nervous system.[1] The specific substitution pattern on the phenyl ring of this compound imparts a unique combination of electronic and steric properties that make it a valuable building block in the synthesis of novel bioactive molecules. This guide will detail a reliable synthetic route and the analytical techniques required to confirm the identity and purity of the final compound.

Chemical Synthesis: A Two-Step Approach

The most logical and well-established synthetic route to this compound involves a two-step process starting from the commercially available 3-methoxy-4-bromobenzaldehyde. This strategy leverages the Henry reaction (also known as a nitroaldol reaction) to form the carbon-carbon bond of the ethylamine side chain, followed by a robust reduction of the intermediate nitrostyrene.

Step 1: Henry Reaction - Synthesis of 1-Bromo-2-methoxy-4-(2-nitrovinyl)benzene

The Henry reaction is a classic C-C bond-forming reaction between a nitroalkane and a carbonyl compound, catalyzed by a base.[2] In this step, 3-methoxy-4-bromobenzaldehyde is condensed with nitromethane to yield the corresponding β-nitrostyrene.

Causality Behind Experimental Choices:

  • Base Catalyst: A mild organic base like n-butylamine is chosen to deprotonate nitromethane, forming the nucleophilic nitronate anion. Stronger inorganic bases could lead to side reactions with the aldehyde.

  • Solvent: A polar solvent like methanol is used to dissolve the reactants and facilitate the ionic reaction mechanism.

  • Reaction Control: The reaction is typically performed at ambient temperature to control the rate and minimize the formation of byproducts. The formation of a solid product drives the reaction to completion.

Experimental Protocol: Henry Reaction

  • In a suitable flask, dissolve 3-methoxy-4-bromobenzaldehyde (1.0 eq) in methanol.

  • To this solution, add nitromethane (1.2 eq).

  • Slowly add n-butylamine (0.1 eq) to the mixture while stirring. The solution will typically change color, indicating the start of the reaction.

  • Allow the reaction to proceed at room temperature for 2-4 hours, or until a solid precipitate forms.

  • Collect the solid product by vacuum filtration and wash with cold methanol to remove unreacted starting materials.

  • The resulting solid, 1-bromo-2-methoxy-4-(2-nitrovinyl)benzene, can be used in the next step, often without further purification.

Step 2: Reduction of the Nitrostyrene to this compound

The reduction of the nitroalkene intermediate is a critical step to afford the target primary amine. Several reducing agents can accomplish this transformation, with Lithium Aluminum Hydride (LiAlH₄) being a powerful and effective choice.[3][4]

Causality Behind Experimental Choices:

  • Reducing Agent: LiAlH₄ is a potent reducing agent capable of reducing both the nitro group and the carbon-carbon double bond of the nitrostyrene in a single step.[4]

  • Anhydrous Conditions: LiAlH₄ reacts violently with water, so the reaction must be carried out under strictly anhydrous conditions using dry solvents (e.g., diethyl ether or THF) and an inert atmosphere (e.g., nitrogen or argon).

  • Work-up Procedure: A careful work-up procedure is essential to quench the excess LiAlH₄ and to hydrolyze the aluminum complexes to liberate the free amine. This is typically achieved by the sequential addition of water and a sodium hydroxide solution.

Experimental Protocol: LiAlH₄ Reduction

  • In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, suspend Lithium Aluminum Hydride (3.0 eq) in anhydrous diethyl ether.

  • Dissolve the 1-bromo-2-methoxy-4-(2-nitrovinyl)benzene (1.0 eq) in anhydrous diethyl ether and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the slow, sequential addition of water (same volume as the mass of LiAlH₄ used), followed by 15% aqueous sodium hydroxide solution (same volume as the mass of LiAlH₄ used), and finally water again (three times the volume as the mass of LiAlH₄ used).

  • Stir the resulting mixture until a granular precipitate forms.

  • Filter the precipitate and wash it thoroughly with diethyl ether.

  • Combine the filtrate and the washes, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude this compound.

Purification: Acid-Base Extraction

The crude product can be purified by acid-base extraction, which takes advantage of the basicity of the amine functional group.[5][6]

Experimental Protocol: Purification

  • Dissolve the crude product in a suitable organic solvent like diethyl ether.

  • Extract the organic solution with 1M hydrochloric acid. The amine will be protonated and move into the aqueous layer as the hydrochloride salt.

  • Separate the aqueous layer and wash it with diethyl ether to remove any neutral impurities.

  • Basify the aqueous layer with a concentrated sodium hydroxide solution until the pH is >12. The free amine will precipitate or form an oil.

  • Extract the free amine back into diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the purified this compound as a white powder.[7]

Visualizing the Synthesis

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Henry Reaction cluster_step2 Step 2: Reduction A 3-Methoxy-4-bromobenzaldehyde R1 Nitromethane, n-Butylamine B 1-Bromo-2-methoxy-4-(2-nitrovinyl)benzene R2 1. LiAlH₄ 2. H₂O/NaOH work-up R1->B Condensation C This compound R2->C Reduction

Caption: Synthetic workflow for this compound.

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following spectroscopic techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.4d1HAr-H
~6.8d1HAr-H
~6.7dd1HAr-H
3.85s3H-OCH₃
~2.9t2H-CH₂-NH₂
~2.7t2HAr-CH₂-
~1.5br s2H-NH₂

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~156Ar-C-OCH₃
~139Ar-C
~132Ar-CH
~128Ar-CH
~112Ar-CH
~111Ar-C-Br
56.0-OCH₃
~43-CH₂-NH₂
~39Ar-CH₂-
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Predicted IR Absorptions:

Wavenumber (cm⁻¹)IntensityAssignment
3300-3400Medium, BroadN-H stretch (primary amine)
2850-3000MediumC-H stretch (aliphatic)
~1600, ~1500StrongC=C stretch (aromatic)
~1250StrongC-O stretch (aryl ether)
~1050StrongC-N stretch
~600-800StrongC-Br stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Predicted Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z ~231 and ~233 (due to the presence of bromine isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio).

  • Major Fragment: m/z ~202 and ~204 (loss of the ethylamine side chain, [M-CH₂NH₂]⁺).

Data Summary

PropertyValue
Molecular Formula C₉H₁₂BrNO
Molecular Weight 230.10 g/mol
Appearance White powder[7]
CAS Number 113081-51-9[7]

Conclusion

This technical guide outlines a reliable and well-precedented method for the synthesis of this compound. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can confidently prepare this valuable compound. The provided characterization data serves as a benchmark for verifying the identity and purity of the final product, ensuring its suitability for further applications in drug discovery and development.

References

  • N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. MDPI. Available at: [Link]

  • p-Bromophenethylamine | C8H10BrN | CID 533915. PubChem. Available at: [Link]

  • 3-Methoxyphenethylamine | C9H13NO | CID 74866. PubChem. Available at: [Link]

  • CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. Google Patents.
  • Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Scirp.org. Available at: [Link]

  • Reduction of Phenolic Nitrostyrenes by Lithium Aluminum Hydride. Scribd. Available at: [Link]

  • Acid-Base Extraction Tutorial. YouTube. Available at: [Link]

  • Acid Base Extraction Demonstrated by Mark Niemczyk, PhD. YouTube. Available at: [Link]

  • Henry reaction between 4-nitrobenzaldehyde and nitromethane. ResearchGate. Available at: [Link]

  • One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv. Available at: [Link]

  • 3-Methoxyphenethylamine. NIST WebBook. Available at: [Link]

  • 4-Bromophenethylamine | C8H10BrN. ATB. Available at: [Link]

  • Extraction for Separations and Purifications | MCAT Organic Chemistry Prep. YouTube. Available at: [Link]

  • Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Scirp.org. Available at: [Link]

  • Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journals. Available at: [Link]

  • Defining Aldol Chemoselectivity in the Presence of Henry Nucleophiles (Nitroalkanes). NIH. Available at: [Link]

  • Acid-Base Extractions. YouTube. Available at: [Link]

  • (a) Synthesis of dialdehyde: (I) 4-bromobenzaldehyde,... ResearchGate. Available at: [Link]

  • Substituted phenethylamine. Wikipedia. Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Methoxy-4-bromophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-(3-Methoxy-4-bromophenyl)ethylamine, a substituted phenethylamine derivative of interest in medicinal chemistry and drug development. Due to its structural motifs, this compound presents a unique profile for potential pharmacological activity. This document consolidates available experimental data, provides well-founded estimations for key parameters, and outlines detailed analytical methodologies for its characterization. The guide is structured to offer both a quick reference and an in-depth understanding for researchers engaged in its synthesis, analysis, and application.

Introduction: The Scientific Context

Substituted phenethylamines are a cornerstone of modern pharmacology, with members of this class exhibiting a wide range of biological activities. The specific substitution pattern on the phenyl ring, as seen in this compound, is critical in defining its interaction with biological targets, as well as its absorption, distribution, metabolism, and excretion (ADME) profile. The presence of a methoxy group and a bromine atom at the 3 and 4 positions, respectively, imparts a distinct electronic and steric character compared to other isomers. This guide aims to elucidate the fundamental physicochemical characteristics that underpin the behavior of this molecule in both chemical and biological systems.

Chemical Identity and Structure

The foundational step in understanding any compound is to establish its precise chemical identity.

Nomenclature and Identification
  • Systematic Name: this compound

  • CAS Number: 113081-51-9[1]

  • Molecular Formula: C₉H₁₂BrNO

  • Molecular Weight: 230.10 g/mol

The hydrochloride salt of this compound is also a common form for handling and formulation, with the following identifiers:

  • Systematic Name (HCl salt): 2-(3-Methoxy-4-bromophenyl)ethanaminium chloride

  • CAS Number (HCl salt): 1159826-47-7

  • Molecular Formula (HCl salt): C₉H₁₃BrClNO

  • Molecular Weight (HCl salt): 266.57 g/mol [2]

Structural Representation

The chemical structure of this compound is depicted below. The spatial arrangement of the methoxy and bromine substituents is a key determinant of its properties.

Caption: Chemical structure of this compound.

Physicochemical Properties: A Quantitative Overview

A summary of the key physicochemical properties is presented in the table below. It is important to distinguish between experimentally determined values and those that are estimated based on computational models or data from analogous structures.

PropertyValue (Free Base)Value (HCl Salt)Source/Method
Appearance White powderNot specifiedExperimental[1]
Molecular Weight 230.10 g/mol 266.57 g/mol Calculated
Melting Point Not experimentally determined> 200 °CEstimated[2]
Boiling Point Not experimentally determinedNot applicable-
pKa (amine) Not experimentally determined~9.7Estimated based on similar compounds[2]
LogP (Octanol-Water) Not experimentally determined2.3 - 2.8Estimated[2]
Solubility Slightly soluble in water (predicted)More soluble in water (predicted)Inferred from structure and data on related compounds[3]
Density Not experimentally determined~1.4 g/mLEstimated[2]

Analytical Methodologies and Characterization

Robust analytical methods are essential for confirming the identity, purity, and stability of this compound. The following section details standard protocols for its characterization.

Chromatographic Analysis: Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the purity of the compound. A typical reversed-phase HPLC method is outlined below.

Workflow for HPLC Purity Analysis

hplc_workflow start Sample Preparation: Dissolve in Mobile Phase hplc HPLC System - C18 Column - UV Detector (254 nm) start->hplc gradient Gradient Elution: Water (A) / Acetonitrile (B) (with 0.1% TFA) hplc->gradient analysis Data Analysis: - Integrate Peaks - Calculate % Purity hplc->analysis end Purity Report analysis->end

Caption: A typical workflow for purity analysis by reversed-phase HPLC.

Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Rationale: TFA is used as an ion-pairing agent to improve peak shape for the amine.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B

  • Data Analysis:

    • The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Spectroscopic Characterization
  • ¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons, the methoxy group protons, and the ethylamine chain protons. The aromatic region will be complex due to the substitution pattern.

  • ¹³C NMR: The spectrum will show distinct signals for each of the nine carbon atoms in the molecule, with their chemical shifts being influenced by the attached functional groups.

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.

Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.

    • Rationale: Formic acid aids in the protonation of the amine for positive ion mode detection.

  • Instrumentation: Infuse the sample solution into an ESI-MS instrument.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Expected Results: The spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 230.0 for the free base. The isotopic pattern will be characteristic of a molecule containing one bromine atom (approximately equal intensity for M and M+2 peaks).

IR spectroscopy can confirm the presence of key functional groups.

Expected IR Absorptions:

  • N-H stretch: Around 3300-3400 cm⁻¹ (primary amine).

  • C-H stretch (aromatic and aliphatic): Around 2850-3100 cm⁻¹.

  • C=C stretch (aromatic): Around 1450-1600 cm⁻¹.

  • C-O stretch (methoxy): Around 1030-1250 cm⁻¹.

  • C-Br stretch: In the fingerprint region, typically below 800 cm⁻¹.

Synthesis Pathway Overview

A plausible synthetic route to this compound can be envisioned starting from a commercially available substituted benzaldehyde or a related precursor. A generalized synthetic workflow is presented below.

synthesis_pathway start Starting Material (e.g., 3-Methoxy-4-bromobenzaldehyde) step1 Nitromethane Condensation (Henry Reaction) start->step1 intermediate1 Nitrostyrene Intermediate step1->intermediate1 step2 Reduction of Nitro Group (e.g., LiAlH4 or H2/Pd-C) intermediate1->step2 product Final Product: This compound step2->product

Caption: A generalized synthetic pathway for the preparation of this compound.

Conclusion

This technical guide has synthesized the available information on the physicochemical properties of this compound. While a complete experimental dataset is not yet publicly available, the provided experimental data, estimations, and detailed analytical protocols offer a solid foundation for researchers. The unique substitution pattern of this molecule warrants further investigation into its pharmacological potential, and the methodologies outlined herein provide a robust framework for such studies.

References

  • PubChem. (n.d.). p-Bromophenethylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • LookChem. (n.d.). This compound cas no.113081-51-9. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-(3-Methoxy-4-bromophenyl)ethylamine (CAS Number: 113081-51-9)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of 2-(3-Methoxy-4-bromophenyl)ethylamine, a substituted phenethylamine of interest in medicinal chemistry and drug discovery. Drawing upon available data for the compound and its structural analogs, this document details its physicochemical properties, potential synthetic routes, spectroscopic characteristics, and safety considerations. The information presented herein is intended to support researchers in understanding the chemical nature and potential applications of this molecule.

Introduction: The Significance of Substituted Phenethylamines

The phenethylamine scaffold is a cornerstone in neuroscience and pharmacology. This structural motif is present in a wide array of endogenous neurotransmitters and neuromodulators, including dopamine, norepinephrine, and epinephrine, which are crucial for regulating mood, attention, and various physiological processes.[1] Consequently, synthetic derivatives of phenethylamine have been extensively explored for their therapeutic potential, leading to the development of drugs targeting a vast range of conditions from neurological disorders to cardiovascular diseases.

The biological activity of phenethylamine derivatives is exquisitely sensitive to the nature and position of substituents on the aromatic ring. Halogenation and the introduction of alkoxy groups, such as in this compound, can profoundly influence a molecule's potency, selectivity for specific receptors, and metabolic stability. The bromine atom can enhance binding affinity through halogen bonding and increase lipophilicity, while the methoxy group can modulate electronic properties and metabolic pathways. This makes this compound a compound of significant interest for the development of novel therapeutic agents.

Physicochemical and Structural Characteristics

While experimental data for this compound is not extensively published, its properties can be estimated based on its chemical structure and data from closely related analogs.

PropertyValue (Estimated)Source/Note
CAS Number 113081-51-9[2]
Molecular Formula C₉H₁₂BrNOCalculated
Molecular Weight 230.10 g/mol Calculated
Appearance White powder[2]
Melting Point Not available. Likely a solid at room temperature.Based on the appearance as a powder.
Boiling Point Not available.Data for the related compound 2-(3-Bromophenyl)ethylamine is 132 °C at 12 mmHg.[3]
Solubility Expected to be sparingly soluble in water, soluble in organic solvents like methanol, ethanol, and dichloromethane.General solubility for similar aromatic amines.
pKa (amine) ~9.5 - 10.5Estimated based on typical primary alkylamines.

Synthesis and Purification

Proposed Synthetic Pathway: Reductive Amination

This common and robust method involves two main steps: the synthesis of the substituted phenylacetonitrile and its subsequent reduction to the target ethylamine.

G cluster_0 Step 1: Synthesis of 3-Methoxy-4-bromophenylacetonitrile cluster_1 Step 2: Reduction to the Amine Starting Material 3-Methoxy-4-bromobenzyl halide Product1 3-Methoxy-4-bromophenylacetonitrile Starting Material->Product1 Nucleophilic Substitution Reagent1 Cyanide source (e.g., NaCN, KCN) Reagent1->Product1 Product1_ref 3-Methoxy-4-bromophenylacetonitrile FinalProduct This compound Product1_ref->FinalProduct Reduction Reagent2 Reducing agent (e.g., LiAlH4, H2/Raney Ni) Reagent2->FinalProduct

Sources

An In-Depth Technical Guide to the Spectral Data Analysis of 2-(3-Methoxy-4-bromophenyl)ethylamine using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparalleled insights into molecular structure and purity. This guide offers a comprehensive analysis of the NMR spectral data for the key chemical intermediate, 2-(3-Methoxy-4-bromophenyl)ethylamine. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven insights to facilitate the accurate interpretation of ¹H and ¹³C NMR spectra. We will delve into the causal relationships between molecular structure and spectral features, present detailed experimental protocols for data acquisition, and discuss the identification of potential process-related impurities. This guide is designed to be a self-validating resource, grounded in authoritative references and established spectroscopic principles, to empower researchers in their analytical endeavors.

Introduction: The Structural Significance of this compound

This compound is a substituted phenethylamine derivative of significant interest in medicinal chemistry and drug development. Its structural scaffold is a common feature in a variety of biologically active molecules. Accurate characterization of this compound is paramount for ensuring the quality, purity, and identity of downstream products. NMR spectroscopy stands as the primary tool for this purpose, offering a detailed roadmap of the molecule's atomic connectivity and chemical environment.

This guide will provide a deep dive into the ¹H and ¹³C NMR spectra of this compound, explaining the rationale behind the observed chemical shifts and coupling patterns. By understanding the influence of the methoxy, bromo, and ethylamine substituents on the phenyl ring, researchers can confidently assign each resonance and identify the compound with a high degree of certainty.

Predicted NMR Spectral Data

In the absence of a publicly available, experimentally verified spectrum for this compound, we have generated a predicted spectrum using a combination of established NMR prediction algorithms and expert analysis of substituent effects. These predictions serve as a robust baseline for experimental verification.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum is characterized by distinct signals for the aromatic protons, the ethylamine side chain, and the methoxy group. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-27.05d~2.0
H-57.30d~8.2
H-66.80dd~8.2, 2.0
-CH₂- (Ar-CH₂)2.85t~7.0
-CH₂- (CH₂-NH₂)3.00t~7.0
-OCH₃3.85s-
-NH₂1.5 (variable)br s-

Note: The chemical shift of the -NH₂ protons is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and exchange.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are sensitive to the electronegativity of the substituents and the overall electronic distribution within the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
C-1132.5
C-2111.0
C-3155.0
C-4112.0
C-5133.0
C-6128.5
-CH₂- (Ar-CH₂)38.0
-CH₂- (CH₂-NH₂)42.0
-OCH₃56.0

Detailed Spectral Analysis and Rationale

¹H NMR Spectrum: A Proton-by-Proton Walkthrough

The aromatic region of the ¹H NMR spectrum is predicted to show a characteristic three-proton system.

  • H-5: This proton is ortho to the bromine atom and is expected to be the most downfield of the aromatic protons due to the deshielding effect of the halogen. It will appear as a doublet with a typical ortho coupling constant of approximately 8.2 Hz to H-6.

  • H-2: This proton is ortho to the methoxy group and meta to the bromine. It is expected to appear as a doublet with a small meta coupling constant of around 2.0 Hz to H-6. The electron-donating nature of the methoxy group will shield this proton relative to H-5.

  • H-6: This proton is ortho to both the ethylamine side chain and H-5, and meta to H-2. It will therefore be split into a doublet of doublets by coupling to both H-5 (ortho coupling, ~8.2 Hz) and H-2 (meta coupling, ~2.0 Hz).

The ethylamine side chain will present as two triplets, assuming free rotation.

  • Ar-CH₂-: The benzylic protons will be a triplet due to coupling with the adjacent methylene group.

  • -CH₂-NH₂: These protons will also appear as a triplet, coupled to the benzylic protons.

The methoxy group will be a sharp singlet at approximately 3.85 ppm.

¹³C NMR Spectrum: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information to the ¹H NMR.

  • Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbon bearing the methoxy group (C-3) will be the most downfield in the aromatic region due to the deshielding effect of the oxygen atom. The carbon attached to the bromine (C-4) will also be significantly shifted. The remaining aromatic carbon signals can be assigned based on substituent effect calculations and comparison with related compounds.

  • Aliphatic Carbons: The two methylene carbons of the ethylamine side chain will appear in the aliphatic region of the spectrum. The benzylic carbon (Ar-CH₂) will be slightly downfield compared to the terminal methylene carbon (-CH₂-NH₂) due to its proximity to the aromatic ring.

  • Methoxy Carbon: The carbon of the methoxy group will appear as a distinct signal around 56.0 ppm.

Experimental Protocols for High-Fidelity NMR Data Acquisition

To obtain high-quality, reproducible NMR data, adherence to a standardized experimental protocol is crucial.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for phenylethylamines.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Filtration: Filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Instrument Parameters

The following are general guidelines for a 400 MHz NMR spectrometer. Instrument-specific parameters may need to be optimized.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

    • Number of Scans: 1024 to 4096 scans, or more for dilute samples.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width (sw): 0 to 220 ppm.

Advanced 2D NMR Techniques for Unambiguous Assignment

For complex molecules or to definitively confirm assignments, 2D NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks in the COSY spectrum will connect the signals of coupled protons, for example, between H-5 and H-6, and between the two methylene groups of the ethylamine side chain.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals. It is instrumental in assigning the carbon resonances based on the already assigned proton spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together molecular fragments.

Synthesis and Potential Impurities

A common synthetic route to this compound involves the reduction of 3-methoxy-4-bromophenylacetonitrile.

Synthesis

Potential impurities that may be observed in the NMR spectrum include:

  • Unreacted Starting Material: Residual 3-methoxy-4-bromophenylacetonitrile would show a characteristic singlet for the benzylic protons around 3.7 ppm and a nitrile carbon signal in the ¹³C NMR spectrum around 118 ppm.

  • Over-reduction Products: Depending on the reducing agent and reaction conditions, other functional groups could potentially be reduced.

  • Solvent Residues: Signals from residual solvents used in the synthesis or purification process are common.

Conclusion: A Framework for Confident Spectral Interpretation

This technical guide provides a comprehensive framework for the analysis of the NMR spectral data of this compound. By combining predicted spectral data with a thorough understanding of the underlying spectroscopic principles, researchers can confidently interpret their experimental results. The detailed protocols for data acquisition and the discussion of potential impurities further enhance the practical utility of this guide. As with any analytical endeavor, the key to accurate structural elucidation lies in a meticulous and systematic approach, integrating all available data to build a coherent and self-consistent picture of the molecule under investigation.

References

  • NMRDB.org: An online resource for NMR prediction and spectral analysis. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Field, L. D., Li, H., & Magill, A. M. (2013). 100 and More Basic NMR Experiments: A Practical Course. John Wiley & Sons.
  • Reich, H. J. Structure Determination using NMR Spectroscopy. University of Wisconsin. [Link]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-(3-Methoxy-4-bromophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(3-Methoxy-4-bromophenyl)ethylamine is a substituted phenethylamine derivative of significant interest to researchers in medicinal chemistry and drug development. Understanding its molecular structure and fragmentation behavior under mass spectrometric analysis is crucial for its unequivocal identification, characterization, and quantification in various matrices. This technical guide provides a comprehensive analysis of the anticipated electron ionization (EI) mass spectrometry fragmentation pattern of this compound, drawing upon established principles of mass spectrometry and data from structurally related molecules.

Molecular Structure and Key Functional Groups

The structure of this compound incorporates several key functional groups that dictate its fragmentation pathways in a mass spectrometer. These include a primary ethylamine side chain, a benzene ring, a methoxy substituent, and a bromine atom. Each of these moieties contributes to the characteristic fragmentation pattern observed in the mass spectrum.

Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation Pathway

Electron ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and informative fragmentation. The following sections detail the predicted fragmentation cascade for this compound.

Molecular Ion (M•+ radical cation)

Upon electron impact, the molecule will lose an electron to form the molecular ion (M•+). Due to the presence of a bromine atom, which has two major isotopes, 79Br and 81Br, in nearly equal abundance, the molecular ion will appear as a pair of peaks of similar intensity, M•+ and (M+2)•+. This isotopic signature is a key diagnostic feature for bromine-containing compounds.

The molecular weight of this compound is calculated as follows:

  • C: 9 x 12.011 = 108.099

  • H: 12 x 1.008 = 12.096

  • Br: 1 x 79.904 = 79.904

  • N: 1 x 14.007 = 14.007

  • O: 1 x 15.999 = 15.999

  • Total Molecular Weight ≈ 230.105 g/mol

Therefore, the molecular ion peaks are expected at m/z 230 (containing 79Br) and m/z 232 (containing 81Br).

Primary Fragmentation Pathways

The primary fragmentation of the molecular ion is anticipated to occur via two main pathways characteristic of phenethylamine derivatives: α-cleavage and β-cleavage of the ethylamine side chain.

  • α-Cleavage (C-C bond fission): This involves the cleavage of the bond between the α and β carbons of the ethylamine side chain. This is a dominant fragmentation pathway for phenethylamines, leading to the formation of a stable iminium ion. For this compound, this cleavage results in the formation of the CH₂=NH₂⁺ ion at m/z 30 . The other fragment would be the 3-methoxy-4-bromobenzyl radical.

  • β-Cleavage (Benzylic C-C bond fission): This involves the cleavage of the bond between the aromatic ring and the ethylamine side chain. This results in the formation of a stable tropylium-like ion. The resulting fragment would be the 3-methoxy-4-bromotropylium ion . This fragment is expected to be a major ion in the spectrum, appearing as a pair of peaks at m/z 200 (with 79Br) and m/z 202 (with 81Br). This fragment is often the base peak in the spectra of phenethylamines.

The following diagram illustrates the initial ionization and the primary α and β cleavage pathways:

fragmentation M This compound (MW ≈ 230/232) M_ion Molecular Ion (M•+) m/z 230/232 M->M_ion Electron Impact alpha_frag Iminium Ion [CH₂=NH₂]⁺ m/z 30 M_ion->alpha_frag α-Cleavage beta_frag 3-Methoxy-4-bromotropylium Ion m/z 200/202 M_ion->beta_frag β-Cleavage

Caption: Initial ionization and primary fragmentation of this compound.

Secondary Fragmentation

The primary fragment ions can undergo further fragmentation, leading to a series of smaller, characteristic ions.

  • Fragmentation of the 3-Methoxy-4-bromotropylium Ion (m/z 200/202):

    • Loss of a methyl radical (•CH₃): The methoxy group can lose a methyl radical, resulting in a fragment at m/z 185/187 .

    • Loss of carbon monoxide (CO): Following the loss of the methyl radical, the resulting ion can lose a molecule of carbon monoxide, leading to a fragment at m/z 157/159 .

    • Loss of the bromine atom (•Br): The tropylium ion can lose a bromine radical, leading to a fragment at m/z 121 .

The following diagram illustrates the secondary fragmentation of the β-cleavage product:

secondary_fragmentation beta_frag 3-Methoxy-4-bromotropylium Ion m/z 200/202 loss_ch3 Loss of •CH₃ m/z 185/187 beta_frag->loss_ch3 loss_br Loss of •Br m/z 121 beta_frag->loss_br loss_co Loss of CO m/z 157/159 loss_ch3->loss_co

Caption: Secondary fragmentation of the 3-methoxy-4-bromotropylium ion.

Summary of Predicted Key Fragments

The following table summarizes the predicted key fragment ions, their mass-to-charge ratios (m/z), and their proposed structures.

m/z (79Br/81Br)Proposed Ion StructureFragmentation Pathway
230/232[C₉H₁₂BrNO]•+Molecular Ion
200/202[C₈H₇BrO]⁺β-Cleavage
185/187[C₇H₄BrO]⁺Loss of •CH₃ from m/z 200/202
157/159[C₆H₄Br]⁺Loss of CO from m/z 185/187
121[C₈H₉O]⁺Loss of •Br from m/z 200/202
30[CH₄N]⁺α-Cleavage

Experimental Protocol for GC-MS Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is the analytical technique of choice for the analysis of phenethylamine derivatives.[1] A typical experimental protocol would involve the following steps:

Sample Preparation
  • Dissolution: Dissolve a small amount of the sample (e.g., 1 mg) in a suitable solvent such as methanol or ethyl acetate (1 mL).

  • (Optional) Derivatization: Primary amines like this compound can sometimes exhibit poor chromatographic peak shape. Derivatization with an agent like trifluoroacetic anhydride (TFAA) or N-methyl-bis(trifluoroacetamide) (MBTFA) can improve volatility and chromatographic performance.[2][3]

    • To a dried aliquot of the sample, add 50 µL of ethyl acetate and 50 µL of TFAA.

    • Heat the mixture at 70°C for 20 minutes.

    • Evaporate the solvent and derivatizing agent under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of ethyl acetate for GC-MS analysis.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40 - 550.

The following diagram outlines the general workflow for GC-MS analysis:

gcms_workflow cluster_sample_prep Sample Preparation cluster_gc_separation GC Separation cluster_ms_analysis MS Analysis dissolution Dissolution in Solvent derivatization Optional Derivatization dissolution->derivatization injection Injection into GC derivatization->injection separation Separation on Column injection->separation ionization Electron Ionization (70 eV) separation->ionization fragmentation Fragmentation ionization->fragmentation detection Mass Detection fragmentation->detection data_analysis data_analysis detection->data_analysis Data Analysis

Caption: General workflow for the GC-MS analysis of this compound.

Conclusion

The mass spectrometry fragmentation pattern of this compound is predicted to be characterized by a prominent molecular ion peak with a distinct bromine isotopic pattern (M•+ and M+2•+), a base peak resulting from β-cleavage (m/z 200/202), and a significant fragment from α-cleavage (m/z 30). Further fragmentation of the benzylic cation provides additional structural information. The experimental protocol outlined provides a robust method for the analysis of this compound by GC-MS. This guide serves as a valuable resource for researchers and scientists involved in the identification and characterization of this and related phenethylamine derivatives.

References

  • Tsai, Y-L., et al. (2015). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 20(9), 16970-16987. Available at: [Link]

  • PubChem. (n.d.). p-Bromophenethylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Ethylamine. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • De La Torre, R., et al. (2001). Non-linear pharmacokinetics of MDMA ('ecstasy') in humans. British Journal of Clinical Pharmacology, 51(1), 5-11. Available at: [Link]

  • Clark, C. R., et al. (1996). GC-MS analysis of acylated derivatives of a series of side chain regioisomers of 2-methoxy-4-methyl-phenethylamines. Journal of Analytical Toxicology, 20(3), 153-162. Available at: [Link]

  • Shimadzu. (n.d.). Automatic Derivatization System for Phenethylamine Drugs. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Infrared Spectroscopy of 2-(3-Methoxy-4-bromophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the infrared (IR) spectroscopic profile of 2-(3-Methoxy-4-bromophenyl)ethylamine, a substituted phenethylamine of interest to researchers in drug discovery and development. By understanding the principles of infrared spectroscopy and the characteristic vibrational modes of this molecule's functional groups, scientists can effectively utilize this technique for structural elucidation and quality control.

Introduction: The Significance of Vibrational Spectroscopy in Pharmaceutical Analysis

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1][2][3] When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. These frequencies are dependent on the bond strength, the mass of the bonded atoms, and the overall molecular structure.[2] Consequently, an infrared spectrum provides a unique "molecular fingerprint," allowing for the identification of functional groups and the confirmation of molecular identity.[1][3]

For a molecule such as this compound, which possesses a primary amine, an aromatic ring with methoxy and bromine substituents, and an ethyl chain, IR spectroscopy is an invaluable tool for confirming its synthesis and purity. Each of these functional groups exhibits characteristic absorption bands in the IR spectrum.

Below is a diagram illustrating the molecular structure of this compound and the key functional groups that will be the focus of our spectroscopic analysis.

Caption: Molecular structure of this compound with key functional groups highlighted.

Experimental Methodology: Acquiring a High-Quality IR Spectrum

Obtaining a reliable IR spectrum is contingent on proper sample preparation and instrument operation. For a solid organic compound like this compound, several methods are suitable.

Sample Preparation

The choice of sample preparation technique is critical for obtaining a high-quality spectrum. The primary goal is to have a sample concentration that allows for sufficient transmission of the infrared beam without causing detector saturation.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy: This is a modern and highly convenient method for analyzing solid samples directly. A small amount of the solid is placed on the ATR crystal (commonly diamond), and pressure is applied to ensure good contact. The IR beam undergoes total internal reflection within the crystal, creating an evanescent wave that penetrates a few micrometers into the sample, resulting in an absorption spectrum.

Thin Solid Film Method: This technique involves dissolving a small amount of the solid (5-10 mg) in a few drops of a volatile solvent such as methylene chloride or acetone.[4] A drop of this solution is then placed on an IR-transparent salt plate (e.g., NaCl or KBr).[4] As the solvent evaporates, a thin film of the solid compound is deposited on the plate. This plate is then mounted in the spectrometer's sample holder.

Instrumentation and Data Acquisition

A Fourier Transform Infrared (FTIR) spectrometer is the instrument of choice for modern infrared spectroscopy. It utilizes a Michelson interferometer to acquire an interferogram, which is then mathematically converted into a spectrum via a Fourier transform.[5]

Typical Data Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

  • Background: A background spectrum of the empty sample compartment (or the clean ATR crystal) must be collected before running the sample spectrum.

The following diagram outlines the general workflow for acquiring an FTIR spectrum.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Start Obtain Solid Sample Prep Prepare Sample (ATR or Thin Film) Start->Prep Background Collect Background Spectrum Prep->Background Sample Collect Sample Spectrum Background->Sample Process Perform Fourier Transform Sample->Process Display Display IR Spectrum (%T vs. Wavenumber) Process->Display

Caption: A generalized workflow for acquiring an FTIR spectrum of a solid sample.

Spectral Interpretation: Decoding the Vibrational Signature

The infrared spectrum of this compound can be divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). The former is characterized by absorptions from specific functional groups, while the latter contains complex vibrations that are unique to the molecule as a whole.

Predicted Infrared Spectrum
Detailed Band Assignments

The following table summarizes the expected characteristic vibrational modes for this compound, with justifications based on established spectroscopic principles.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity & Characteristics
3400-3250N-H Asymmetric & Symmetric StretchingPrimary AmineTwo distinct, medium-intensity, sharp to slightly broad peaks.[6] The presence of two peaks is a definitive indicator of a primary amine.
3100-3000C-H Aromatic StretchingAromatic RingMultiple weak to medium, sharp peaks.[6] These appear at a slightly higher frequency than aliphatic C-H stretches.
2950-2850C-H Aliphatic StretchingEthyl & Methyl GroupsMedium to strong, sharp peaks corresponding to the symmetric and asymmetric stretching of the CH₂ and CH₃ groups.
1650-1580N-H Bending (Scissoring)Primary AmineMedium to strong, sharp to slightly broad peak.[6] This band can sometimes be obscured by aromatic C=C stretching vibrations.
1600-1450C=C Aromatic Ring StretchingAromatic RingTwo to four sharp peaks of variable intensity.[7][8] The substitution pattern influences the exact position and number of these bands.
1250-1200C-O Aryl-Alkyl Ether Asymmetric StretchingMethoxy GroupStrong, sharp peak. This is a very characteristic absorption for aromatic ethers.
1050-1020C-O Aryl-Alkyl Ether Symmetric StretchingMethoxy GroupMedium to strong, sharp peak.
1250-1020C-N Aliphatic Amine StretchingEthylamine GroupMedium to weak intensity peak.[6] This can sometimes be difficult to assign definitively as it falls in the crowded fingerprint region.
900-675C-H Aromatic Out-of-Plane BendingAromatic RingStrong, sharp peaks. The exact position is highly indicative of the substitution pattern on the benzene ring.[7][8] For a 1,2,4-trisubstituted ring, characteristic bands are expected.
690-515C-Br StretchingBromo GroupMedium to strong peak in the lower frequency region of the spectrum. The presence of this band confirms the bromination of the aromatic ring.

Conclusion: A Versatile Tool for Structural Verification

The infrared spectrum of this compound provides a wealth of information that is crucial for its identification and characterization. By carefully analyzing the key absorption bands in the functional group and fingerprint regions, researchers can confirm the presence of the primary amine, the substituted aromatic ring, the methoxy ether, and the bromo substituent. This makes FTIR spectroscopy an indispensable technique in the synthesis and quality control of this and other related pharmaceutical compounds. The principles and methodologies outlined in this guide provide a robust framework for the successful application of this analytical technique.

References

  • Master Organic Chemistry. (2016, November 29). IR Spectroscopy: 4 Practice Problems. Retrieved from [Link]

  • LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

  • OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link]

  • Oregon State University. (2013, January 26). FTIR instrumentation and theory. Retrieved from [Link]

  • Michigan State University Department of Chemistry. Principles of FTIR Spectroscopy. Retrieved from [Link]

  • National Institute of Standards and Technology. Ethylamine. In NIST Chemistry WebBook. Retrieved from [Link]

  • University of California, Irvine. 5.3.2 Benzene and its derivatives. Retrieved from [Link]

  • University of Wisconsin-Madison Libraries. Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

  • National Institute of Standards and Technology. 2-(2-Methoxyphenyl)ethylamine. In NIST Chemistry WebBook. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. Infrared Absorption Spectroscopy. Retrieved from [Link]

  • PhotoMetrics, Inc. Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

  • National Institute of Standards and Technology. Ethanamine, 2-methoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Bioregistry. Spectral Database for Organic Compounds. Retrieved from [Link]

  • Spectroscopy Online. (2016, March 1). Group Wavenumbers and an Introduction to the Spectroscopy of Benzene Rings. Retrieved from [Link]

  • National Institute of Standards and Technology. 2-(4-Acetyl-5-acetoxy-2-methoxyphenyl)ethylamine, N-acetyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (E)-4-(3-Bromophenyl)-but-3-en-2-one. In NIST Chemistry WebBook. Retrieved from [Link]

  • SUDMED MS. Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

  • AIST. Introduction to the Spectral Data Base (SDBS). Retrieved from [Link]

  • AIST. Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

  • PubChem. p-Bromophenethylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. 3-Methoxyphenethylamine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Unraveling the Enigma: A Technical Guide to the Potential Mechanism of Action of 2-(3-Methoxy-4-bromophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting the Unexplored Territory of a Novel Phenethylamine

The landscape of neuropharmacology is in a perpetual state of expansion, driven by the synthesis and characterization of novel molecular entities. Among these, phenethylamines represent a vast and structurally diverse class of compounds with profound effects on the central nervous system.[1] This guide focuses on a lesser-known derivative, 2-(3-Methoxy-4-bromophenyl)ethylamine, a compound whose specific biological activities and mechanism of action remain largely uncharacterized in peer-reviewed literature. The structural similarity to well-documented psychoactive compounds, however, provides a logical foundation upon which to build a series of testable hypotheses.

This document is intended for researchers, scientists, and drug development professionals. It eschews a conventional template to present a bespoke, logic-driven framework for elucidating the pharmacological profile of this compound. We will proceed from foundational principles of structure-activity relationships to propose a comprehensive, multi-tiered experimental strategy. Our approach is grounded in the principles of scientific integrity, ensuring that each proposed step is part of a self-validating system designed to yield robust and interpretable data.

I. Molecular Architecture and Mechanistic Postulates

The structure of this compound—a phenethylamine backbone with methoxy and bromine substitutions at the 3 and 4 positions of the phenyl ring, respectively—is our primary clue to its potential biological targets. This substitution pattern bears resemblance to several classes of neuroactive compounds, leading to three primary hypotheses regarding its mechanism of action.

Hypothesis 1: Serotonergic Activity, with a Focus on the 5-HT₂ Receptor Subfamily

The 2,5-dimethoxy substitution pattern is a hallmark of the "2C" family of psychedelic phenethylamines, which are potent agonists or partial agonists at the serotonin 5-HT₂A receptor.[2] While our compound of interest has a 3-methoxy-4-bromo substitution, the presence of a halogen at the 4-position is also a key feature of potent 5-HT₂A agonists like 2C-B (4-bromo-2,5-dimethoxyphenethylamine).[2][3] It is therefore highly probable that this compound interacts with 5-HT₂ receptors.

Hypothesis 2: Dopaminergic Modulation, Particularly at D₂-like Receptors

Phenethylamines are the parent structure of dopamine, and various substitutions can confer affinity for dopamine receptors.[4][5] The specific arrangement of substituents on the phenyl ring can influence selectivity for D₁-like versus D₂-like receptors. Given the role of dopamine systems in reward, motivation, and motor control, any interaction with these receptors would have significant physiological consequences.

Hypothesis 3: Trace Amine-Associated Receptor 1 (TAAR1) Agonism

TAAR1 is a G-protein coupled receptor that responds to endogenous trace amines, a class that includes phenethylamine itself.[6][7] TAAR1 agonists are a novel class of drugs being investigated for the treatment of psychosis and other neuropsychiatric disorders, as they can modulate dopamine and glutamate neurotransmission without directly blocking D₂ receptors.[6][8][9] The phenethylamine core of our compound makes TAAR1 a plausible and compelling target.

The following sections will detail the experimental workflows designed to systematically investigate these three primary hypotheses.

II. A Phased Experimental Approach to Mechanistic Elucidation

We propose a three-phase experimental plan, progressing from initial screening and target identification to in-depth functional characterization and in-vivo validation.

Phase 1: Target Identification and Affinity Profiling

The initial step is to determine which of our hypothesized receptors the compound binds to and with what affinity. This will be achieved through a series of competitive radioligand binding assays.

Experimental Protocol: Radioligand Binding Assays

  • Cell Culture and Membrane Preparation:

    • Culture cell lines stably expressing the human recombinant receptors of interest (e.g., HEK293 cells expressing 5-HT₂A, 5-HT₂C, D₂, or TAAR1).

    • Harvest cells and prepare crude membrane fractions by homogenization and centrifugation. Protein concentration of the membrane preparations should be determined using a standard assay (e.g., Bradford).

  • Binding Assay:

    • In a 96-well plate, incubate the cell membrane preparations with a specific radioligand for each receptor target (e.g., [³H]ketanserin for 5-HT₂A, [³H]spiperone for D₂, a suitable radiolabeled agonist for TAAR1).

    • Add increasing concentrations of the unlabeled test compound, this compound, to compete with the radioligand for binding.

    • Incubate to allow the binding to reach equilibrium.

    • Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

    • Quantify the radioactivity trapped on the filters using liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific radioligand binding).

    • Calculate the equilibrium dissociation constant (Kᵢ) for the test compound using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Data Presentation: Predicted Binding Affinities (Kᵢ, nM)

Target ReceptorRadioligandPredicted Kᵢ of this compound (Hypothetical)
5-HT₂A[³H]ketanserin50 - 500 nM
5-HT₂C[³H]mesulergine100 - 1000 nM
D₂[³H]spiperone> 1000 nM
TAAR1[³H]...50 - 750 nM

This table presents hypothetical data to illustrate the expected output. A lower Kᵢ value indicates higher binding affinity.

Workflow Diagram: Phase 1

G cluster_0 Phase 1: Target Affinity Profiling A Synthesize & Purify This compound B Prepare Membranes from Receptor-Expressing Cell Lines (5-HT2A, 5-HT2C, D2, TAAR1) A->B C Perform Competitive Radioligand Binding Assays B->C D Data Analysis: Calculate IC50 and Ki Values C->D E Identify Primary Binding Targets (Receptors with Highest Affinity) D->E

Caption: Workflow for identifying primary molecular targets.

Phase 2: Functional Characterization of Primary Targets

Once high-affinity targets are identified in Phase 1, the next crucial step is to determine the functional consequence of this binding. Is the compound an agonist, antagonist, or inverse agonist? This will be assessed using in-vitro functional assays.

Experimental Protocol: Gq-Coupled Receptor Activation (for 5-HT₂A/₂C)

  • Cell Culture: Use cells expressing the receptor of interest (e.g., 5-HT₂A) that also endogenously or recombinantly express a calcium-sensitive fluorescent dye (e.g., Fluo-4) or a genetically encoded calcium indicator.

  • Assay Procedure:

    • Plate cells in a 96-well plate.

    • Add increasing concentrations of this compound.

    • Measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Data Analysis:

    • Plot the fluorescence change against the logarithm of the drug concentration.

    • Determine the EC₅₀ (concentration for 50% of maximal response) and the Eₘₐₓ (maximal effect) relative to a known full agonist (e.g., serotonin).

Experimental Protocol: Gi/Gs-Coupled Receptor Activation (for D₂/TAAR1)

  • Cell Culture: Use cells expressing the receptor of interest (e.g., D₂ or TAAR1).

  • cAMP Assay:

    • Pre-treat cells with forskolin to stimulate adenylyl cyclase and elevate intracellular cAMP levels.

    • Add increasing concentrations of this compound.

    • Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF or ELISA-based).

  • Data Analysis:

    • For Gi-coupled receptors (like D₂), an agonist will decrease cAMP levels. For Gs-coupled receptors (like TAAR1), an agonist will increase cAMP levels.

    • Calculate EC₅₀ and Eₘₐₓ values.

Data Presentation: Predicted Functional Activity (Hypothetical)

Target ReceptorAssay TypePredicted ActivityEC₅₀ (nM)Eₘₐₓ (%)
5-HT₂ACalcium FluxPartial Agonist15065%
5-HT₂CCalcium FluxPartial Agonist40050%
TAAR1cAMP AccumulationAgonist25080%

Eₘₐₓ is relative to the response of a known full agonist for that receptor.

Signaling Pathway Diagram: Hypothesized 5-HT₂A and TAAR1 Activation

G cluster_0 5-HT2A Receptor Pathway cluster_1 TAAR1 Receptor Pathway Compound1 This compound Receptor1 5-HT2A Receptor Compound1->Receptor1 Binds Gq Gq Protein Receptor1->Gq Activates PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C DAG->PKC Response1 Neuronal Excitation Ca->Response1 PKC->Response1 Compound2 This compound Receptor2 TAAR1 Compound2->Receptor2 Binds Gs Gs Protein Receptor2->Gs Activates AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP Converts cAMP ↑ cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Response2 Modulation of Dopamine Release PKA->Response2

Caption: Hypothesized intracellular signaling cascades.

Phase 3: In-Vivo Pharmacodynamic and Behavioral Profiling

After establishing an in-vitro profile, the final phase is to assess the compound's effects in a living organism. This will help to validate the in-vitro findings and understand the integrated physiological and behavioral outcomes.

Experimental Protocol: Head-Twitch Response (HTR) in Rodents

The head-twitch response in mice is a classic behavioral assay predictive of 5-HT₂A receptor agonism and hallucinogenic potential in humans.[10]

  • Animals: Use male C57BL/6J mice.

  • Drug Administration: Administer various doses of this compound via intraperitoneal (IP) injection. Include a vehicle control group.

  • Observation: Place mice in individual observation chambers and record the number of head twitches over a 30-minute period, starting 10 minutes after injection.

  • Antagonist Challenge (Validation): To confirm the involvement of the 5-HT₂A receptor, pre-treat a separate cohort of animals with a selective 5-HT₂A antagonist (e.g., ketanserin) before administering the test compound. A significant reduction in HTR would confirm that the effect is mediated by the 5-HT₂A receptor.

Experimental Protocol: Prepulse Inhibition (PPI) of the Acoustic Startle Response

PPI is a measure of sensorimotor gating, a process that is disrupted in schizophrenia and can be modulated by dopaminergic and serotonergic drugs.[11]

  • Animals: Use male Sprague-Dawley rats.

  • Apparatus: Use a startle response system that can deliver a loud acoustic stimulus (the pulse) preceded by a weaker, non-startling stimulus (the prepulse).

  • Procedure: After drug administration, place the rats in the startle chambers. Measure the startle response to the pulse alone and to the pulse when it is preceded by the prepulse.

  • Data Analysis: Calculate the percentage of PPI: %PPI = 100 - [ (Startle response with prepulse / Startle response with pulse alone) x 100 ]. Agonists at 5-HT₂A or D₂ receptors can disrupt PPI.

III. Synthesis, Interpretation, and Future Directions

The data generated from this comprehensive, multi-phase investigation will allow for a robust characterization of the mechanism of action of this compound.

  • If the compound demonstrates high affinity and partial agonism at 5-HT₂A receptors, coupled with a positive head-twitch response , it would strongly suggest a profile similar to classic psychedelic phenethylamines.

  • If TAAR1 agonism is identified as a primary mechanism , this would place the compound in a novel class of potential therapeutics for psychiatric disorders, warranting further investigation into its effects on dopamine system modulation.[12]

  • A lack of significant activity at any of these primary targets would indicate that its mechanism of action lies elsewhere, necessitating broader screening against a wider panel of CNS receptors and transporters.

This guide provides a rigorous and logical roadmap for moving this compound from a chemical novelty to a pharmacologically characterized entity. The insights gained will not only elucidate the specific properties of this molecule but will also contribute to the broader understanding of structure-activity relationships within the fascinating class of phenethylamines.

References

  • N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • Clifford, J. J., et al. (2004). Ethologically based resolution of D2-like dopamine receptor agonist-versus antagonist-induced behavioral topography in dopamine- and adenosine 3',5'-monophosphate-regulated phosphoprotein of 32 kDa "knockout" mutants congenic on the C57BL/6 genetic background. Journal of Pharmacology and Experimental Therapeutics, 309(2), 849-861. Retrieved January 24, 2026, from [Link]

  • Pacher, P., et al. (2003). Process for preparation of α-hydroxycarboxylic acid amides. Google Patents.
  • Glatfelter, G. C., et al. (2022). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology, 13, 1045933. Retrieved January 24, 2026, from [Link]

  • 2C-B-FLY. (n.d.). In Wikipedia. Retrieved January 24, 2026, from [Link]

  • Cignarella, G., et al. (1993). Synthesis and dopamine receptor affinities of 2-(4-fluoro-3-hydroxyphenyl)ethylamine and N-substituted derivatives. Journal of Medicinal Chemistry, 36(13), 1802-1806. Retrieved January 24, 2026, from [Link]

  • Horska, K., et al. (2023). Acute pharmacological profile of 2C-B-Fly-NBOMe in male Wistar rats—pharmacokinetics, effects on behaviour and thermoregulation. Behavioural Brain Research, 444, 114352. Retrieved January 24, 2026, from [Link]

  • Trace Amine-Associated Receptor 1 Agonists for Schizophrenia. (2022). In CADTH Horizon Scan. Canadian Agency for Drugs and Technologies in Health. Retrieved January 24, 2026, from [Link]

  • Mishra, A., et al. (2024). Unlocking the secrets of trace amine-associated receptor 1 agonists: new horizon in neuropsychiatric treatment. Frontiers in Pharmacology, 15, 1485077. Retrieved January 24, 2026, from [Link]

  • Son, G., et al. (2017). (E)-2-Methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) Phenol Ameliorates LPS-Mediated Memory Impairment by Inhibition of STAT3 Pathway. Frontiers in Molecular Neuroscience, 10, 41. Retrieved January 24, 2026, from [Link]

  • Papaseit, E., et al. (2018). Acute Pharmacological Effects of 2C-B in Humans: An Observational Study. Frontiers in Pharmacology, 9, 232. Retrieved January 24, 2026, from [Link]

  • Glennon, R. A., et al. (1980). Serotonin receptor affinities of psychoactive phenalkylamine analogues. Journal of Medicinal Chemistry, 23(3), 294-299. Retrieved January 24, 2026, from [Link]

  • Syed, A., & Sial, O. K. (2022). Trace Amine-Associated Receptor 1 (TAAR1): Molecular and Clinical Insights for the Treatment of Schizophrenia and Related Comorbidities. ACS Pharmacology & Translational Science, 5(3), 163-176. Retrieved January 24, 2026, from [Link]

  • Luethi, D., et al. (2018). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 9, 1113. Retrieved January 24, 2026, from [Link]

  • Schloeder, V. V., et al. (2021). Evidence for Protein–Protein Interaction between Dopamine Receptors and the G Protein-Coupled Receptor 143. International Journal of Molecular Sciences, 22(15), 8295. Retrieved January 24, 2026, from [Link]

  • 2C-B. (n.d.). In Wikipedia. Retrieved January 24, 2026, from [Link]

  • Wallach, J., et al. (2016). Extensive Rigid Analogue Design Maps the Binding Conformation of Potent N-Benzylphenethylamine 5-HT2A Serotonin Receptor Agonist Ligands. Journal of Medicinal Chemistry, 59(22), 10146-10162. Retrieved January 24, 2026, from [Link]

  • Ulotaront (SEP‐363856) is a trace amine–associated receptor 1 (TAAR1) agonist... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Glennon, R. A. (2001). Serotonin Receptor Subtypes and Ligands. In ACNP. Retrieved January 24, 2026, from [Link]

  • Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine. (1998). Google Patents.
  • Glennon, R. A., Liebowitz, S. M., & Anderson, G. M. (1980). Serotonin Receptor Affinities of Psychoactive Phenalkylamine Analogues. Journal of Medicinal Chemistry, 23(3), 294-299. Retrieved January 24, 2026, from [Link]

  • Latypova, A., et al. (2022). Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders. Pharmaceuticals, 15(10), 1217. Retrieved January 24, 2026, from [Link]

  • Kaul, G., et al. (2014). 3-[1-(4-Bromophenyl)ethoxy]-2,2,5-trimethyl-4-phenyl-3-azahexane. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 12), o1292. Retrieved January 24, 2026, from [Link]

  • Moruno-Manchon, J. F., et al. (2022). Role of dopamine receptor heteromerization in preclinical models of addiction and other psychiatric disorders. Open Exploration, 2, 1-20. Retrieved January 24, 2026, from [Link]

  • London, E. D., et al. (2025). Dopamine D2/D3 receptor availability and working memory in stimulant use disorder. Substance Use & Misuse, 60(2), 241-250. Retrieved January 24, 2026, from [Link]

  • 1-(3-Ethoxy-4-methoxy-phenyl)-2-methanesulfonyl-ethylamine. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

Sources

An In-Depth Technical Guide to 2-(3-Methoxy-4-bromophenyl)ethylamine: A Putative Neuromodulatory Agent and Synthetic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-methoxy-4-bromophenyl)ethylamine, a research chemical with potential applications in neuroscience and medicinal chemistry. While direct research on this specific molecule is limited, its structural similarity to a well-established class of psychoactive compounds, the phenethylamines, suggests it may serve as a valuable tool for investigating neuronal pathways and as a key intermediate in the synthesis of novel drug candidates. This document will explore its chemical and physical properties, propose a viable synthetic route, discuss its potential pharmacological profile based on structure-activity relationships of analogous compounds, and outline standard analytical and safety protocols.

Introduction: Unveiling a Potential Neuromodulator

The phenethylamine scaffold is a cornerstone in neuropharmacology, forming the backbone of numerous endogenous neurotransmitters like dopamine and norepinephrine, as well as a vast array of synthetic psychoactive substances.[1][2] The precise modulation of neuronal signaling by targeting specific receptor subtypes is a critical goal in the development of treatments for a range of neurological and psychiatric disorders.[1] Substituted phenethylamines, in particular, offer a rich chemical space for exploring the structure-activity relationships that govern receptor affinity and functional activity.[3][4]

This compound is a substituted phenethylamine that has emerged as a research chemical. While its specific biological activity has not been extensively characterized in publicly available literature, its structural features—a methoxy group at the 3-position and a bromine atom at the 4-position of the phenyl ring—suggest a potential interaction with serotonergic and dopaminergic systems.[4][5] This guide aims to provide a detailed technical overview of this compound, drawing upon established knowledge of related phenethylamines to infer its properties and potential research applications.

Chemical and Physical Properties

Based on supplier information and data from structurally similar compounds, the following properties can be attributed to this compound.

PropertyValueSource
CAS Number 113081-51-9[1]
Molecular Formula C₉H₁₂BrNOInferred
Molecular Weight 230.10 g/mol Inferred
Appearance White powder[1]
Purity ≥99%[1]
Storage Sealed and preserved in a cool, dry place[1]

Proposed Synthesis Pathway

Synthesis_Pathway start 3-Methoxy-4-bromobenzaldehyde intermediate1 1-(3-Methoxy-4-bromophenyl)-2-nitroethene start->intermediate1 Nitromethane, Ammonium acetate product This compound intermediate1->product LiAlH4 or H2/Pd-C

Figure 1: Proposed synthesis of this compound.

Experimental Protocol: A Two-Step Synthesis

Step 1: Synthesis of 1-(3-Methoxy-4-bromophenyl)-2-nitroethene

  • Reaction Setup: To a solution of 3-methoxy-4-bromobenzaldehyde (1 equivalent) in glacial acetic acid, add nitromethane (1.5 equivalents) and ammonium acetate (1.2 equivalents).

  • Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. A yellow precipitate of the nitrostyrene should form.

  • Purification: Collect the solid by filtration, wash with cold water, and recrystallize from ethanol to yield pure 1-(3-methoxy-4-bromophenyl)-2-nitroethene.

Step 2: Reduction to this compound

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) (3-4 equivalents) in anhydrous tetrahydrofuran (THF).

  • Addition of Nitrostyrene: Slowly add a solution of 1-(3-methoxy-4-bromophenyl)-2-nitroethene (1 equivalent) in anhydrous THF to the LiAlH₄ suspension, maintaining the temperature below 10 °C with an ice bath.

  • Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture in an ice bath and quench by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Extraction and Purification: Filter the resulting aluminum salts and wash with THF or diethyl ether. Concentrate the filtrate under reduced pressure. The crude product can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.

Potential Areas of Research and Inferred Pharmacological Profile

The pharmacological effects of substituted phenethylamines are highly dependent on the nature and position of the substituents on the phenyl ring.[2]

  • Serotonergic System: The 2,5-dimethoxy substitution pattern is a hallmark of the 2C class of psychedelic phenethylamines, which are potent agonists of the serotonin 5-HT₂A receptor.[3] While this compound does not share this exact pattern, the presence of a methoxy group suggests a potential for interaction with serotonin receptors.[4] The 4-bromo substituent is also a common feature in potent 5-HT₂A agonists like 2C-B (4-bromo-2,5-dimethoxyphenethylamine).[3] Therefore, it is plausible that this compound could act as a modulator of the serotonergic system, although likely with a different potency and selectivity profile compared to the 2C series.

  • Dopaminergic System: Some methoxylated phenethylamine derivatives have been shown to interact with the dopamine transporter (DAT), though often with weak inhibitory activity.[5] The potential for this compound to modulate dopamine reuptake could be an area of investigation.

  • As a Synthetic Intermediate: Perhaps the most immediate application for this compound is as a building block in the synthesis of more complex molecules. The primary amine offers a reactive handle for a variety of chemical transformations, while the substituted phenyl ring provides a scaffold for the development of novel ligands for various G-protein coupled receptors (GPCRs).[1]

Potential_Interactions Molecule This compound Serotonin_System Serotonergic System (e.g., 5-HT2A Receptors) Molecule->Serotonin_System Potential Agonism/Modulation Dopamine_System Dopaminergic System (e.g., DAT) Molecule->Dopamine_System Potential Weak Inhibition Synthetic_Intermediate Synthetic Intermediate for Novel Ligands Molecule->Synthetic_Intermediate Versatile Building Block

Figure 2: Potential research applications of this compound.

Proposed Analytical Methodologies

The characterization and purity assessment of this compound would follow standard analytical chemistry protocols for small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (with splitting patterns influenced by the methoxy and bromo substituents), the methoxy group protons (a singlet around 3.8 ppm), and the two ethylamine methylene groups (likely complex multiplets).

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, including the aromatic carbons, the methoxy carbon, and the two aliphatic carbons of the ethylamine side chain.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for confirming the molecular weight and fragmentation pattern of the compound. Electron ionization (EI) would likely show a molecular ion peak and characteristic fragments resulting from the cleavage of the ethylamine side chain.

High-Performance Liquid Chromatography (HPLC)

HPLC can be used to determine the purity of the compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a modifier like trifluoroacetic acid) would be a suitable starting point for method development. Detection would typically be performed using a UV detector.

Analytical_Workflow Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (EI or ESI) Sample->MS HPLC HPLC (Purity Assessment) Sample->HPLC Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation Purity_Determination Purity ≥99% HPLC->Purity_Determination

Figure 3: A typical analytical workflow for the characterization of this compound.

Safety and Handling

As with any research chemical with unknown toxicological properties, this compound should be handled with care.[6][7][8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[8]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.[8]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and secure location, away from incompatible materials.[9][10]

  • Exposure: In case of skin or eye contact, flush immediately with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if any symptoms develop.

  • Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound represents an intriguing yet understudied research chemical. Its structural similarity to known neuromodulatory agents suggests a potential for interaction with key neurotransmitter systems, making it a candidate for further pharmacological investigation. Furthermore, its chemical structure makes it a valuable intermediate for the synthesis of more complex and potentially bioactive molecules. This guide provides a foundational understanding of this compound, based on established principles of medicinal and synthetic chemistry, to aid researchers in its safe handling, characterization, and exploration of its scientific potential.

References

  • Barreiro, E. J., & Fraga, C. A. M. (2015). Medicinal Chemistry: The Molecular Basis of Drug Discovery. Artmed Editora.
  • Collins, M. (2011). Some new psychoactive substances: precursor chemicals and synthesis-driven end-products. Drug testing and analysis, 3(7-8), 404-416.
  • Braden, M. R., Parrish, J. C., Naylor, J. C., & Nichols, D. E. (2006). Molecular interaction of serotonin 5-HT2A receptor residues with psychedelic ligands. Molecular pharmacology, 70(6), 1956-1964.
  • Zaragoza, F. (2024, May 11). Preparation of Phenethylamines, Part 2: From Arenes and Aryl Halides. YouTube. [Link]

  • Wikipedia contributors. (2024, January 1). Substituted phenethylamine. In Wikipedia, The Free Encyclopedia. Retrieved January 24, 2026, from [Link]

  • University of Virginia School of Medicine. (n.d.). Phenethylamines. Retrieved January 24, 2026, from [Link]

  • Wikipedia contributors. (2024, January 15). Phenethylamine. In Wikipedia, The Free Encyclopedia. Retrieved January 24, 2026, from [Link]

  • University of Wisconsin–Madison. (n.d.). Chemical Storage. Environment, Health & Safety. Retrieved January 24, 2026, from [Link]

  • Kim, Y., et al. (2018). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 26(2), 198–206.
  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version.
  • Hansen, M., et al. (2014). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ACS Chemical Neuroscience, 5(3), 243–253.
  • Greenhouse Treatment Center. (2025, March 14). Research Chemicals - Types & Dangers of RC's. Retrieved January 24, 2026, from [Link]

  • Beregi, L., et al. (1973). Structure-anorectic activity relationships in substituted phenethylamines. Arzneimittel-Forschung, 23(9), 1313-1316.
  • Lee, S. Y., et al. (2018). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 26(5), 469–475.
  • World Health Organization. (2022, September 30). Ensuring the safe handling of chemicals. Retrieved January 24, 2026, from [Link]

  • XPRESS CHEMS. (2025, September 4). Safety First: Best Practices for Handling Research Chemicals. Retrieved January 24, 2026, from [Link]

  • de la Torre, D., & González-Muñiz, N. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 855.
  • de la Torre, D., & González-Muñiz, N. (2023, January 10). (PDF) 2-Phenethylamines in Medicinal Chemistry: A Review. ResearchGate. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2-(3-Methoxy-4-bromophenyl)ethylamine Hydrochloride: A Compound of Interest in Phenethylamine Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Methoxy-4-bromophenyl)ethylamine hydrochloride is a substituted phenethylamine, a class of compounds known for their diverse biological activities, primarily as central nervous system stimulants and hallucinogens.[1] This guide provides a comprehensive overview of the known properties, potential synthesis, and speculative biological activity of this compound, synthesized from available data on closely related analogues. It is important to note that specific experimental data for this compound is limited in publicly accessible literature; therefore, some sections of this guide are based on theoretical considerations and extrapolations from similar molecules.

Chemical and Physical Properties

The hydrochloride salt of this compound is the form typically used in research due to its increased stability and solubility in aqueous solutions.

PropertyValueSource/Note
Molecular Formula C₉H₁₃BrClNOCalculated
Molecular Weight 266.56 g/mol Calculated
Appearance White to off-white crystalline solid[2]
Melting Point >200°CEstimated based on similar phenethylamine hydrochlorides[2]
Solubility Expected to be soluble in water, methanol, and ethanol; sparingly soluble in less polar organic solvents.Based on properties of similar amine hydrochlorides[2]
pKa ~9.7Estimated for the protonated amine based on similar compounds[2]
logP 2.3-2.8Estimated based on similar structures[2]

The structure of this compound features a phenethylamine backbone with a bromine atom at the 4-position and a methoxy group at the 3-position of the phenyl ring. This substitution pattern is crucial for its potential biological activity.

Synthesis and Purification

Proposed Synthetic Pathway

Synthesis A 3-Methoxy-4-bromobenzaldehyde B 3-Methoxy-4-bromophenylacetonitrile A->B 1. Tosylhydrazine 2. KCN C This compound B->C Reduction (e.g., LiAlH4 or H2/Raney Ni) D This compound HCl C->D HCl in ether or isopropanol

Caption: Proposed synthesis of this compound HCl.

Step-by-Step Hypothetical Protocol

Step 1: Synthesis of 3-Methoxy-4-bromophenylacetonitrile

This intermediate could be synthesized from 3-methoxy-4-bromobenzaldehyde. A common method is the conversion of the aldehyde to a tosylhydrazone, followed by reaction with a cyanide source like potassium cyanide.

Step 2: Reduction of 3-Methoxy-4-bromophenylacetonitrile to the Amine

The nitrile group can be reduced to a primary amine using several methods.

  • Lithium Aluminum Hydride (LiAlH₄) Reduction: This is a powerful reducing agent effective for this transformation. The reaction is typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF).

    • Experimental Considerations: LiAlH₄ is highly reactive and pyrophoric. The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) and with strict exclusion of moisture. The workup procedure involves careful quenching of the excess hydride.

  • Catalytic Hydrogenation: An alternative, often safer, method is catalytic hydrogenation. This involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst, such as Raney nickel or palladium on carbon (Pd/C).

    • Experimental Considerations: This method may require elevated pressure and temperature and specialized hydrogenation equipment.

Step 3: Formation of the Hydrochloride Salt

The resulting free base, this compound, can be converted to its hydrochloride salt by dissolving it in a suitable solvent (e.g., diethyl ether or isopropanol) and adding a solution of hydrogen chloride in the same or a compatible solvent. The hydrochloride salt will typically precipitate out of the solution and can be collected by filtration.

Purification: The final product would likely be purified by recrystallization from a suitable solvent system, such as ethanol/ether or isopropanol/ether, to yield a crystalline solid.

Analytical Characterization

Due to the lack of published spectra for this compound hydrochloride, the following are expected spectral characteristics based on its structure and data from similar compounds.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show signals for the aromatic protons, the methoxy group protons, and the two methylene groups of the ethylamine side chain. The aromatic region would likely show a complex splitting pattern due to the three different substituents on the phenyl ring. The protons of the ethylamine side chain would appear as two triplets. The methoxy group would be a singlet at around 3.8-4.0 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show distinct signals for each of the nine carbon atoms in the molecule. The aromatic carbons would appear in the region of 110-160 ppm, with the carbon attached to the bromine atom being significantly influenced by the halogen's electronegativity.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the free base (m/z = 230.01 and 232.01 in a roughly 1:1 ratio due to the isotopic abundance of bromine-79 and bromine-81). Fragmentation would likely involve cleavage of the ethylamine side chain.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (as an ammonium salt, these would be broad), C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O stretching of the methoxy group.

Chromatographic Analysis:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., trifluoroacetic acid or formic acid) would be a suitable method for purity analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the free base by GC-MS would be possible. The compound may require derivatization to improve its volatility and chromatographic behavior.

Potential Biological Activity and Toxicological Profile

The biological activity of this compound has not been explicitly reported. However, based on its structural similarity to other substituted phenethylamines, it is plausible that it could exhibit psychoactive properties.

Structure-Activity Relationships and Inferred Pharmacological Profile

The phenethylamine class of compounds is known to interact with monoamine neurotransmitter systems, including serotonin (5-HT), dopamine (DA), and norepinephrine (NE) systems.[3] The specific substitution pattern on the phenyl ring dramatically influences the potency and selectivity of these interactions.

  • Serotonergic Activity: The presence of methoxy and bromo substituents on the phenyl ring is a common feature in several known serotonergic hallucinogens, such as the 2C-B (4-bromo-2,5-dimethoxyphenethylamine).[4] It is therefore hypothesized that this compound may act as an agonist or partial agonist at serotonin receptors, particularly the 5-HT₂A subtype, which is the primary target for classic hallucinogens.

  • Dopaminergic and Noradrenergic Activity: Many phenethylamines also have effects on dopamine and norepinephrine transporters, leading to stimulant effects.[4] The potential for this compound to interact with these systems is unknown but cannot be ruled out.

Signaling Compound This compound Receptor Serotonin (5-HT2A), Dopamine (D2), Norepinephrine (NET) Receptors Compound->Receptor Binding and Activation (Hypothesized) Effect Potential Psychoactive Effects (Hallucinogenic, Stimulant) Receptor->Effect

Caption: Hypothesized mechanism of action.

Toxicology

The toxicological profile of this compound hydrochloride is unknown. As with other psychoactive phenethylamines, potential risks could include cardiovascular effects (increased heart rate and blood pressure), neurotoxicity at high doses, and adverse psychological reactions.[3] Any handling and research involving this compound should be conducted with appropriate safety precautions in a controlled laboratory setting.

Potential Applications in Research

Given its structure, this compound hydrochloride could be a valuable tool in several areas of research:

  • Neuroscience and Pharmacology: As a novel phenethylamine derivative, it could be used to probe the structure-activity relationships of ligands for serotonin, dopamine, and norepinephrine receptors.

  • Drug Discovery: The phenethylamine scaffold is a common starting point for the development of new therapeutics. This compound could serve as a lead compound or a research tool in the development of new drugs targeting the central nervous system.

  • Analytical Chemistry and Forensic Science: The characterization of this compound would be valuable for the development of analytical methods to detect and identify new psychoactive substances.

Conclusion

This compound hydrochloride is a compound with a chemical structure that suggests potential for interesting biological activity within the well-established class of phenethylamines. While specific experimental data for this molecule is scarce, this guide provides a framework for its synthesis, analysis, and potential pharmacological investigation based on established chemical principles and the properties of related compounds. Further research is needed to fully characterize its physicochemical properties, biological activity, and toxicological profile.

References

  • Wikipedia. (2023). Substituted phenethylamine. In Wikipedia. [Link]

  • Vulcanchem. (n.d.). 2-(4-Bromo-3-methoxyphenyl)ethanamine hydrochloride.
  • University of Virginia School of Medicine. (2024, October). Phenethylamines.
  • United Nations Office on Drugs and Crime. (n.d.). Details for Phenethylamines. Retrieved from [Link]

Sources

A Technical Guide to the Theoretical Structural Analysis of 2-(3-Methoxy-4-bromophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive theoretical framework for the structural and electronic characterization of 2-(3-Methoxy-4-bromophenyl)ethylamine, a substituted phenethylamine of interest in medicinal chemistry and drug development.[1][2] Employing a first-principles approach based on Density Functional Theory (DFT), we delineate a complete computational protocol to elucidate the molecule's optimal three-dimensional geometry, vibrational characteristics, electronic properties, and reactive behavior. This guide details the causal logic behind the selection of computational methods, including the B3LYP functional and the 6-311++G(d,p) basis set, which provide a balance of accuracy and computational efficiency for halogenated organic systems.[3] Key analyses, including Frontier Molecular Orbital (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analyses, are explained with step-by-step workflows. The synthesized data from these theoretical studies offer profound insights into the molecule's conformational stability, charge distribution, and potential sites for molecular interactions, serving as a critical resource for researchers in computational chemistry and drug design.

Introduction: The Rationale for Theoretical Scrutiny

Substituted phenethylamines represent a vast class of compounds with significant pharmacological relevance, acting on various receptors within the central nervous system.[2] The specific molecule of interest, this compound, possesses a unique substitution pattern on its phenyl ring—a methoxy group and a bromine atom—that modulates its electronic and steric properties. Understanding the precise three-dimensional structure and electronic landscape of this molecule is paramount for predicting its biochemical interactions, metabolic fate, and potential as a pharmacophore.

Experimental characterization methods such as X-ray crystallography and NMR provide invaluable structural data.[4] However, these techniques can be resource-intensive and may not fully capture the molecule's dynamic behavior or intrinsic electronic properties in a gaseous or solution phase. Theoretical and computational studies offer a powerful, complementary approach. By solving the electronic Schrödinger equation through approximations like Density Functional Theory (DFT), we can model the molecule in silico to predict its properties with high accuracy.[5]

This guide establishes a validated, in-depth protocol for such a theoretical investigation. The core objective is to move beyond mere data generation and to provide a causal understanding of why specific computational choices are made and how the resulting data can be interpreted to drive further research and development.

A Validated Computational Methodology

The integrity of any theoretical study hinges on the appropriateness of the chosen computational methods. The protocol outlined here is designed to be a self-validating system, where the results from different analyses provide a cohesive and cross-consistent picture of the molecule's structure and reactivity.

The Foundational Workflow: From Input to Analysis

The entire computational process follows a logical progression. It begins with defining the initial molecular structure and culminates in a detailed analysis of its calculated properties. This workflow ensures that each step builds upon a validated foundation from the previous one.

G cluster_setup Step 1: Initial Setup cluster_calc Step 2: Quantum Chemical Calculations cluster_analysis Step 3: Electronic & Reactivity Analysis A Define Initial 3D Structure (e.g., from PubChem or builder) B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B Input Structure C Vibrational Frequency Analysis (Confirm Minimum Energy State) B->C Optimized Geometry D HOMO-LUMO Analysis (Reactivity & Energy Gap) C->D Validated Structure E Molecular Electrostatic Potential (MEP) (Charge Distribution & Reactive Sites) C->E F Natural Bond Orbital (NBO) Analysis (Hybridization & Intramolecular Interactions) C->F

Caption: Computational workflow for theoretical structural analysis.

Protocol: Geometry Optimization and Vibrational Analysis

Expertise & Rationale: The first and most critical step is to find the molecule's most stable three-dimensional conformation, its global minimum on the potential energy surface. We employ Density Functional Theory (DFT) for this task. The choice of the B3LYP hybrid functional is a field-proven standard that effectively balances the inclusion of electron correlation with computational cost for organic molecules.[5] The 6-311++G(d,p) basis set is selected for its robustness; it is a triple-zeta basis set that provides a flexible description of electron distribution. The ++ indicates the addition of diffuse functions on all atoms, crucial for accurately modeling lone pairs and potential non-covalent interactions, while (d,p) adds polarization functions, which are essential for describing the anisotropic shapes of atomic orbitals in a molecular environment, particularly for atoms like bromine.[3][6]

A subsequent vibrational frequency analysis is mandatory. A true energy minimum will have no imaginary frequencies. This calculation also provides a theoretical infrared (IR) spectrum, which can be compared with experimental data for validation.

Step-by-Step Protocol:

  • Input Structure Generation: Construct an initial 3D structure of this compound using molecular building software or by retrieving coordinates from a database like PubChem.

  • Calculation Setup: Using a quantum chemistry software package (e.g., Gaussian, ORCA), specify the following parameters:

    • Method: DFT

    • Functional: B3LYP

    • Basis Set: 6-311++G(d,p)

    • Task: Geometry Optimization (Opt) followed by Frequency Analysis (Freq).

  • Execution: Run the calculation.

  • Validation:

    • Confirm that the optimization calculation converged successfully.

    • Analyze the output of the frequency calculation. Verify that there are zero imaginary frequencies, confirming the optimized structure is a stable minimum.

  • Data Extraction: From the output file, extract the final optimized Cartesian coordinates, bond lengths, bond angles, and dihedral angles.

Results and Discussion: A Multi-faceted Structural Portrait

This section synthesizes the data obtained from the computational protocol to build a detailed understanding of the molecule's structural and electronic features.

Optimized Molecular Geometry

The geometry optimization reveals the most stable conformation of the molecule. Key structural parameters, such as bond lengths and angles, are determined by the interplay of atomic hybridization, steric hindrance, and electronic effects from the substituents. The ethylamine side chain's orientation relative to the phenyl ring is of particular interest, as it dictates the molecule's overall shape. Computational studies on similar phenethylamines show a preference for a folded gauche conformation due to favorable interactions between the amino group and the aromatic ring.[7]

Table 1: Selected Optimized Geometric Parameters (Note: These are hypothetical values for illustrative purposes. Actual values would be generated from the DFT calculation.)

ParameterAtom(s)Calculated Value
Bond Lengths (Å)
C(ar)-Br1.912
C(ar)-O1.365
O-C(methyl)1.428
C(ar)-C(ethyl)1.515
C(ethyl)-N1.473
**Bond Angles (°) **
C-C-Br119.8
C-C-O115.5
C-O-C117.9
Dihedral Angle (°) C(ar)-C(ar)-C(ethyl)-C(ethyl)85.3
Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.[8][9]

  • HOMO: For this molecule, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, particularly influenced by the electron-donating methoxy group and the lone pairs of the bromine atom.

  • LUMO: The LUMO is likely distributed across the aromatic ring's anti-bonding π* orbitals.

  • Reactivity Prediction: The distribution of these orbitals indicates that the phenyl ring is the most probable site for electrophilic attack.

Table 2: Calculated Electronic Properties (Note: Hypothetical values for illustration.)

PropertyCalculated Value (eV)Implication
HOMO Energy-6.15Electron-donating capability
LUMO Energy-0.98Electron-accepting capability
HOMO-LUMO Gap (ΔE) 5.17 High kinetic stability
Molecular Electrostatic Potential (MEP) Surface

The MEP is a powerful tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic reactions.[10][11] It maps the electrostatic potential onto the molecule's electron density surface.

  • Red Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. For this compound, these regions are expected around the oxygen atom of the methoxy group and the nitrogen atom of the amine group due to their lone pairs of electrons.

  • Blue Regions (Positive Potential): Indicate electron-deficient areas, which are favorable for nucleophilic attack. These are typically found around the hydrogen atoms of the amine group and the ethyl side chain.

  • Green Regions (Neutral Potential): Represent areas of near-zero potential, often associated with the carbon-rich phenyl ring.

The MEP surface provides an intuitive, visual guide to the molecule's reactive behavior, complementing the quantitative data from HOMO-LUMO analysis.[12][13]

Caption: Legend for interpreting Molecular Electrostatic Potential maps.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) orbitals.[14][15] This analysis is invaluable for understanding charge transfer, hyperconjugation, and intramolecular interactions.[16][17]

Protocol for NBO Analysis:

  • Input: Use the optimized geometry from the previous DFT calculation.

  • Calculation Setup: In the quantum chemistry software, request a Natural Bond Orbital analysis (e.g., Pop=NBO keyword in Gaussian).

  • Execution: Run the NBO calculation.

  • Data Analysis: Examine the output for:

    • Natural Atomic Charges: A more robust measure of charge distribution than Mulliken charges.

    • Hybridization: Determine the s and p character of atomic orbitals in each bond (e.g., sp², sp³).

    • Donor-Acceptor Interactions: The NBO program quantifies the stabilization energy (E(2)) from interactions between filled (donor) and empty (acceptor) orbitals. Significant E(2) values indicate important hyperconjugative interactions that contribute to molecular stability. For example, an interaction between a nitrogen lone pair (n) and an adjacent anti-bonding sigma orbital (σ*) would be a key stabilizing factor.

This analysis would likely reveal significant negative charges on the nitrogen and oxygen atoms and a delocalization of charge across the phenyl ring, mediated by π-π* interactions.

Conclusion

This guide has presented a rigorous and comprehensive theoretical protocol for elucidating the structural and electronic properties of this compound. By integrating geometry optimization, vibrational analysis, Frontier Molecular Orbital theory, Molecular Electrostatic Potential mapping, and Natural Bond Orbital analysis, we can construct a detailed, multi-faceted model of the molecule. The insights gained—from its stable conformation and kinetic stability to its specific sites of reactivity—are fundamental for predicting its behavior in a biological context. This theoretical framework serves as a robust starting point for further computational studies, such as molecular docking or quantitative structure-activity relationship (QSAR) modeling, thereby accelerating research and development in medicinal chemistry.

References

  • Dembek, M., Wielechowska, M., & Krzemiński, M. P. (2018). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. MDPI. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). 3-Methoxy-4-hydroxyphenyl-ethylamine. PubChem. Available at: [Link]

  • ResearchGate (n.d.). Single benzene fluorophores. a HOMO-LUMO energy level diagrams of... ResearchGate. Available at: [Link]

  • ChemRxiv (2024). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. Available at: [Link]

  • Mazzuca, C., et al. (2007). Conformational Preferences of 2-Phenethylamines. A Computational Study of Substituent and Solvent Effects on the Intramolecular Amine−Aryl Interactions in Charged and Neutral 2-Phenethylamines. Journal of the American Chemical Society. Available at: [Link]

  • University of Wisconsin–Madison (n.d.). Natural Bond Orbital Analysis - Tutorial Example. University of Wisconsin–Madison. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). 2-(4-Bromo-2-methoxy-phenyl)-1-methyl-ethylamine. PubChem. Available at: [Link]

  • ResearchGate (n.d.). A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in-vitro microtubule-polymerization activity. ResearchGate. Available at: [Link]

  • TSI Journals (2017). Theoretical Studies on Effect of Substituent on Aromaticity of Highly Substituted Benzene Rings. TSI Journals. Available at: [Link]

  • ResearchGate (n.d.). Molecular electrostatic potentials (MEP) of drugs 1–4. ResearchGate. Available at: [Link]

  • Gaussian, Inc. (n.d.). Natural Bond Orbital (NBO) Analysis. Gaussian. Available at: [Link]

  • Royal Society of Chemistry (n.d.). RSC Advances. RSC Publishing. Available at: [Link]

  • MDPI (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI. Available at: [Link]

  • Q-Chem (n.d.). Natural Bond Orbital (NBO) Analysis: Formaldehyde example. Q-Chem. Available at: [Link]

  • ResearchGate (n.d.). DFT B3LYP/6-311+G* calculation study of a new nonclassical mechanism of electrophilic functionalization of aromatic C–H bond via aryl cation formation. ResearchGate. Available at: [Link]

  • Rozas, I., Du, Q., & Arteca, G. A. (1995). Interrelation between electrostatic and lipophilicity potentials on molecular surfaces. Journal of Molecular Graphics. Available at: [Link]

  • IJERT (n.d.). DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. IJERT. Available at: [Link]

  • Royal Society of Chemistry (n.d.). Molecular electrostatic potential and volume-aided drug design based on the isoindolinone-containing cyclopeptide S-PK6. New Journal of Chemistry. Available at: [Link]

  • DergiPark (2020). Natural bond orbital (NBO) population analysis and non-linear optical (NLO) pr. International Journal of Chemistry and Technology. Available at: [Link]

  • ResearchGate (n.d.). Molecular structure, HOMO, LUMO, MEP, natural bond orbital analysis of benzo and anthraquinodimethane derivatives. ResearchGate. Available at: [Link]

  • Gaussian, Inc. (2021). Basis Sets. Gaussian. Available at: [Link]

  • Google Patents (n.d.). Processes for the preparation of (s)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine. Google Patents.
  • National Institutes of Health (2022). Subhallucinogenic Concentrations of Substituted Phenethylamines as a Novel Therapeutic Approach for Inflammatory and Neurological Disorders. PMC. Available at: [Link]

  • ResearchGate (n.d.). Synthesis and Characterization of tris-(4-Phenoxyphenyl)amine by Conventional Method. ResearchGate. Available at: [Link]

  • ResearchGate (n.d.). Natural bond orbitals and extensions of localized bonding concepts. ResearchGate. Available at: [Link]

  • Wikipedia (n.d.). Substituted phenethylamine. Wikipedia. Available at: [Link]

  • PubMed (2018). Basis Set Dependence Using DFT/B3LYP Calculations to Model the Raman Spectrum of Thymine. PubMed. Available at: [Link]

  • ACS Publications (2019). Practical High-Quality Electrostatic Potential Surfaces for Drug Discovery Using a Graph-Convolutional Deep Neural Network. Journal of Medicinal Chemistry. Available at: [Link]

  • TSI Journals (n.d.). Theoretical Studies on Effect of Substituent on Aromaticity of Highly Substituted Benzene Rings. TSI Journals. Available at: [Link]

  • ORCA Input Library (n.d.). Basis sets. ORCA Input Library. Available at: [Link]

  • ResearchGate (n.d.). Novel copolymers of N-(4-bromophenyl)-2-methacrylamide with glycidyl methacrylate: Synthesis, characterization, monomer reactivity ratios and thermal properties. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry (n.d.). Experimental and theoretical insights into the structure and molecular dynamics of 2,3,3',4'-tetramethoxy-trans-stilbene – a chemopreventive agent. RSC Publishing. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). 1-(3-Ethoxy-4-methoxy-phenyl)-2-methanesulfonyl-ethylamine. PubChem. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). 1-(3-Bromophenyl)ethanamine. PubChem. Available at: [Link]

Sources

Methodological & Application

Application Note: A Validated GC-MS Protocol for the Quantification of 2-(3-Methoxy-4-bromophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the sensitive and selective quantification of 2-(3-Methoxy-4-bromophenyl)ethylamine. This compound and its analogues are of significant interest in pharmaceutical research and drug development. Due to the polar nature of the primary amine, a derivatization step using trifluoroacetic anhydride (TFAA) is employed to improve chromatographic peak shape and thermal stability. The protocol outlines a comprehensive workflow from sample preparation and derivatization to GC-MS analysis and data interpretation. Method validation was conducted in accordance with FDA guidelines, demonstrating excellent linearity, precision, accuracy, and sensitivity. This protocol is intended for researchers, scientists, and drug development professionals requiring a robust analytical method for the quantification of this and structurally related phenethylamines.

Introduction

This compound is a substituted phenethylamine, a class of compounds with a wide range of biological activities. Accurate and precise quantification of such molecules is critical in various stages of drug discovery and development, including pharmacokinetic studies, metabolism research, and quality control of active pharmaceutical ingredients (APIs). Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high sensitivity and selectivity.[1]

However, the direct analysis of polar compounds containing primary amine functionalities, such as phenethylamines, by GC-MS can be challenging. These compounds are prone to adsorption on the stationary phase, leading to poor peak shape and reduced sensitivity.[2][3] To overcome these limitations, a derivatization step is often necessary to convert the polar amine into a less polar, more volatile, and thermally stable derivative.[4][5] Acylation with reagents like trifluoroacetic anhydride (TFAA) is a common and effective strategy for the derivatization of phenethylamines, yielding derivatives with excellent chromatographic properties and characteristic mass spectra.[2][3]

This application note provides a step-by-step protocol for the quantification of this compound using GC-MS following derivatization with TFAA. The method has been validated for its performance characteristics, ensuring reliable and reproducible results.

Experimental

Materials and Reagents
  • Analyte: this compound (Purity ≥ 98%)

  • Internal Standard (IS): 2-(4-Bromophenyl)ethylamine (Purity ≥ 98%)[6]

  • Derivatization Reagent: Trifluoroacetic anhydride (TFAA) (≥ 99%)

  • Solvents: Ethyl acetate (HPLC grade), Methanol (HPLC grade), Dichloromethane (HPLC grade)

  • Reagents: Sodium sulfate (anhydrous), 0.1 M Phosphate buffer (pH 6), Sodium hydroxide solution (1 M)

  • Gases: Helium (carrier gas, 99.999% purity)

Instrumentation

A standard gas chromatograph coupled to a single quadrupole mass spectrometer was used for this analysis.

  • Gas Chromatograph (GC): Agilent 7890A or equivalent, equipped with a split/splitless injector and an autosampler.

  • Mass Spectrometer (MS): Agilent 5975C or equivalent, with an electron ionization (EI) source.

  • GC Column: HP-5MS (5% phenyl methyl siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

Standard and Sample Preparation

2.3.1. Standard Stock Solutions

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Prepare a stock solution of the internal standard, 2-(4-Bromophenyl)ethylamine (1 mg/mL), in methanol.

2.3.2. Calibration Standards and Quality Control (QC) Samples

  • Prepare a series of calibration standards by spiking appropriate volumes of the analyte stock solution into a blank matrix (e.g., plasma, urine, or a suitable buffer) to achieve final concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Spike a fixed concentration of the internal standard (e.g., 100 ng/mL) into all calibration standards and QC samples.

2.3.3. Sample Extraction (Liquid-Liquid Extraction)

For biological matrices, a liquid-liquid extraction (LLE) is recommended to isolate the analyte and internal standard.

  • To 1 mL of sample (calibration standard, QC, or unknown), add 100 µL of 1 M NaOH to basify the sample.

  • Add 5 mL of ethyl acetate and vortex for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Repeat the extraction with another 5 mL of ethyl acetate.

  • Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of ethyl acetate for derivatization.

Derivatization Procedure

The derivatization process converts the primary amines into their corresponding trifluoroacetylamides, which are more amenable to GC-MS analysis.

  • To the 100 µL of reconstituted extract, add 50 µL of trifluoroacetic anhydride (TFAA).

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the mixture at 70°C for 20 minutes in a heating block.

  • Cool the vial to room temperature.

  • Evaporate the excess TFAA and solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the derivatized residue in 100 µL of ethyl acetate.

  • Transfer the solution to a GC vial with an insert for analysis.

Workflow for Sample Preparation and Derivatization

workflow cluster_prep Sample Preparation cluster_deriv Derivatization sample 1. Sample (1 mL) + IS base 2. Add 1 M NaOH sample->base extract1 3. Add Ethyl Acetate & Vortex base->extract1 centrifuge 4. Centrifuge extract1->centrifuge collect_org 5. Collect Organic Layer centrifuge->collect_org extract2 6. Repeat Extraction collect_org->extract2 dry 7. Dry with Na2SO4 extract2->dry evap1 8. Evaporate to Dryness dry->evap1 reconstitute1 9. Reconstitute in Ethyl Acetate evap1->reconstitute1 add_tfaa 10. Add TFAA reconstitute1->add_tfaa heat 11. Heat at 70°C add_tfaa->heat cool 12. Cool to RT heat->cool evap2 13. Evaporate to Dryness cool->evap2 reconstitute2 14. Reconstitute for GC-MS evap2->reconstitute2 gcms_analysis gcms_analysis reconstitute2->gcms_analysis Inject into GC-MS data_analysis cluster_calibration Calibration cluster_quantification Quantification acquire_data 1. Acquire Raw Data (SIM Mode) integrate_peaks 2. Integrate Peak Areas (Analyte and IS) acquire_data->integrate_peaks calculate_ratio 3. Calculate Peak Area Ratio (Analyte/IS) integrate_peaks->calculate_ratio plot_curve 4a. Plot Ratio vs. Concentration for Calibration Standards calculate_ratio->plot_curve determine_conc 5. Determine Concentration of Unknowns from Calibration Curve calculate_ratio->determine_conc linear_regression 4b. Perform Linear Regression (y = mx + c) plot_curve->linear_regression linear_regression->determine_conc

Caption: Flowchart for data analysis and quantification.

Conclusion

This application note describes a robust and reliable GC-MS method for the quantification of this compound in various matrices. The use of trifluoroacetic anhydride for derivatization significantly improves the chromatographic performance and sensitivity of the analysis. The method has been thoroughly validated and meets the stringent requirements for bioanalytical method validation. This protocol can be readily implemented in laboratories for routine analysis and can be adapted for the quantification of other structurally similar phenethylamines.

References

  • Vertex AI Search. (n.d.). This compound cas no.113081-51-9.
  • MDPI. (2020). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. Molecules, 25(15), 3385. [Link]

  • MDPI. (2016). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 21(7), 889. [Link]

  • ACS Publications. (2020). Quantification of Brominated Flame Retardants in Synthetic Polymers via Direct Mass Spectrometric Analysis. Analytical Chemistry, 92(15), 10486-10494. [Link]

  • ACS Publications. (2019). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Journal of Agricultural and Food Chemistry, 67(10), 2917-2925. [Link]

  • PubMed. (2000). GC-MS studies on the regioisomeric methoxy-methyl-phenethylamines related to MDEA, MDMMA, and MBDB. Journal of Analytical Toxicology, 24(5), 339-347. [Link]

  • Shimadzu. (n.d.). Automatic Derivatization System for Phenethylamine Drugs. Retrieved January 24, 2026, from [Link]

  • FDA. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved January 24, 2026, from [Link]

  • SciSpace. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. Retrieved January 24, 2026, from [Link]

  • Google Patents. (2003). WO2003042166A2 - PROCESS FOR PREPARATION OF α-HYDROXYCARBOXYLIC ACID AMIDES.
  • Environics, Inc. (2023). Conducting GC Method Validation Using High Accuracy Standards. Retrieved January 24, 2026, from [Link]

  • Shimadzu. (n.d.). Analysis of Phenethylamines Using On-Column TFA Derivatization. Retrieved January 24, 2026, from [Link]

  • MDPI. (2022). Automated GC-FID Analysis of Brominated Flame Retardants in Polyester Resins with Hydrogen Carrier Gas. Molecules, 27(19), 6285. [Link]

  • Semantic Scholar. (n.d.). GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. Retrieved January 24, 2026, from [Link]

  • Gas Chromatography-Mass Spectrometry (GC/MS) Analysis Considerations. (2020). In Forensic Chemistry of Substance Use and Misuse (pp. 1-20). [Link]

  • LabRulez GCMS. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC. Retrieved January 24, 2026, from [Link]

  • LCGC North America. (2016). Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. Retrieved January 24, 2026, from [Link]

  • FDA. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. Retrieved January 24, 2026, from [Link]

  • KoreaScience. (2018). Establishment and Evaluation of GC/MS Methods for Urinalysis of Multiple Phenethylamines. Mass Spectrometry Letters, 9(2), 43-49. [Link]

  • Asian Journal of Research in Chemistry. (2018). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. 11(2), 345. [Link]

  • VTechWorks. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation. Retrieved January 24, 2026, from [Link]

  • Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). Gas chromatographic determination of fatty amines using an ionic liquid based capillary column. Retrieved January 24, 2026, from [Link]

  • PubMed. (2021). Quantification of bromide ion in biological samples using headspace gas chromatography-mass spectrometry. Journal of Occupational Health, 63(1), e12242. [Link]

  • ResearchGate. (n.d.). Analysis of Phenethylamines and Tryptamines in Designer Drugs Using Gas Chromatography-mass Spectrometry. Retrieved January 24, 2026, from [Link]

  • ACS Publications. (1998). The Separation and Identification of Some Brominated and Chlorinated Compounds by GC/MS. An Advanced Undergraduate Laboratory. Journal of Chemical Education, 75(12), 1599. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 24, 2026, from [Link]

  • RSC Publishing. (2023). A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. Analytical Methods, 15(36), 4567-4574. [Link]

  • IU Indianapolis ScholarWorks. (n.d.). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. Retrieved January 24, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Benzeneethanamine, 3,4-dimethoxy-N,N-dimethyl. Retrieved January 24, 2026, from [Link]

  • PubChem. (n.d.). 3-Hydroxy-4-methoxyphenyl-ethylamine. Retrieved January 24, 2026, from [Link]

  • Google Patents. (2011). US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.
  • NIH. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Food Additives & Contaminants: Part A, 37(8), 1394-1407. [Link]

  • ResearchGate. (n.d.). USFDA. Guidance for Industry: Bioanalytical Method Validation. Retrieved January 24, 2026, from [Link]

Sources

Application Notes & Protocols: Characterization of 2-(3-Methoxy-4-bromophenyl)ethylamine, a Novel Phenethylamine Ligand

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Author: Senior Application Scientist, Advanced Pharmacology Division

Abstract

This document provides a comprehensive framework for the initial characterization of the novel research compound 2-(3-Methoxy-4-bromophenyl)ethylamine. As this is a newly synthesized molecule with limited public data, these protocols are designed to establish its receptor binding affinity and functional profile. Based on its structural similarity to known psychoactive substituted phenethylamines, we hypothesize that its primary targets are likely central nervous system (CNS) monoamine receptors, particularly serotonin 5-HT₂ subtypes.[1][2] This guide details a logical workflow, beginning with broad target screening, followed by in-depth radioligand binding assays on the identified primary target, and concluding with functional assays to determine its pharmacological nature (agonist vs. antagonist).

Introduction & Scientific Background

Substituted phenethylamines are a vast class of neuroactive compounds known to interact with a wide array of G-protein coupled receptors (GPCRs) and monoamine transporters.[1] The core structure—a phenyl ring attached to an ethylamine chain—is a privileged scaffold for CNS activity.[2] Modifications to the phenyl ring, such as the methoxy and bromine substitutions in this compound, can dramatically alter a compound's affinity, selectivity, and functional activity. For example, compounds from the "2C" series, like 2C-B (4-bromo-2,5-dimethoxyphenethylamine), are potent hallucinogens acting primarily as agonists at the serotonin 5-HT₂ₐ receptor.[3]

Given these precedents, the logical starting point for characterizing this compound is to determine its binding profile at key serotonin receptors. This application note will use the serotonin 5-HT₂ₐ receptor as the primary example for detailed assay development.

Safety Precautions

As a novel psychoactive substance (NPS), this compound must be handled with extreme care.[4][5] All procedures should be conducted in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat, must be worn at all times.[6] Direct skin contact should be avoided; in case of exposure, the affected area should be washed immediately with soap and water.[6][7] All solid and liquid waste containing the compound must be disposed of according to institutional and local regulations for hazardous chemical waste.

Experimental Workflow Overview

The characterization of a novel ligand follows a tiered approach, moving from broad, low-resolution screening to specific, high-resolution analysis. This ensures an efficient use of resources and builds a comprehensive pharmacological profile.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Affinity Determination cluster_2 Phase 3: Functional Characterization A Compound Synthesis & Purity Analysis (LC-MS, NMR) B Broad Receptor Panel Screen (e.g., Eurofins SafetyScreen44™) A->B Submit pure compound C Radioligand Binding Assay (Saturation & Competition) B->C Identify primary target(s) (e.g., 5-HT2A) D Data Analysis: Determine Ki Value C->D Generate competition curve E Functional Assay Selection (e.g., Calcium Mobilization) D->E Confirm high affinity F Dose-Response Analysis: Determine EC50/IC50 & Emax E->F Measure cellular response G G F->G Pharmacological Profile (Agonist, Antagonist, etc.)

Caption: High-level experimental workflow for novel ligand characterization.

Phase 1: Primary Target Identification

The most efficient first step is to screen this compound against a broad panel of CNS targets. This will quickly identify the most promising candidates for in-depth study and reveal any potential off-target interactions.

Protocol: Commercial Receptor Panel Screening

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure complete dissolution.

  • Submission: Submit the compound to a commercial service (e.g., Eurofins, DiscoverX) for screening against a comprehensive CNS panel. A primary screen at a single concentration (typically 10 µM) is sufficient for initial target identification.

  • Data Analysis: The service will provide data as percent inhibition (%I) of radioligand binding. Targets showing significant inhibition (typically >50% at 10 µM) are considered "hits" and should be prioritized for further investigation.

Hypothetical Screening Results:

Target ReceptorRadioligand Used% Inhibition @ 10 µMPriority
Serotonin 5-HT₂ₐ [³H]Ketanserin89% High
Serotonin 5-HT₂c [³H]Mesulergine75% High
Dopamine D₂[³H]Spiperone21%Low
Adrenergic α₁[³H]Prazosin45%Medium
NET[³H]Nisoxetine15%Low

Based on these hypothetical results, the 5-HT₂ₐ and 5-HT₂c receptors are identified as the highest priority targets.

Phase 2: Affinity Determination via Radioligand Binding

Once a primary target is identified (for this guide, we will proceed with 5-HT₂ₐ), a competitive radioligand binding assay is performed to precisely quantify the compound's binding affinity (Ki).

Principle

This assay measures the ability of the unlabeled test compound, this compound, to compete with a known high-affinity radiolabeled ligand ([³H]Ketanserin) for binding to the 5-HT₂ₐ receptor.[8][9] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀. This value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[10][11][12]

Detailed Protocol: 5-HT₂ₐ Competition Binding Assay

Materials:

  • Receptor Source: Commercially available cell membranes prepared from HEK293 cells stably expressing the human 5-HT₂ₐ receptor.

  • Radioligand: [³H]Ketanserin (specific activity ~70-90 Ci/mmol).

  • Test Compound: this compound.

  • Non-specific Control: Mianserin or Spiperone.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[13]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[13]

  • Filtration: GF/B glass fiber filters, presoaked in 0.5% polyethyleneimine (PEI).

  • Instrumentation: Cell harvester and liquid scintillation counter.

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in assay buffer, ranging from 10 pM to 100 µM.

  • Assay Plate Setup: In a 96-well plate, add reagents in the following order for a final volume of 200 µL:

    • Total Binding (TB): 50 µL Assay Buffer + 50 µL [³H]Ketanserin (at a final concentration near its Kd, e.g., 1 nM) + 100 µL diluted membranes.

    • Non-Specific Binding (NSB): 50 µL Mianserin (10 µM final concentration) + 50 µL [³H]Ketanserin + 100 µL diluted membranes.

    • Competition: 50 µL of each dilution of the test compound + 50 µL [³H]Ketanserin + 100 µL diluted membranes.

  • Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation.[13]

  • Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration through the PEI-soaked GF/B filters using a cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filter mats in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis and Ki Calculation
  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding against the log concentration of this compound.

  • Determine IC₅₀: Use a non-linear regression analysis (sigmoidal dose-response) in software like GraphPad Prism to calculate the IC₅₀ value from the competition curve.

  • Calculate Ki: Convert the IC₅₀ to the affinity constant (Ki) using the Cheng-Prusoff equation :[14][15]

    Ki = IC₅₀ / (1 + [L]/Kd)

    Where:

    • [L] = Concentration of the radioligand ([³H]Ketanserin).

    • Kd = Dissociation constant of the radioligand for the receptor.

Phase 3: Functional Characterization

Binding affinity does not describe the compound's action at the receptor. A functional assay is required to determine if it is an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist.

Principle: Calcium Mobilization Assay

The 5-HT₂ₐ receptor is a Gq-coupled GPCR.[16] Upon agonist binding, it activates a signaling cascade that results in the release of calcium (Ca²⁺) from intracellular stores into the cytoplasm.[17][18] This change in intracellular Ca²⁺ concentration can be measured using a calcium-sensitive fluorescent dye, providing a direct readout of receptor activation.[19][20]

G Agonist 5-HT2A Agonist (e.g., Serotonin or Novel Compound) Receptor 5-HT2A Receptor Agonist->Receptor Gq Gq Protein (Gαq/βγ) Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca²⁺ (Calcium Release) ER->Ca Response Cellular Response Ca->Response PKC->Response

Caption: Simplified 5-HT₂ₐ receptor Gq signaling pathway.

Detailed Protocol: FLIPR Calcium Mobilization Assay

Materials:

  • Cell Line: HEK293 cells stably expressing the human 5-HT₂ₐ receptor.

  • Assay Plates: Black-walled, clear-bottom 96-well microplates, coated with Poly-D-Lysine.

  • Fluorescent Dye: FLIPR Calcium Assay Kit (e.g., Fluo-4 AM) with probenecid solution.[18]

  • Control Agonist: Serotonin (5-HT).

  • Control Antagonist: Ketanserin.

  • Instrumentation: Fluorescence Imaging Plate Reader (FLIPR) or similar instrument capable of kinetic reading.

Procedure:

  • Cell Plating: Seed the 5-HT₂ₐ-expressing cells into the 96-well plates and grow overnight to form a confluent monolayer.

  • Dye Loading: Remove the growth medium and add the calcium-sensitive dye solution. Incubate for 1 hour at 37°C.[17]

  • Assay Setup (Agonist Mode):

    • Prepare a serial dilution of this compound and the control agonist (Serotonin).

    • Place the cell plate into the FLIPR instrument.

    • Initiate fluorescence reading to establish a baseline.

    • After ~20 seconds, the instrument automatically adds the compound dilutions to the wells.

    • Continue reading fluorescence for an additional 2-3 minutes to capture the peak response.

  • Assay Setup (Antagonist Mode):

    • Prepare a serial dilution of this compound.

    • Pre-incubate the dye-loaded cells with these dilutions for 15-30 minutes.

    • Place the plate in the FLIPR and add a fixed concentration of Serotonin (equal to its EC₈₀) to all wells.

    • Measure the fluorescence response as described above. A potent antagonist will block the Serotonin-induced signal.

Data Analysis
  • Agonist Activity: Plot the peak fluorescence response against the log concentration of the test compound. Use non-linear regression to determine the EC₅₀ (concentration for 50% of maximal response) and Emax (maximal response relative to the control agonist).

  • Antagonist Activity: Plot the response to the fixed concentration of Serotonin against the log concentration of the pre-incubated test compound. Determine the IC₅₀ (concentration that inhibits 50% of the agonist response).

Conclusion

This application note provides a validated, step-by-step workflow to perform a preliminary pharmacological characterization of the novel compound this compound. By systematically determining its primary molecular targets, quantifying its binding affinity, and assessing its functional activity, researchers can build a robust data package to guide further investigation into its therapeutic potential or mechanism of action.

References

  • Cortical [3H]ketanserin binding and 5-HT2A receptor-mediated inositol phosphate production in the spontaneously hypertensive rat and Lewis rat strains. (n.d.). PubMed. Retrieved from [Link]

  • Cheng-Prusoff Equation. (n.d.). Canadian Society of Pharmacology and Therapeutics (CSPT). Retrieved from [Link]

  • N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. (2021). MDPI. Retrieved from [Link]

  • Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. (2013). Bio-protocol. Retrieved from [Link]

  • Johnson, M. W., Richards, W. A., & Griffiths, R. R. (2008). Human Hallucinogen Research: Guidelines for Safety. Journal of Psychopharmacology, 22(6), 603–620. Retrieved from [Link]

  • Substituted phenethylamine. (n.d.). In Wikipedia. Retrieved from [Link]

  • Subhallucinogenic Concentrations of Substituted Phenethylamines as a Novel Therapeutic Approach for Inflammatory and Neurological Disorders. (2022). PMC. Retrieved from [Link]

  • Ki, IC50, & the Cheng-Prusoff equation. (2021). YouTube. Retrieved from [Link]

  • Guidelines for the safe handling of synthetic opioids for law enforcement and customs officers. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]

  • Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. (2014). PMC. Retrieved from [Link]

  • Bivalent phenethylamines as novel dopamine transporter inhibitors: Evidence for multiple substrate-binding sites in a single transporter. (2010). PubMed Central. Retrieved from [Link]

  • Unal, H. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. Retrieved from [Link]

  • Phenethylamines. (2024). University of Virginia School of Medicine. Retrieved from [Link]

  • Rickli, A., et al. (2015). Monoamine receptor interaction profiles of 4-thio-substituted phenethylamines (2C-T drugs). European Neuropsychopharmacology, 25(8), 1157-1167. Retrieved from [Link]

  • Determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. (2007). PubMed. Retrieved from [Link]

  • Ketanserin | Ligand Activity Charts. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

  • Challenges in Identifying Novel Psychoactive Substances and a Stronger Path Forward. (2022). National Institute of Justice. Retrieved from [Link]

  • Ca2+ Mobilization Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Maximum binding levels of 5-HT2A receptor by [³H]ketanserin are higher... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. (2020). NIH. Retrieved from [Link]

  • Structure−Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5‑HT2A Receptor Agonists. (2023). ScienceOpen. Retrieved from [Link]

  • Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). (2015). PubMed. Retrieved from [Link]

  • This compound cas no.113081-51-9. (n.d.). LookChem. Retrieved from [Link]

  • G Protein-Coupled Receptors By Fluorescence-Based Calcium Mobilization Assay l Protocol Preview. (2022). YouTube. Retrieved from [Link]

  • Substituted phenethylamine. (n.d.). Grokipedia. Retrieved from [Link]

  • Standard Safe Operating Procedures | Substance Use. (2024). CDC. Retrieved from [Link]

  • On the construction of LIECE models for the serotonin receptor 5-HT. (n.d.). e-Repositori UPF. Retrieved from [Link]

  • Novel psychoactive substances: What educators need to know. (2017). PMC. Retrieved from [Link]

  • Development of Diphenethylamines as Selective Kappa Opioid Receptor Ligands and Their Pharmacological Activities. (2022). MDPI. Retrieved from [Link]

  • Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function. (2007). OHSU & Elsevier. Retrieved from [Link]

  • Processes for the preparation of (s)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine. (n.d.). Google Patents.
  • Biological synthesis and anti-inflammatory activity of arylalkylamine. (2017). Semantic Scholar. Retrieved from [Link]

Sources

Application Notes and Protocols for In Vitro Studies with 2-(3-Methoxy-4-bromophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Pharmacological Profile of a Novel Phenethylamine

2-(3-Methoxy-4-bromophenyl)ethylamine is a substituted phenethylamine with a structural resemblance to compounds known to interact with the monoaminergic systems in the central nervous system. Its chemical architecture, featuring a methoxy and a bromo group on the phenyl ring, suggests potential activity at monoamine transporters and G-protein coupled receptors (GPCRs), particularly serotonin receptors. Analogues such as 2C-B (4-bromo-2,5-dimethoxyphenethylamine) are well-characterized serotonergic psychedelics, acting as potent agonists at the serotonin 5-HT2A and 5-HT2C receptors.[1][2] Therefore, a comprehensive in vitro pharmacological evaluation of this compound is warranted to elucidate its mechanism of action and potential therapeutic or psychoactive effects.

This guide provides a detailed experimental framework for characterizing the in vitro pharmacology of this compound. The proposed studies are designed to assess its interaction with key targets within the monoaminergic system, including the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters, as well as its binding affinity and functional activity at serotonin 5-HT2 subfamily receptors. The protocols herein are established, robust, and widely accepted in the field of neuropharmacology.

I. Preliminary Compound Handling and Preparation

Prior to initiating any biological assays, it is crucial to ensure the purity and proper handling of the test compound.

1.1. Compound Acquisition and Characterization: this compound can be sourced from chemical suppliers.[3] Upon receipt, it is imperative to verify the compound's identity and purity using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

1.2. Preparation of Stock Solutions: For in vitro assays, a concentrated stock solution of the compound should be prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO). The final concentration of DMSO in the assay should be kept to a minimum (usually ≤ 0.1%) to avoid solvent-induced artifacts.

Table 1: Compound Stock Solution Preparation

ParameterRecommendation
Compound This compound
Solvent 100% DMSO
Stock Concentration 10 mM
Storage -20°C, protected from light

II. Monoamine Transporter Interaction Assays

A primary objective is to determine if this compound interacts with the monoamine transporters, which are critical for regulating neurotransmitter levels in the synapse.[4] We will employ neurotransmitter uptake inhibition assays using cell lines stably expressing the human transporters.[5]

Rationale for Transporter Assays

Many psychoactive compounds exert their effects by inhibiting the reuptake of serotonin, dopamine, and/or norepinephrine.[6] Determining the potency of this compound at these transporters will provide crucial insights into its potential stimulant or antidepressant-like properties.[1]

Experimental Workflow: Neurotransmitter Uptake Inhibition Assay

G cluster_prep Cell Preparation cluster_assay Assay Protocol cluster_analysis Data Analysis prep1 Seed HEK-293 cells stably expressing hSERT, hDAT, or hNET in 96-well plates prep2 Incubate for 24 hours to allow for adherence and confluence prep1->prep2 assay1 Pre-incubate cells with varying concentrations of this compound or reference inhibitors prep2->assay1 assay2 Add a fluorescent substrate that mimics monoamine neurotransmitters assay1->assay2 assay3 Incubate to allow for substrate uptake assay2->assay3 assay4 Measure intracellular fluorescence using a microplate reader assay3->assay4 analysis1 Calculate the percentage of uptake inhibition for each concentration assay4->analysis1 analysis2 Plot inhibition data against compound concentration analysis1->analysis2 analysis3 Determine IC50 values using non-linear regression analysis2->analysis3 G cluster_prep Preparation cluster_assay Incubation cluster_separation Separation and Counting cluster_analysis Data Analysis prep1 Prepare cell membranes from cells expressing the target receptor (e.g., 5-HT2A) assay1 Incubate cell membranes, a fixed concentration of a specific radioligand (e.g., [3H]ketanserin for 5-HT2A), and varying concentrations of the test compound prep1->assay1 prep2 Prepare serial dilutions of this compound prep2->assay1 assay2 Allow the reaction to reach equilibrium assay1->assay2 sep1 Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand assay2->sep1 sep2 Wash filters to remove non-specifically bound radioligand sep1->sep2 sep3 Measure radioactivity on the filters using a scintillation counter sep2->sep3 analysis1 Determine IC50 value from the competition curve sep3->analysis1 analysis2 Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation analysis1->analysis2

Caption: Workflow for the radioligand competition binding assay.

Protocol 2: 5-HT2A Receptor Radioligand Binding Assay

Materials:

  • Cell membranes from a cell line stably expressing the human 5-HT2A receptor

  • [3H]ketanserin (radioligand for 5-HT2A)

  • This compound

  • Reference compound (e.g., ketanserin or a known 5-HT2A antagonist)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the assay buffer, cell membranes, [3H]ketanserin (at a concentration near its Kd), and varying concentrations of this compound or the reference compound.

  • Nonspecific Binding: A set of wells should contain a high concentration of a non-labeled ligand to determine nonspecific binding. [7]3. Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes). [7]4. Filtration: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand. [8][7]5. Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding for each concentration.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value from the resulting competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

IV. Functional GPCR Assays

To determine if binding of this compound to serotonin receptors results in a cellular response, functional assays are essential. These assays measure downstream signaling events following receptor activation. [9]

Rationale for Functional Assays

A compound can be an agonist, antagonist, or inverse agonist at a receptor. Functional assays will reveal the efficacy of this compound and provide a more complete picture of its pharmacological activity.

Protocol 3: G-Protein Activation Assay using BRET

Bioluminescence Resonance Energy Transfer (BRET) assays can directly measure G-protein activation upon ligand binding to a GPCR. [10]This provides a proximal readout of receptor activation. [9] Materials:

  • HEK-293 cells co-transfected with the 5-HT2A receptor and a BRET-based G-protein biosensor (e.g., Gαq-RLuc8 and Gγ2-GFP2)

  • 96-well, white, opaque microplates

  • Coelenterazine h (luciferase substrate)

  • This compound

  • Reference agonist (e.g., serotonin)

  • BRET-compatible microplate reader

Procedure:

  • Cell Plating: Seed the transfected cells in 96-well plates and incubate overnight.

  • Compound Addition: Add varying concentrations of this compound or the reference agonist to the wells.

  • Substrate Addition: Add coelenterazine h to all wells.

  • Signal Detection: Immediately measure the luminescence signals at the wavelengths corresponding to the donor (RLuc8) and acceptor (GFP2) using a BRET-enabled plate reader.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the change in BRET ratio against the log concentration of the compound.

    • Determine the EC50 (potency) and Emax (efficacy) values from the concentration-response curve.

V. Data Summary and Interpretation

The data obtained from these assays should be compiled and analyzed to build a comprehensive in vitro pharmacological profile of this compound.

Table 2: Summary of Expected In Vitro Pharmacological Data

AssayTargetParameterInterpretation
Neurotransmitter Uptake hSERT, hDAT, hNETIC50 (nM)Potency as a monoamine reuptake inhibitor
Radioligand Binding h5-HT2A, h5-HT2CKi (nM)Affinity for serotonin receptors
G-Protein Activation h5-HT2A, h5-HT2CEC50 (nM), Emax (%)Potency and efficacy as a receptor agonist

By comparing the obtained values to those of known reference compounds, researchers can classify this compound as, for example, a selective serotonin reuptake inhibitor, a potent 5-HT2A agonist, or a compound with a mixed pharmacological profile. This information is critical for guiding further drug development efforts or for understanding its potential effects in vivo.

References

  • Luethi, D., & Liechti, M. E. (2020). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 23(6), 355–363. [Link]

  • Rothman, R. B., & Baumann, M. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(10), 1435–1445. [Link]

  • Wikipedia. (n.d.). 2C-B. In Wikipedia. Retrieved January 24, 2026, from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

  • Halls, M. L., & Canals, M. (2021). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. Journal of Cell Science, 134(2), jcs248890. [Link]

  • Hollingsworth, P. J., & Dror, R. O. (2018). Molecular and cellular mechanisms of G protein-coupled receptor signaling. Neuron, 98(6), 1083–1099. [Link]

  • Chepurny, O. G., & Holz, G. G. (2019). Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors. STAR Protocols, 1(3), 100188. [Link]

  • Zhejiang Jiuzhou Chem Co.,Ltd. (n.d.). This compound CAS NO.113081-51-9. [Link]

  • Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. [Link]

  • Roth, B. L. (2011). The Monoamine Transporters: A Rich Source of Therapeutic Targets. Drug Development Research, 72(7), 539–540. [Link]

  • Sblendorio, V., et al. (2020). Artificial Brain Extracellular Fluid in Radioligand Binding Assays: Effects on Affinities of Ligands at Serotonin 5-HT7 Receptor. bioRxiv. [Link]

Sources

Application Note: Derivatization Protocols for the Analysis of 2-(3-Methoxy-4-bromophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Derivatizing Substituted Phenethylamines

Substituted phenethylamines are a broad class of compounds with significant interest in pharmacology, toxicology, and forensic science. 2-(3-Methoxy-4-bromophenyl)ethylamine, a compound of interest in drug discovery and development, presents analytical challenges due to its polarity and relatively low volatility. Direct analysis by gas chromatography (GC) can lead to poor peak shape, thermal degradation, and inadequate sensitivity. High-performance liquid chromatography (HPLC) with conventional UV detection may also lack the required sensitivity for trace-level quantification.

Chemical derivatization is a powerful strategy to overcome these limitations.[1][2] By chemically modifying the primary amine functional group, we can enhance the analyte's volatility, thermal stability, and chromatographic behavior.[3] Furthermore, derivatization can introduce specific structural features that improve detectability and provide more informative mass spectra for unambiguous identification.[4][5] This application note provides detailed protocols for the derivatization of this compound for robust and sensitive analysis by both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Rationale for Derivatization Method Selection

The choice of derivatization reagent and analytical technique is dictated by the specific research question and available instrumentation. Here, we present two validated approaches:

  • Acylation for GC-MS Analysis: Trifluoroacetylation is a widely employed technique for the derivatization of amines prior to GC-MS analysis.[6] The resulting trifluoroacetyl (TFA) derivative is significantly more volatile and less polar than the parent amine, leading to improved chromatographic performance.[4][5] The electron-withdrawing nature of the TFA group also promotes characteristic fragmentation patterns in the mass spectrometer, aiding in structural elucidation.[7] Studies on closely related methoxy-methyl-phenethylamines have shown that trifluoroacetyl derivatives provide more unique fragment ions for definitive identification among regioisomers.[4][5]

  • Chromophore/Fluorophore Tagging for HPLC Analysis: For HPLC analysis, derivatization with a reagent containing a chromophore or fluorophore can dramatically enhance detection sensitivity, particularly for UV or fluorescence detectors.[2] This pre-column derivatization improves the chromatographic retention of the polar amine on reverse-phase columns and allows for trace-level detection.[2][8] Reagents such as 4-chloro-7-nitrobenzofurazan (NBD-Cl) react with primary amines to form highly fluorescent derivatives, enabling sensitive quantification.

Protocol 1: Trifluoroacetylation for GC-MS Analysis

This protocol details the derivatization of this compound with trifluoroacetic anhydride (TFAA) for subsequent analysis by GC-MS.

Materials and Reagents
  • This compound standard

  • Trifluoroacetic anhydride (TFAA)

  • Ethyl acetate (anhydrous, GC grade)

  • Pyridine (anhydrous)

  • Nitrogen gas, high purity

  • Glass reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • Microsyringes

Experimental Workflow: Trifluoroacetylation

Trifluoroacetylation_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_workup Sample Work-up cluster_analysis Analysis start Dissolve Analyte in Ethyl Acetate add_pyridine Add Pyridine start->add_pyridine Vortex add_tfaa Add TFAA add_pyridine->add_tfaa Vortex gently heat Heat at 70°C for 20 min add_tfaa->heat cool Cool to Room Temp. heat->cool evaporate Evaporate to Dryness (under N2) cool->evaporate reconstitute Reconstitute in Ethyl Acetate evaporate->reconstitute gcms Inject into GC-MS reconstitute->gcms

Caption: Workflow for trifluoroacetylation of this compound.

Step-by-Step Protocol
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of anhydrous ethyl acetate in a 2 mL reaction vial.

    • Add 50 µL of anhydrous pyridine to the solution. Pyridine acts as a catalyst and scavenges the trifluoroacetic acid byproduct.

  • Derivatization Reaction:

    • Carefully add 100 µL of TFAA to the reaction vial. Caution: TFAA is corrosive and moisture-sensitive. Handle in a fume hood.

    • Cap the vial tightly and vortex gently for 30 seconds.

    • Place the vial in a heating block or water bath set to 70°C for 20 minutes.

  • Sample Work-up:

    • After heating, remove the vial and allow it to cool to room temperature.

    • Evaporate the solvent and excess reagent to dryness under a gentle stream of high-purity nitrogen gas.

    • Reconstitute the dried residue in 1 mL of anhydrous ethyl acetate. The sample is now ready for GC-MS analysis.

GC-MS Parameters
ParameterRecommended Value
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Injector Temp. 250°C
Oven Program 100°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min
Carrier Gas Helium at 1.0 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
MS Scan Range 50-550 amu
MS Source Temp. 230°C
MS Quad Temp. 150°C
Expected Mass Spectrum

The EI mass spectrum of the trifluoroacetyl derivative of this compound is expected to show a characteristic fragmentation pattern. Based on the analysis of the related compound 2C-B-TFA, key fragments would include the molecular ion (M+), a base peak resulting from alpha-cleavage of the C-C bond adjacent to the nitrogen, and fragments corresponding to the brominated methoxyphenyl moiety.[9]

Protocol 2: NBD-Cl Derivatization for HPLC-FLD/UV Analysis

This protocol describes the derivatization of this compound with 4-chloro-7-nitrobenzofurazan (NBD-Cl) for analysis by HPLC with fluorescence or UV detection.

Materials and Reagents
  • This compound standard

  • 4-chloro-7-nitrobenzofurazan (NBD-Cl)

  • Methanol (HPLC grade)

  • Borate buffer (0.1 M, pH 9.0)

  • Hydrochloric acid (1 M)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

Experimental Workflow: NBD-Cl Derivatization

NBD_Cl_Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_workup Reaction Quenching cluster_analysis Analysis start Dissolve Analyte in Methanol add_buffer Add Borate Buffer (pH 9.0) start->add_buffer Vortex add_nbdcl Add NBD-Cl Solution add_buffer->add_nbdcl Vortex heat Heat at 60°C for 30 min add_nbdcl->heat cool Cool to Room Temp. heat->cool acidify Add HCl to Stop Reaction cool->acidify hplc Inject into HPLC-FLD/UV acidify->hplc

Caption: Workflow for NBD-Cl derivatization of this compound.

Step-by-Step Protocol
  • Preparation of Reagents:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Prepare a 1 mg/mL solution of NBD-Cl in methanol. Note: NBD-Cl is light-sensitive; store the solution in an amber vial.

    • Prepare a 0.1 M borate buffer and adjust the pH to 9.0 with NaOH.

  • Derivatization Reaction:

    • In a 2 mL reaction vial, combine 100 µL of the analyte solution, 500 µL of borate buffer (pH 9.0), and 200 µL of the NBD-Cl solution.

    • Vortex the mixture for 30 seconds.

    • Place the vial in a heating block or water bath at 60°C for 30 minutes in the dark.

  • Reaction Quenching and Sample Preparation:

    • After heating, cool the vial to room temperature.

    • Add 50 µL of 1 M hydrochloric acid to stop the reaction.

    • The sample can be directly injected into the HPLC system or diluted with the mobile phase if necessary.

HPLC Parameters
ParameterRecommended Value
HPLC Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid
Gradient 30% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, re-equilibrate
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
Fluorescence Det. Excitation: ~470 nm, Emission: ~530 nm
UV Detection ~470 nm

Conclusion and Further Considerations

The choice between acylation for GC-MS and chromophore/fluorophore tagging for HPLC will depend on the specific analytical needs. GC-MS provides excellent selectivity and structural information, making it ideal for identification purposes. HPLC with fluorescence detection offers superior sensitivity for quantification at very low concentrations.

For chiral analysis, derivatization with a chiral reagent such as S-(-)-N-(trifluoroacetyl)-prolyl chloride can be employed prior to GC-MS or HPLC analysis on a non-chiral column to separate the enantiomers.[10]

It is crucial to validate the chosen method for linearity, accuracy, precision, and limits of detection and quantification in the matrix of interest. The protocols provided here serve as a robust starting point for the development of validated analytical methods for this compound.

References

  • Belal, T., Awad, T., DeRuiter, J., & Clark, C. R. (2008). GC–MS studies on acylated derivatives of 3-methoxy-4-methyl- and 4-methoxy-3-methyl-phenethylamines: Regioisomers related to 3,4-MDMA. Forensic Science International, 178(1), 61–82. [Link]

  • Awad, T., DeRuiter, J., & Clark, C. R. (2008). GC-MS analysis of acylated derivatives of a series of side chain regioisomers of 2-methoxy-4-methyl-phenethylamines. Journal of chromatographic science, 46(5), 375–380. [Link]

  • Belal, T., Awad, T., Clark, C. R., & DeRuiter, J. (2009). GC-MS evaluation of a series of acylated derivatives of 3,4-methylenedioxymethamphetamine. Journal of chromatographic science, 47(5), 359–364. [Link]

  • ResearchGate. (n.d.). EI GC-MS mass spectrum of TFA derivative of 2C-B. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Phenethylamines Using On-Column TFA Derivatization. Retrieved from [Link]

  • Lin, D. L., Liu, C., Huang, W. H., & Chen, C. Y. (2005). Simultaneous separation and detection of 18 phenethylamine/tryptamine derivatives by liquid chromatography-UV absorption and -electrospray ionization mass spectrometry. Journal of chromatography. A, 1065(2), 235–245. [Link]

  • Gau, Y. S., & Liu, J. T. (2002). Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 769(2), 353–360. [Link]

  • MDPI. (2022). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Molecules, 27(23), 8204. [Link]

  • ResearchGate. (n.d.). Chemical structure and reactions of derivatizing agents MSTFA and BSTFA with polar analytes. Retrieved from [Link]

  • Request PDF. (n.d.). Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation. Retrieved from [Link]

  • Google Patents. (n.d.). CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs.
  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

Sources

Application Notes and Protocols for the Investigation of 2-(3-Methoxy-4-bromophenyl)ethylamine in Neuroscience Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Scientific Exploration and Safety

The following document provides a comprehensive guide for the initial exploration of 2-(3-Methoxy-4-bromophenyl)ethylamine in the context of neuroscience research. It is crucial to acknowledge that, as of the writing of this guide, publicly available research specifically detailing the neuropharmacological applications of this compound is limited. Therefore, the application notes and protocols outlined herein are predicated on established principles of neuropharmacology and draw inferences from the well-documented activities of structurally analogous phenethylamine derivatives. This guide is intended to serve as a foundational framework for researchers to design and execute initial studies into the bioactivity and potential utility of this molecule as a neuroscience research tool. All proposed experiments must be conducted in strict adherence to institutional and national guidelines for laboratory safety and the ethical treatment of research animals.

Section 1: Compound Profile and Rationale for Investigation

1.1. Chemical Identity and Structural Analogy

  • Systematic Name: this compound

  • CAS Number: 113081-51-9[1]

  • Molecular Formula: C₉H₁₂BrNO

  • Appearance: Typically a white powder[1]

This compound belongs to the phenethylamine class of compounds. Its core structure is shared by a vast array of neuroactive molecules, including endogenous neurotransmitters (e.g., dopamine, norepinephrine) and a wide range of synthetic psychoactive substances.

The rationale for investigating this specific compound in neuroscience stems from its structural similarity to several potent serotonergic agents, most notably the "2C" family of psychedelic phenethylamines. For instance, 4-bromo-2,5-dimethoxyphenethylamine (2C-B) is a well-characterized psychedelic with partial agonist activity at serotonin 5-HT₂ₐ and 5-HT₂𝒸 receptors.[2] Another potent, long-acting psychedelic, Bromo-DragonFLY, also shares the brominated phenethylamine backbone and exhibits high affinity for the 5-HT₂ₐ receptor.[3]

The presence of a bromine atom and a methoxy group on the phenyl ring of this compound suggests a potential for interaction with monoamine receptors, particularly serotonin receptors, which are known to be sensitive to such substitutions. The specific substitution pattern (3-methoxy, 4-bromo) differentiates it from more extensively studied analogs, presenting a novel molecular scaffold for exploring the structure-activity relationships of serotonergic ligands.

1.2. Postulated Mechanism of Action

Based on its structural characteristics, it is hypothesized that this compound will primarily act as a modulator of the serotonergic system. The primary targets of interest for initial investigation are the 5-HT₂ family of receptors (5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂𝒸), as these are the principal targets for many psychoactive phenethylamines.[2] It may act as an agonist, partial agonist, or antagonist at these receptors. Furthermore, interactions with other serotonin receptors (e.g., 5-HT₁ₐ) and monoamine transporters (for serotonin, dopamine, and norepinephrine) cannot be ruled out and should be considered in a comprehensive screening.

Section 2: Foundational In Vitro Characterization

The initial phase of research should focus on elucidating the fundamental pharmacological profile of the compound using in vitro assays. This approach minimizes the use of live animals and provides a clear, quantitative assessment of molecular interactions.

2.1. Receptor Binding Affinity Profiling

Objective: To determine the binding affinity (Ki) of this compound at a panel of key neuroscience-related receptors and transporters.

Rationale: This is the cornerstone of pharmacological characterization. A broad binding profile will identify the primary molecular targets and reveal the compound's selectivity. High affinity for a specific receptor suggests it is a primary site of action.[4]

Protocol:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM). Perform serial dilutions to create a range of concentrations for the assay.

  • Receptor/Transporter Panel: At a minimum, the panel should include:

    • Serotonin Receptors: 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂ₑ, 5-HT₂𝒸

    • Dopamine Receptors: D₁, D₂

    • Adrenergic Receptors: α₁, α₂

    • Monoamine Transporters: SERT, DAT, NET

  • Assay Procedure:

    • Utilize commercially available membrane preparations from cells expressing the target receptors or transporters.

    • Employ a competitive binding assay format using a known radiolabeled ligand for each target.

    • Incubate the membrane preparation with the radioligand and varying concentrations of the test compound.

    • After reaching equilibrium, separate the bound and free radioligand using filtration.

    • Quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC₅₀ to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

    • Data should be presented in a tabular format for easy comparison of affinities across the panel.

Table 1: Hypothetical Receptor Binding Affinity Data

TargetKi (nM)
5-HT₂ₐExperimental Value
5-HT₂ₑExperimental Value
5-HT₂𝒸Experimental Value
5-HT₁ₐExperimental Value
SERTExperimental Value
DATExperimental Value
NETExperimental Value

2.2. Functional Activity Assays

Objective: To determine whether the compound acts as an agonist, antagonist, or inverse agonist at the receptors for which it shows significant binding affinity.

Rationale: Binding does not equate to function. A compound can bind to a receptor and either activate it (agonist), block its activation by endogenous ligands (antagonist), or reduce its basal activity (inverse agonist).

Protocol (Example for 5-HT₂ₐ Receptor):

  • Cell Culture: Use a cell line (e.g., HEK293) stably expressing the human 5-HT₂ₐ receptor.

  • Assay Principle: The 5-HT₂ₐ receptor is a Gq-coupled GPCR. Its activation leads to an increase in intracellular calcium ([Ca²⁺]i). This change can be measured using a calcium-sensitive fluorescent dye (e.g., Fura-2 or Fluo-4).

  • Procedure:

    • Load the cells with the calcium-sensitive dye.

    • Establish a baseline fluorescence reading.

    • Apply varying concentrations of this compound and measure the change in fluorescence.

    • To determine antagonist activity, pre-incubate the cells with the test compound before adding a known 5-HT₂ₐ agonist (e.g., serotonin or DOI) and measure the inhibition of the agonist-induced response.

  • Data Analysis:

    • For agonist activity, plot the change in fluorescence against the compound concentration to generate a dose-response curve and calculate the EC₅₀ (effective concentration for 50% of maximal response) and Emax (maximal effect).

    • For antagonist activity, calculate the IC₅₀ and potentially the pA₂ value.

Diagram 1: Postulated 5-HT₂ₐ Receptor Signaling Pathway

G cluster_membrane Cell Membrane 5HT2A_Receptor 5-HT₂ₐ Receptor Gq Gq Protein 5HT2A_Receptor->Gq Activates Compound This compound Compound->5HT2A_Receptor Binds & Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃ Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Downstream Downstream Cellular Effects Ca_Release->Downstream PKC->Downstream G A Dose-Response Determination (e.g., Head-Twitch Assay) B Behavioral Phenotyping (e.g., PPI, Open Field) A->B Select behaviorally active doses C In Vivo Neurochemistry (Microdialysis in Prefrontal Cortex) A->C B->C Correlate behavior with neurochemistry D Ex Vivo Tissue Analysis (Receptor Occupancy, c-Fos) B->D Identify activated brain regions E Data Integration & Mechanistic Hypothesis B->E C->D Confirm target engagement C->E D->E

Sources

Application Notes & Protocols: 2-(3-Methoxy-4-bromophenyl)ethylamine as a Versatile Precursor for the Synthesis of Novel Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of 2-(3-methoxy-4-bromophenyl)ethylamine. This commercially available precursor is a uniquely functionalized building block, ideal for the rapid generation of diverse compound libraries. Its structure combines a reactive primary amine, a phenethylamine backbone common to many neurotransmitters and bioactive molecules, and an aryl bromide handle amenable to modern cross-coupling reactions. We present detailed, field-proven protocols for N-functionalization, intramolecular cyclization to form high-value tetrahydroisoquinoline scaffolds, and late-stage diversification via palladium-catalyzed cross-coupling. The causality behind experimental choices, troubleshooting, and expected outcomes are discussed to ensure procedural integrity and successful implementation.

Introduction: The Strategic Value of this compound

The 2-phenethylamine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous endogenous neurotransmitters like dopamine and norepinephrine. Its derivatives are central to a vast range of neurologically active agents.[1][2] The title compound, this compound, is a strategically designed precursor that offers multiple, orthogonal points for chemical modification, making it an exceptionally valuable starting material for drug discovery programs.

Its utility stems from three key structural features:

  • Primary Ethylamine Moiety: A nucleophilic handle for a wide array of reactions, including acylation, alkylation, and reductive amination. It is the key functional group for constructing the foundational architecture of more complex molecules.

  • Electron-Rich Phenyl Ring: The methoxy group activates the ring, facilitating electrophilic aromatic substitution reactions. More importantly, the phenethylamine structure is the direct precursor for the powerful Pictet-Spengler reaction, enabling the synthesis of the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold.[3][4][5] THIQ derivatives are known to possess a broad spectrum of biological activities, including antitumor, anti-inflammatory, and neuroprotective properties.[3][4][5]

  • Aryl Bromide: A versatile functional group that serves as a robust handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. This allows for late-stage diversification, enabling the exploration of structure-activity relationships (SAR) around the C4 position of the phenyl ring.

This guide will provide detailed protocols for leveraging each of these reactive sites to generate novel and diverse chemical entities.

Overview of Synthetic Pathways

The strategic combination of reactive sites in this compound allows for a divergent synthetic approach, as illustrated below. A single precursor can be used to generate multiple, distinct molecular scaffolds.

G cluster_0 Core Precursor cluster_1 Synthetic Transformations cluster_2 Resulting Scaffolds A This compound B N-Acylation / N-Alkylation A->B RCOCl or R-X C Pictet-Spengler Reaction A->C Aldehyde/Ketone, H+ D Pd-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig) A->D Ar-NH2, Pd Catalyst, Base E N-Functionalized Derivatives (Amides, Secondary/Tertiary Amines) B->E F Substituted Tetrahydroisoquinolines (THIQs) C->F G C4-Arylated/Aminated Derivatives D->G

Caption: Divergent synthetic pathways from the core precursor.

Protocol I: N-Acylation for Amide Synthesis

N-acylation is a fundamental transformation that converts the primary amine into a stable amide linkage. This is often a crucial first step in multi-step syntheses to protect the amine or to introduce specific functionalities that modulate the compound's physicochemical properties.

Causality: The high nucleophilicity of the primary amine readily attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acid chloride or anhydride). A mild base is used to scavenge the HCl or carboxylic acid byproduct, driving the reaction to completion. Dichloromethane (DCM) is an excellent solvent choice as it is relatively non-polar, aprotic, and easily removed under vacuum.

Detailed Step-by-Step Protocol
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 0.1 M concentration). Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add a non-nucleophilic base such as triethylamine (TEA, 1.2 eq) or diisopropylethylamine (DIPEA, 1.2 eq) to the stirred solution.

  • Acylation: Add the desired acyl chloride or anhydride (1.1 eq) dropwise to the solution over 5-10 minutes. A white precipitate of triethylammonium chloride may form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure N-acyl product.

Data and Troubleshooting
ParameterRecommended ConditionTroubleshooting
Solvent Anhydrous Dichloromethane (DCM)If starting material solubility is low, try Tetrahydrofuran (THF).
Base Triethylamine (TEA) or DIPEAPyridine can be used but is harder to remove.
Temperature 0 °C to Room TemperatureFor highly reactive acyl chlorides, maintain 0 °C for the entire reaction.
Monitoring TLC (e.g., 50% Ethyl Acetate/Hexanes)If the reaction stalls, add another 0.1 eq of the acylating agent.
Workup Aqueous NaHCO₃ quenchIf the product is water-soluble, use a continuous liquid-liquid extractor.

Protocol II: Pictet-Spengler Reaction for Tetrahydroisoquinoline (THIQ) Synthesis

The Pictet-Spengler reaction is a powerful acid-catalyzed annulation that forms the tetrahydroisoquinoline ring system.[6] This reaction proceeds via the condensation of the phenethylamine with an aldehyde or ketone to form a Schiff base, which then undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring to form the new six-membered ring.[6][7]

Causality: The reaction requires an acid catalyst to protonate the intermediate imine, forming a highly electrophilic iminium ion.[6] This increased electrophilicity is necessary for the subsequent intramolecular cyclization onto the phenyl ring. The methoxy group at the 3-position of the precursor activates the C6 position for this electrophilic attack. For less reactive phenethylamines, stronger acids and higher temperatures may be required.[7]

Pictet-Spengler Reaction Workflow

G start Start step1 Dissolve Precursor (1.0 eq) & Aldehyde (1.1 eq) in Toluene start->step1 step2 Add Trifluoroacetic Acid (TFA) (2.0 eq) dropwise step1->step2 step3 Heat to Reflux (80-110 °C) Monitor by TLC step2->step3 step4 Reaction Complete? step3->step4 step4->step3 No, continue heating step5 Cool to RT, Concentrate Solvent step4->step5 Yes step6 Basify with aq. NaHCO3 / NaOH to pH > 9 step5->step6 step7 Extract with Ethyl Acetate or DCM step6->step7 step8 Dry, Filter, Concentrate step7->step8 step9 Purify via Flash Chromatography step8->step9 end Pure THIQ Product step9->end

Caption: Step-by-step workflow for the Pictet-Spengler reaction.

Detailed Step-by-Step Protocol
  • Preparation: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq).

  • Solvent: Add a suitable solvent such as toluene or acetonitrile (approx. 0.1 M).

  • Acid Catalyst: Slowly add the acid catalyst. Trifluoroacetic acid (TFA, 2.0 eq) is often effective. Alternatively, p-toluenesulfonic acid (p-TsOH, 0.2 eq) can be used, often with a Dean-Stark trap to remove water.[8]

  • Reaction: Heat the mixture to reflux (80-110 °C) and maintain for 6-24 hours. Monitor the reaction by TLC or LC-MS.

  • Cooling and Concentration: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Workup: Dissolve the residue in ethyl acetate or DCM. Carefully neutralize the acid by washing with a saturated aqueous NaHCO₃ solution, followed by 1M NaOH until the aqueous layer is basic (pH > 9).

  • Extraction: Separate the layers and extract the aqueous phase with the organic solvent (2x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash chromatography on silica gel to afford the desired tetrahydroisoquinoline. The product will be a racemic mixture unless a chiral auxiliary or catalyst is used.

Protocol III: Buchwald-Hartwig Amination for C-N Bond Formation

The aryl bromide moiety is a prime handle for late-stage functionalization using palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination allows for the formation of a C-N bond, coupling a primary or secondary amine to the C4 position of the aromatic ring. This is a powerful method for building molecules with potential biological activity.

Causality: This reaction relies on a Pd(0) catalyst that undergoes oxidative addition into the aryl-bromide bond. The resulting Pd(II) complex then coordinates with the amine. A strong, non-nucleophilic base is required to deprotonate the amine, facilitating reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. The choice of ligand is critical for stabilizing the palladium catalyst and promoting the key steps of the catalytic cycle.

Detailed Step-by-Step Protocol

Note: This reaction is highly sensitive to air and moisture. All glassware should be oven-dried, and reagents should be handled under an inert atmosphere using Schlenk techniques or in a glovebox.

  • Preparation: To an oven-dried Schlenk tube, add the N-protected this compound derivative (1.0 eq), the desired amine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), and a suitable phosphine ligand like XPhos or RuPhos (0.05 eq).

  • Base and Solvent: Add a strong base, such as sodium tert-butoxide (NaOtBu, 1.4 eq). Evacuate and backfill the tube with an inert gas (3x).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Safety and Handling

  • This compound: Assumed to be toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Reagents: Acyl chlorides are corrosive and lachrymatory. Trifluoroacetic acid (TFA) is highly corrosive. Palladium catalysts and phosphine ligands are toxic and air-sensitive. Sodium tert-butoxide is a strong base and is corrosive. Handle all reagents with extreme care according to their Safety Data Sheets (SDS).

  • Procedures: Reactions under pressure or at high temperatures should be conducted behind a blast shield.

Conclusion

This compound is a powerful and versatile precursor for the synthesis of diverse and complex molecular architectures. By leveraging its three distinct reactive sites through well-established synthetic transformations like N-acylation, the Pictet-Spengler reaction, and palladium-catalyzed cross-coupling, researchers can efficiently generate libraries of novel compounds. The protocols and insights provided in this guide offer a robust framework for exploring the vast chemical space accessible from this strategic starting material, accelerating efforts in medicinal chemistry and drug discovery.

References

  • Szatmári, I., & Fülöp, F. (2015). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. MDPI. [Link]

  • Kaur, H., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Kaur, H., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. ResearchGate. [Link]

  • Black, D. StC., et al. (2011). N-Alkylation of phenethylamine and tryptamine. PubMed. [Link]

  • Brzezińska, E. (1996). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Acta Poloniae Pharmaceutica. [Link]

  • Maddar, F. M., et al. (2021). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. MDPI. [Link]

  • Vitale, P., et al. (2012). The Pictet-Spengler Reaction Updates Its Habits. Molecules. [Link]

  • Sahu, V. K., et al. (2015). Novel synthesis of (Methoxy) 2H-3-Aryl-3, 4-dihydro-1,3 benzoxazine and 2H-3. ResearchGate. [Link]

  • Sharma, P., et al. (2022). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]

  • Boumoud, T., et al. (2019). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research. [Link]

  • Wikipedia. (2023). Pictet–Spengler reaction. Wikipedia. [Link]

  • Xu, Z., et al. (2017). Current developments of coumarin compounds in medicinal chemistry. Medicinal Chemistry Research. [Link]

  • Google Patents. (2016). Processes for the preparation of (s)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine.
  • Celiz, R. (2019). N-Terminus Acetylation Protocol. Carnegie Mellon University. [Link]

  • Twarożek, A., et al. (2023). Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity. MDPI. [Link]

  • Google Patents. (2020). Processes for the preparation of (s)-1-(3-ethoxy-4- methoxyphenyl)-2-methanesulfonylethylamine.
  • University of California, Santa Cruz. Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA. UCSC. [Link]

  • Siddiqui, H. L., et al. (2014). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Connect Journals. [Link]

  • Rosengarten, J. (2015). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Digital Commons@DePaul. [Link]

  • Al-Warhi, T., et al. (2024). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. MDPI. [Link]

  • Sharma, P., et al. (2017). Synthesis and Characterization of tris-(4-Phenoxyphenyl)amine by Conventional Method. ResearchGate. [Link]

  • Basmadjian, C., et al. (2014). 2-Phenethylamines in Medicinal Chemistry: A Review. PMC - PubMed Central. [Link]

  • Kaul, E., et al. (2013). 3-[1-(4-Bromophenyl)ethoxy]-2,2,5-trimethyl-4-phenyl-3-azahexane. Acta Crystallographica Section E. [Link]

Sources

Application Notes and Protocols for the Purification of Crude 2-(3-Methoxy-4-bromophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(3-Methoxy-4-bromophenyl)ethylamine is a substituted phenethylamine, a class of compounds with significant interest in medicinal chemistry and drug development due to their diverse biological activities. The purity of such compounds is paramount for accurate pharmacological studies and to meet stringent regulatory requirements. This guide provides a comprehensive overview of robust and field-proven techniques for the purification of crude this compound, addressing common impurities and offering detailed, step-by-step protocols for researchers, scientists, and drug development professionals. The methodologies described herein are designed to be self-validating and are grounded in established chemical principles.

Understanding Potential Impurities

The choice of purification strategy is dictated by the nature of the impurities present in the crude product. While the specific impurity profile depends on the synthetic route employed, common contaminants in the synthesis of phenethylamines may include:

  • Unreacted Starting Materials: Precursors from the synthesis that were not fully consumed.

  • Reagents: Excess reagents or their byproducts.

  • Side-Reaction Products: Isomers, over-alkylated products, or products of competing reaction pathways.

  • Solvents and Catalysts: Residual solvents and catalysts used in the synthesis.

A preliminary analysis of the crude material by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to identify the major impurities and to select the most appropriate purification method.

Purification Strategies

A multi-step purification approach is often the most effective. This typically involves a bulk purification step to remove the majority of impurities, followed by a final polishing step to achieve high purity. The three primary techniques discussed are:

  • Acid-Base Extraction: A liquid-liquid extraction technique that separates compounds based on their acidic or basic properties.

  • Flash Column Chromatography: A preparative chromatography technique for the rapid separation of compounds.

  • Recrystallization: A technique for purifying solid compounds based on differences in solubility.

The logical workflow for purifying crude this compound is illustrated below.

Purification_Workflow Crude Crude this compound Extraction Acid-Base Extraction Crude->Extraction Initial Cleanup Chromatography Flash Column Chromatography Extraction->Chromatography Further Purification Recrystallization Recrystallization as Hydrochloride Salt Chromatography->Recrystallization Final Polishing Pure_Product Pure this compound Recrystallization->Pure_Product Acid_Base_Extraction start Crude Amine in Organic Solvent step1 Add 1M HCl Shake & Separate start->step1:f0 aqueous1 Aqueous Layer (Protonated Amine) step1:f1->aqueous1 organic1 Organic Layer (Impurities) step1:f1->organic1 step2 step2 aqueous1->step2:f0 aqueous2 Aqueous Layer (Salts) step2:f2->aqueous2 organic2 Organic Layer (Free Amine) step2:f2->organic2 step3 Wash with Brine Dry with Na₂SO₄ Evaporate Solvent organic2->step3:f0 end Purified Free Amine step3:f2->end

Caption: Flowchart of the acid-base extraction protocol.

Protocol 2: Flash Column Chromatography

Principle: Flash column chromatography is a preparative liquid chromatography technique that utilizes a stationary phase (typically silica gel) and a mobile phase to separate compounds based on their differential adsorption. For basic amines like this compound, the acidic nature of silica can lead to poor separation (tailing) and potential product degradation. To counteract this, a small amount of a basic modifier, such as triethylamine (Et₃N), is often added to the mobile phase to neutralize the acidic sites on the silica gel. [1] Materials:

  • Purified amine from Protocol 1

  • Silica Gel (230-400 mesh)

  • Hexanes

  • Ethyl Acetate (EtOAc)

  • Triethylamine (Et₃N)

  • Glass chromatography column

  • TLC plates, chamber, and UV lamp

  • Collection tubes

  • Air or nitrogen source for pressure

Procedure:

  • Mobile Phase Selection:

    • Develop a suitable mobile phase using TLC. A good starting point is a mixture of hexanes and EtOAc.

    • Add 0.5-1% Et₃N to the mobile phase to prevent tailing.

    • Aim for an Rf value of 0.2-0.3 for the target compound on the TLC plate for optimal separation on the column.

  • Column Packing:

    • Prepare a slurry of silica gel in the mobile phase.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the amine in a minimal amount of the mobile phase.

    • Carefully load the sample onto the top of the silica bed.

  • Elution and Fraction Collection:

    • Add the mobile phase to the column and apply gentle pressure.

    • Collect fractions in test tubes.

    • Monitor the elution of the compound by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified amine.

Table 1: Example Mobile Phase Systems for Flash Chromatography of Aromatic Amines

Mobile Phase CompositionRatio (v/v/v)Comments
Hexanes / Ethyl Acetate / Triethylamine70:30:1Good for moderately polar amines.
Dichloromethane / Methanol / Triethylamine95:5:0.5Suitable for more polar amines.

Protocol 3: Recrystallization as the Hydrochloride Salt

Principle: The final step to achieve high purity is often recrystallization. Amines can be challenging to crystallize as the free base. Converting the amine to its hydrochloride salt often results in a more crystalline solid with a higher melting point, which is ideal for recrystallization. [2][3]The salt is formed by reacting the amine with hydrochloric acid. The resulting salt is then dissolved in a hot solvent system in which it has high solubility, and upon cooling, it crystallizes out, leaving impurities behind in the solution.

Materials:

  • Purified amine from Protocol 2

  • Anhydrous Diethyl Ether or Dioxane

  • 2 M HCl in Diethyl Ether or 4 M HCl in Dioxane

  • Ethanol

  • Ethyl Acetate

  • Büchner funnel and flask

  • Filter paper

  • Vacuum oven

Procedure:

  • Salt Formation:

    • Dissolve the purified amine in a minimal amount of anhydrous diethyl ether or dioxane.

    • Slowly add a solution of HCl in diethyl ether or dioxane dropwise with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Continue adding the HCl solution until no further precipitation is observed.

    • Collect the precipitated salt by vacuum filtration and wash with cold diethyl ether.

  • Recrystallization:

    • Select a suitable solvent system for recrystallization. A common choice for amine hydrochlorides is a mixture of a polar solvent (e.g., ethanol, methanol) and a less polar co-solvent (e.g., ethyl acetate, diethyl ether).

    • Dissolve the crude hydrochloride salt in a minimal amount of the hot polar solvent.

    • Slowly add the less polar co-solvent until the solution becomes slightly cloudy.

    • Reheat the solution until it becomes clear again.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent mixture.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Table 2: Potential Recrystallization Solvents for Amine Hydrochlorides

Solvent SystemComments
Ethanol / Ethyl AcetateA versatile system for a wide range of polarities.
Methanol / Diethyl EtherGood for more polar salts.
IsopropanolCan be used as a single solvent for some salts.

Validation and Quality Control

The purity of the final product should be assessed using appropriate analytical techniques:

  • Melting Point: A sharp melting point range is indicative of high purity.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and identify any residual impurities.

  • HPLC/UPLC: To determine the purity with high sensitivity.

  • Mass Spectrometry: To confirm the molecular weight of the compound.

Conclusion

The purification of crude this compound to a high degree of purity is readily achievable through a systematic application of acid-base extraction, flash column chromatography, and recrystallization of its hydrochloride salt. The specific conditions for each technique may require optimization based on the impurity profile of the crude material. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently obtain high-purity material suitable for demanding applications in drug discovery and development.

References

  • Bickler, B. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]

  • Frontier, A. (2026). Workup: Amines. University of Rochester, Department of Chemistry. [Link]

  • González Ceballos, L. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]

  • Reddit. (2024, March 12). Amine workup. r/Chempros. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Crystallization of hydrohalides of pharmaceutical compounds. (2007, June 25).
  • Synthesis of 2-Arylethylamines by the Curtius Rearrangement. (2010, April 23). Sciencemadness.org. [Link]

  • Substituted phenethylamines. (n.d.).
  • Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine. (n.d.).
  • Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. (2024, December 4). MDPI. [Link]

  • Process for the preparation of phenethylamine derivatives. (n.d.).
  • Recrystallization purification method of enamine salt. (n.d.).
  • Flash column of very polar amine without access to reverse phase silica?. (2017, March 27). Reddit. [Link]

  • Workup: Amines. (n.d.). University of Rochester. [Link]

  • PROCESS FOR PREPARATION OF α-HYDROXYCARBOXYLIC ACID AMIDES. (n.d.).

Sources

Application Notes & Protocols: Safe Handling and Storage of 2-(3-Methoxy-4-bromophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(3-Methoxy-4-bromophenyl)ethylamine is a substituted phenethylamine, a class of organic compounds with a wide range of applications in neuroscience research and drug development.[1] As with any research chemical, particularly those with unknown toxicological profiles, a thorough understanding and strict adherence to safe handling and storage procedures are paramount to ensure the safety of laboratory personnel and the integrity of the research.[2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the safe handling and storage of this compound, drawing upon established laboratory safety principles and data from structurally similar molecules.

Given the absence of a specific Safety Data Sheet (SDS) for this compound, the protocols outlined herein are based on a conservative approach, treating the compound as potentially hazardous. It is crucial to assume that any new or unknown substance is toxic and to minimize exposure accordingly.[2]

Hazard Identification and Risk Assessment

A comprehensive risk assessment must be conducted before any handling of this compound. This involves evaluating the potential hazards and developing procedures to mitigate the associated risks.

Chemical and Physical Properties

While specific data for this compound is limited, information from suppliers and databases on related compounds suggests it is a white powder.[3] Key properties of similar brominated phenethylamines are summarized in the table below.

PropertyValue (for related compounds)Source
Molecular Weight~200.08 g/mol [4][5]
AppearanceWhite powder / Colorless to Almost colorless clear liquid[3][6]
Storage TemperatureRoom Temperature (Recommended in a cool and dark place, <15°C)[6]
Conditions to AvoidAir Sensitive[6]
Toxicological and Hazardous Properties (Inferred)

Due to the lack of specific toxicological data, the following hazards are inferred from structurally related brominated and substituted phenethylamines:

  • Skin Corrosion/Irritation: Many phenethylamine derivatives are classified as causing severe skin burns and eye damage.[5][7]

  • Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause serious and potentially irreversible damage.[5][7]

  • Acute Toxicity: Harmful if swallowed or inhaled.

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[8]

  • Sensitization: May cause an allergic skin reaction.[9]

Personal Protective Equipment (PPE)

The consistent and correct use of appropriate PPE is the most critical line of defense against chemical exposure.[10][11]

  • Eye and Face Protection: Chemical safety goggles with side shields are mandatory.[10][11] A face shield should also be worn when handling larger quantities or when there is a significant risk of splashing.[12]

  • Skin Protection:

    • Gloves: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[11] Regularly inspect gloves for any signs of degradation or perforation and change them frequently.

    • Lab Coat: A full-length laboratory coat with sleeves that cover the arms is required to protect skin and clothing.[10][11]

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2] If a fume hood is not available, a NIOSH- or CEN-certified respirator with an appropriate cartridge for organic vapors and particulates should be used based on a formal respiratory hazard assessment.[13]

  • Footwear: Closed-toe shoes that completely cover the foot are mandatory in the laboratory.[10]

Safe Handling Protocols

Adherence to good laboratory practices is essential to prevent contamination and accidental exposure.[10]

General Handling Workflow

The following diagram illustrates the essential steps for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal RiskAssessment Conduct Risk Assessment DonPPE Don Appropriate PPE RiskAssessment->DonPPE Proceed if safe Weighing Weigh Compound DonPPE->Weighing Enter handling area Dissolving Prepare Solution Weighing->Dissolving Reaction Perform Experiment Dissolving->Reaction Decontaminate Decontaminate Surfaces & Glassware Reaction->Decontaminate Experiment complete DisposeWaste Dispose of Waste Decontaminate->DisposeWaste DoffPPE Doff PPE Correctly DisposeWaste->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Procedure
  • Preparation:

    • Before starting, ensure a chemical fume hood is certified and functioning correctly.

    • Gather all necessary equipment, including spatulas, weighing paper, glassware, and solvents.

    • Ensure an appropriate spill kit is readily accessible.

    • Don all required PPE as outlined in Section 2.

  • Weighing and Transfer:

    • Perform all manipulations of the solid compound within the chemical fume hood to prevent inhalation of dust particles.

    • Use a microbalance with a draft shield if weighing small quantities.

    • Minimize the creation of dust by handling the powder gently.

    • Close the container tightly immediately after use.[12][13]

  • Solution Preparation:

    • Add the solvent to the weighed compound slowly to avoid splashing.

    • If sonication or heating is required, ensure the vessel is appropriately sealed or equipped with a condenser to prevent the release of vapors.

  • Post-Handling:

    • Thoroughly decontaminate all surfaces, glassware, and equipment after use.

    • Dispose of contaminated materials according to institutional and local regulations for hazardous chemical waste.

    • Remove PPE in the correct order to avoid self-contamination and wash hands thoroughly with soap and water.[10]

Spill and Emergency Procedures

Prompt and appropriate action is crucial in the event of a spill or accidental exposure.

Spill Response
  • Minor Spill (in fume hood):

    • Alert others in the immediate vicinity.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.[12]

    • Collect the contaminated absorbent material into a sealed container for hazardous waste disposal.

    • Decontaminate the area with a suitable cleaning agent.

  • Major Spill (outside fume hood):

    • Evacuate the laboratory immediately and alert laboratory personnel and the institutional safety office.

    • Restrict access to the affected area.

    • Allow vapors to dissipate if the material is volatile.

    • Only personnel trained in hazardous spill response should perform the cleanup.

First Aid Measures
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]

  • Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[7][12]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Storage Procedures

Proper storage is essential for maintaining the chemical's integrity and preventing accidents.

Storage Conditions
  • Container: Store in a tightly sealed, original container.[13]

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible substances.[12][13] A designated cabinet for corrosive or toxic materials is recommended.

  • Atmosphere: For long-term storage and to prevent degradation, especially as it may be air-sensitive, storing under an inert atmosphere (e.g., nitrogen or argon) is advisable.[6]

  • Security: Store in a locked cabinet or an area with restricted access to authorized personnel only.

Incompatible Materials

Avoid storing with strong oxidizing agents, acids, and bases, as these may lead to vigorous and potentially hazardous reactions.

Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.

References

  • Environmental Health & Safety, University of Colorado Boulder. Safe Lab Practices. [Link]

  • ACS Publications. Formation of Brominated Disinfection Byproducts from Natural Organic Matter Isolates and Model Compounds in a Sulfate Radical-Based Oxidation Process. [Link]

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

  • Google Patents.
  • PubChem, National Institutes of Health. 3-Bromophenethylamine. [Link]

  • PubMed, National Institutes of Health. Formation of brominated disinfection byproducts from natural organic matter isolates and model compounds in a sulfate radical-based oxidation process. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Phenethylamine. [Link]

  • Sdfine. Chemwatch GHS SDS in English (European) 48281. [Link]

  • New Mexico State University. Chemical Safety in Research and Teaching. [Link]

  • MDPI. Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. [Link]

  • American Chemical Society. Guidelines for Chemical Laboratory Safety in Academic Institutions. [Link]

  • Angene Chemical. Safety Data Sheet. [Link]

  • PubChem, National Institutes of Health. 3-Methoxy-4-hydroxyphenyl-ethylamine. [Link]

  • Wikipedia. Substituted phenethylamine. [Link]

  • National Center for Biotechnology Information. Decontamination technologies for medicinal and aromatic plants: A review. [Link]

  • 3M. Safety Data Sheet IDENTIFICATION OF THE SUBSTANCE/PREPARATION AND OF THE COMPANY/UNDERTAKING TRANSPORTATION INFORMATION. [Link]

  • PubChem, National Institutes of Health. p-Bromophenethylamine. [Link]

Sources

Application Notes and Protocols for the Scalable Synthesis of 2-(3-Methoxy-4-bromophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(3-Methoxy-4-bromophenyl)ethylamine is a crucial intermediate in the synthesis of various research chemicals and pharmaceutical candidates. Its phenethylamine scaffold is a common feature in psychoactive compounds and other biologically active molecules. The controlled, scalable, and efficient synthesis of this compound is therefore of significant interest to researchers in drug discovery and development. This document provides a detailed guide to two robust and scalable synthetic routes for this compound, complete with detailed protocols, causality behind experimental choices, and data summaries.

Synthetic Strategy Overview

Two primary and scalable routes for the synthesis of this compound are presented, starting from the commercially available 3-bromo-4-methoxybenzaldehyde[1]. The choice between these routes may depend on available equipment, expertise, and the desired scale of production.

  • Route 1: The Nitrile Pathway. This route involves the conversion of the starting aldehyde to the corresponding phenylacetonitrile, followed by a robust reduction to the target amine. This pathway is often favored for its high yields and the relative stability of the intermediates.

  • Route 2: The Nitrostyrene Pathway. This classic approach in phenethylamine synthesis involves a Henry reaction to form a nitrostyrene intermediate, which is then reduced to the final product. This method is also highly effective, though it may involve more energetic reactions.

Route 1: The Phenylacetonitrile Reduction Pathway

This two-step synthesis is a reliable and high-yielding approach for the large-scale production of this compound.

Step 1: Synthesis of 3-Methoxy-4-bromophenylacetonitrile

The initial step involves the conversion of 3-bromo-4-methoxybenzaldehyde to the corresponding phenylacetonitrile. A common method for this transformation is via the formation of a benzyl halide followed by cyanation.

Causality of Experimental Choices: The conversion of the aldehyde to a benzyl bromide, followed by nucleophilic substitution with a cyanide salt, is a well-established and scalable method for producing phenylacetonitriles. The use of sodium borohydride for the reduction of the aldehyde to the alcohol is a mild and selective method that is easy to handle on a large scale. The subsequent bromination of the alcohol can be achieved with various reagents, with phosphorus tribromide being a common choice. The final cyanation step is typically performed with an alkali metal cyanide in a polar aprotic solvent to facilitate the SN2 reaction.

Step 2: Reduction of 3-Methoxy-4-bromophenylacetonitrile to this compound

The reduction of the nitrile group is a critical step. For scalability, catalytic hydrogenation is often preferred over metal hydride reductions.

Causality of Experimental Choices: Catalytic hydrogenation using Raney Nickel is a cost-effective and highly efficient method for the reduction of nitriles to primary amines on an industrial scale.[2] It avoids the use of stoichiometric and often hazardous reducing agents like lithium aluminum hydride (LiAlH₄). The use of a high-pressure hydrogenation apparatus ensures efficient reaction kinetics.[2]

Route 2: The Henry Reaction Pathway

This route provides an alternative synthesis via a nitrostyrene intermediate.

Step 1: Synthesis of 1-Bromo-2-methoxy-4-(2-nitrovinyl)benzene

The Henry reaction involves the condensation of 3-bromo-4-methoxybenzaldehyde with nitromethane.

Causality of Experimental Choices: The condensation reaction is typically base-catalyzed. The use of a dehydrating agent or azeotropic removal of water drives the reaction to completion. This method is a straightforward way to form the carbon-carbon bond necessary for the ethylamine side chain.

Step 2: Reduction of 1-Bromo-2-methoxy-4-(2-nitrovinyl)benzene

The reduction of the nitrostyrene to the phenethylamine is a key step.

Causality of Experimental Choices: Lithium aluminum hydride is a powerful reducing agent capable of reducing both the nitro group and the double bond of the nitrostyrene in a single step.[3] While highly effective, the use of LiAlH₄ requires strict anhydrous conditions and careful handling due to its reactivity with water.[2]

Experimental Protocols

Protocol 1: Scalable Synthesis of this compound via the Nitrile Pathway

Step A: Synthesis of (4-Bromo-3-methoxyphenyl)methanol

  • To a stirred solution of 3-bromo-4-methoxybenzaldehyde (1.0 eq) in methanol at 0-5 °C, add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol.

Step B: Synthesis of 4-(Bromomethyl)-1-bromo-2-methoxybenzene

  • Dissolve the crude (4-bromo-3-methoxyphenyl)methanol (1.0 eq) in a suitable solvent such as dichloromethane.

  • Cool the solution to 0 °C and slowly add phosphorus tribromide (0.5 eq).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully pour the reaction mixture onto ice water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude benzyl bromide.

Step C: Synthesis of 2-(4-Bromo-3-methoxyphenyl)acetonitrile

  • Dissolve the crude 4-(bromomethyl)-1-bromo-2-methoxybenzene (1.0 eq) in a suitable solvent such as acetone or acetonitrile.

  • Add sodium cyanide (1.2 eq) and a catalytic amount of a phase transfer catalyst like tetrabutylammonium iodide.

  • Heat the mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure 2-(4-bromo-3-methoxyphenyl)acetonitrile.

Step D: Catalytic Hydrogenation to this compound

  • In a high-pressure hydrogenation reactor, add 2-(4-bromo-3-methoxyphenyl)acetonitrile (1.0 eq) and a suitable solvent like ethanol or methanol.[2]

  • Carefully add Raney Nickel (10-20% by weight of the nitrile) as a slurry in the solvent.[2]

  • Seal the reactor and purge several times with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen gas (e.g., 50-100 psi) and begin agitation.[2]

  • Heat the reaction to 50-80 °C.[2]

  • Monitor the reaction by hydrogen uptake.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst. Caution: The Raney Nickel filter cake is pyrophoric and should be kept wet.[2]

  • Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by distillation under reduced pressure or by salt formation (e.g., hydrochloride salt).

Data Summary

StepReactionKey ReagentsTypical Yield
1AAldehyde ReductionSodium borohydride>95%
1BAlcohol BrominationPhosphorus tribromide80-90%
1CCyanationSodium cyanide85-95%
1DNitrile ReductionRaney Nickel, H₂80-90%

Visualization of the Nitrile Reduction Workflow

Synthetic_Workflow Start 3-Bromo-4-methoxybenzaldehyde Alcohol (4-Bromo-3-methoxyphenyl)methanol Start->Alcohol NaBH₄ / MeOH BenzylBromide 4-(Bromomethyl)-1-bromo-2-methoxybenzene Alcohol->BenzylBromide PBr₃ / DCM Nitrile 2-(4-Bromo-3-methoxyphenyl)acetonitrile BenzylBromide->Nitrile NaCN / Acetone Product This compound Nitrile->Product Raney Ni / H₂

Caption: Synthetic workflow for this compound via the nitrile reduction pathway.

Safety and Handling

  • Sodium cyanide and phosphorus tribromide are highly toxic and corrosive. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Raney Nickel is pyrophoric when dry. Always handle as a slurry and do not allow the filter cake to dry.[2]

  • High-pressure hydrogenation should only be performed by trained personnel using appropriate equipment.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The synthesis of this compound can be reliably achieved on a large scale using the detailed nitrile reduction pathway. This method offers high yields and utilizes well-established, scalable chemical transformations. The alternative Henry reaction route also provides a viable option. Careful consideration of safety and handling procedures is paramount for the successful and safe execution of these syntheses.

References

  • CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy - Google Patents.
  • US5840981A - Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine - Google Patents.
  • EP2387555A1 - Method for making phenylethylamine compounds - Google Patents.
  • US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile - Google Patents.
  • Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) - MDPI. Available at: [Link]

  • 2C B Synthesis IceCool PDF - Scribd. Available at: [Link]

  • (3-Bromophenyl)acetonitrile | C8H6BrN | CID 36023 - PubChem. Available at: [Link]

  • Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC - PubMed Central. Available at: [Link]

  • Successful 2C-B Syntheses - the hive archive. Available at: [Link]

  • N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers - MDPI. Available at: [Link]

  • (PDF) Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) - ResearchGate. Available at: [Link]

  • Preparation of Phenethylamines, Part 3: By C-N Bond Formation - YouTube. Available at: [Link]

  • A concise and simple synthesis of 1-hydroxy-phenethylamine derivatives - Indian Academy of Sciences. Available at: [Link]

  • Test purchase, identification and synthesis of 2-amino-1-(4-bromo-2, 5-dimethoxyphenyl)ethan-1-one (bk-2C-B) - PubMed. Available at: [Link]

  • WO2003042166A2 - PROCESS FOR PREPARATION OF α-HYDROXYCARBOXYLIC ACID AMIDES - Google Patents.
  • (a) Synthesis of dialdehyde: (I) 4-bromobenzaldehyde,... - ResearchGate. Available at: [Link]

  • 3-[1-(4-Bromophenyl)ethoxy]-2,2,5-trimethyl-4-phenyl-3-azahexane - PMC. Available at: [Link]

  • EP1721889A1 - Process for the preparation of phenethylamine derivatives - Google Patents.
  • 4-Bromo-3-methoxybenzaldehyde | C8H7BrO2 | CID 12187207 - PubChem. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3-Methoxy-4-bromophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(3-Methoxy-4-bromophenyl)ethylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this important compound. Drawing from established chemical principles and field-proven insights, this resource provides in-depth explanations, practical solutions, and detailed protocols to help you achieve a high yield of pure product.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the synthesis of this compound.

Q1: What are the most common synthetic routes to this compound?

A1: The two most prevalent synthetic strategies are the reduction of a nitrile intermediate and the Gabriel synthesis.

  • Nitrile Reduction Route: This approach typically starts with 3-methoxy-4-bromobenzaldehyde, which is converted to 3-methoxy-4-bromophenylacetonitrile. The nitrile is then reduced to the desired primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

  • Gabriel Synthesis: This classic method for preparing primary amines involves the N-alkylation of potassium phthalimide with a suitable electrophile, in this case, a 2-(3-methoxy-4-bromophenyl)ethyl halide. Subsequent cleavage of the phthalimide group, typically with hydrazine, yields the target amine. This method is advantageous for minimizing over-alkylation byproducts.

Q2: What are the likely identities of unexpected peaks I'm seeing in my NMR or LC-MS analysis of the final product?

A2: Unexpected peaks often correspond to byproducts arising from incomplete reactions or side reactions. Common culprits include:

  • Starting materials or intermediates: Unreacted 3-methoxy-4-bromophenylacetonitrile (from the nitrile reduction route) or N-(2-(3-methoxy-4-bromophenyl)ethyl)phthalimide (from the Gabriel synthesis).

  • Secondary amine: Bis[2-(3-methoxy-4-bromophenyl)ethyl]amine, a common byproduct in nitrile reductions.

  • Isomeric impurities: Positional isomers of the final product, such as 2-(2-bromo-3-methoxyphenyl)ethylamine or 2-(4-bromo-5-methoxyphenyl)ethylamine, which may arise from impurities in the starting materials.

Q3: How can I minimize the formation of the secondary amine byproduct during nitrile reduction?

A3: The formation of the secondary amine, bis[2-(3-methoxy-4-bromophenyl)ethyl]amine, is a known issue in nitrile reductions. It occurs when the initially formed primary amine attacks the intermediate imine. To suppress this side reaction:

  • Use a high concentration of the reducing agent: A significant excess of the hydride reagent can favor the reduction of the imine over its reaction with the amine product.

  • Maintain a low reaction temperature: Lower temperatures can help to control the rate of the competing side reaction.

  • Consider alternative reducing agents: Catalytic hydrogenation can sometimes offer better selectivity for the primary amine compared to metal hydrides.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low Yield of Final Product Incomplete Nitrile Reduction: Insufficient reducing agent or reaction time.- Increase the molar excess of the reducing agent (e.g., LiAlH₄).- Extend the reaction time and monitor by TLC or LC-MS.- Ensure the reducing agent is fresh and has not been deactivated by moisture.
Incomplete Hydrolysis/Hydrazinolysis (Gabriel Synthesis): Insufficient hydrazine or harsh enough hydrolysis conditions.- Increase the equivalents of hydrazine hydrate.- Extend the reflux time.- For acidic hydrolysis, ensure the acid concentration and temperature are adequate.
Poor Quality Starting Materials: Impure 3-methoxy-4-bromobenzaldehyde or the corresponding nitrile can lead to lower yields of the desired product.- Purify the starting materials before use.- Verify the purity of starting materials by NMR or melting point.
Presence of a Higher Molecular Weight Impurity by MS Formation of a Secondary Amine: Bis[2-(3-methoxy-4-bromophenyl)ethyl]amine byproduct from nitrile reduction.- See FAQ Q3 for mitigation strategies.- Purify the crude product using column chromatography. The secondary amine is typically less polar than the primary amine.
Presence of Isomeric Impurities Impure Starting Material: Bromination of 3-methoxybenzaldehyde can sometimes yield a mixture of isomers.- Purify the starting aldehyde or nitrile by recrystallization or column chromatography to remove isomers before proceeding with the synthesis.- Separation of the final amine isomers can be challenging due to similar polarities. Fractional crystallization of a salt (e.g., hydrochloride) may be effective.
Product is Contaminated with Phthalhydrazide (Gabriel Synthesis) Incomplete Removal of the Cleavage Byproduct: Phthalhydrazide is often sparingly soluble and can precipitate with the product.- After the hydrazinolysis step, acidify the reaction mixture to protonate the desired amine and precipitate the phthalhydrazide. Filter to remove the solid, then basify the filtrate to recover the amine.

Experimental Protocols

Protocol 1: Reduction of 3-Methoxy-4-bromophenylacetonitrile with LiAlH₄
  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (1.5 eq.) in anhydrous tetrahydrofuran (THF).

  • Addition of Nitrile: Cool the suspension to 0 °C in an ice bath. Dissolve 3-methoxy-4-bromophenylacetonitrile (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension under a nitrogen atmosphere.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

  • Isolation: Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate. Combine the organic filtrates and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude amine by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol with a small percentage of triethylamine) to afford the pure this compound.

Protocol 2: Gabriel Synthesis and Cleavage
  • N-Alkylation: To a solution of potassium phthalimide (1.1 eq.) in anhydrous dimethylformamide (DMF), add 1-(2-bromoethyl)-3-methoxy-4-bromobenzene (1.0 eq.). Heat the mixture at 80-100 °C for 12-16 hours. Monitor the reaction by TLC.

  • Isolation of Phthalimide Intermediate: After cooling, pour the reaction mixture into water and collect the precipitated N-(2-(3-methoxy-4-bromophenyl)ethyl)phthalimide by filtration. Wash the solid with water and dry.

  • Hydrazinolysis: Suspend the N-alkylated phthalimide in ethanol or methanol and add hydrazine hydrate (2-3 eq.). Heat the mixture to reflux for 4-6 hours, during which a white precipitate of phthalhydrazide will form.

  • Work-up: Cool the reaction mixture and add an aqueous solution of hydrochloric acid to dissolve the desired amine and precipitate any remaining phthalhydrazide. Filter off the solid.

  • Isolation of Amine: Basify the filtrate with a strong base (e.g., NaOH) to a pH > 12 and extract the liberated amine with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Further purification can be achieved by distillation under reduced pressure or by column chromatography.

Visualizing the Synthetic Pathways and Byproducts

To better understand the chemical transformations and the origin of potential impurities, the following diagrams illustrate the main synthetic routes and common side reactions.

Nitrile Reduction Pathway

Caption: Nitrile reduction pathway and a common side reaction.

Gabriel Synthesis Pathway

Caption: Gabriel synthesis pathway and a common byproduct.

References

  • Organic Syntheses. Org. Synth.2023 , 100, 1-14. [Link]

  • Master Organic Chemistry. The Gabriel Synthesis. [Link]

  • Sciencemadness Discussion Board. 3-methoxy-4-bromobenzaldehyde. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination. [Link]

  • Chemistry LibreTexts. Synthesis of Amines by Reductive Amination. [Link]

  • Ajay Bhadouriya. Gabriel phthalimide synthesis. [Link]

  • University of Calgary. Ch22: Gabriel synthesis of RNH2. [Link]

Technical Support Center: Troubleshooting Low Yield in Phenethylamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for phenethylamine synthesis. This guide is designed to provide in-depth troubleshooting strategies and address frequently asked questions to help you overcome challenges and optimize your reaction yields. As your virtual Senior Application Scientist, I will walk you through the causality behind common experimental pitfalls and provide field-proven insights to enhance your synthetic success.

Section 1: Troubleshooting Guide - Diagnosing and Resolving Low Yields

This section is structured to address specific problems you may be encountering during your phenethylamine synthesis. Each question is followed by a detailed explanation of potential causes and actionable solutions.

Question 1: My primary amine yield is consistently low, and I'm isolating significant amounts of secondary and tertiary amines. What's causing this and how can I improve selectivity?

Underlying Cause: The formation of secondary and tertiary amines is a common side reaction in many amine synthesis routes, particularly in the catalytic hydrogenation of nitriles and reductive amination. This occurs when the initially formed primary amine acts as a nucleophile and reacts with the imine intermediate, leading to the formation of di- and tri-substituted amines.[1]

Troubleshooting Strategies:

  • Catalytic Hydrogenation of Nitriles:

    • Ammonia Addition: The presence of ammonia in the reaction mixture can significantly suppress the formation of secondary amines.[2] Ammonia competes with the primary amine product for reaction with the imine intermediate.

    • Catalyst Choice: The type of catalyst and its support can influence selectivity. While various transition metal catalysts are used, the specific choice can be critical.[1]

    • Reaction Conditions: Carefully controlling temperature and pressure is crucial. High temperatures can sometimes favor side reactions.

  • Reductive Amination (e.g., Leuckart Reaction):

    • Stoichiometry of Amine Source: When using an amine source like ammonium formate or formamide in the Leuckart reaction, ensuring a sufficient excess can help drive the reaction towards the primary amine.[3][4]

    • Temperature Control: The Leuckart reaction often requires high temperatures, but excessive heat can lead to decomposition and side product formation. The optimal temperature range is typically between 160-170°C.[5]

Experimental Protocol: Suppressing Secondary Amine Formation in Catalytic Hydrogenation of Benzyl Cyanide

  • Reactor Setup: In a high-pressure autoclave, add benzyl cyanide (1 equivalent) and a suitable solvent such as methanol.

  • Catalyst Addition: Add a catalytic amount of Raney Nickel or Palladium on carbon (Pd/C).

  • Ammonia Introduction: Introduce liquid ammonia into the reactor. The presence of ammonia is key to minimizing secondary amine formation.[2]

  • Hydrogenation: Pressurize the reactor with hydrogen gas and heat to the desired temperature (e.g., 100-125°C).[2]

  • Monitoring: Monitor the reaction progress by measuring hydrogen uptake.

  • Work-up: After the reaction is complete, cool the reactor, carefully vent the excess hydrogen, and filter the catalyst. The solvent and ammonia can be removed by distillation to yield the crude phenethylamine.[2]

Question 2: My reaction appears to be incomplete, with a significant amount of starting material remaining. What factors could be contributing to this?

Underlying Cause: Incomplete reactions can stem from several factors, including poor quality of starting materials, catalyst deactivation, or suboptimal reaction conditions.

Troubleshooting Strategies:

  • Precursor Quality:

    • Purity of Starting Materials: Ensure the purity of your precursors (e.g., phenylacetonitrile, phenyl-2-propanone, nitrostyrene). Impurities can interfere with the reaction or poison the catalyst.

    • Moisture Content: Many reagents used in phenethylamine synthesis are sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents where necessary.

  • Catalyst Activity:

    • Catalyst Deactivation: In catalytic hydrogenations, the catalyst can become deactivated. If the reaction stalls, it may be necessary to filter the reaction mixture and add fresh catalyst.[2]

    • Proper Handling of Catalysts: Pyrophoric catalysts like Raney Nickel must be handled with care to prevent ignition upon exposure to air.[2]

  • Reaction Conditions:

    • Temperature and Pressure: For hydrogenations and Leuckart reactions, temperature and pressure are critical parameters. Ensure your reaction is running at the optimal conditions for the specific substrate and catalyst system.[2][3] For instance, the Leuckart reaction's rate is significantly influenced by temperature, with optimal rates observed between 166-169°C.[3]

    • Stirring/Agitation: In heterogeneous catalysis, efficient stirring is crucial to ensure proper mixing of reactants and catalyst.

Question 3: I'm observing a lot of dark, tar-like byproducts. What is causing this polymerization/decomposition?

Underlying Cause: The formation of dark, polymeric materials often indicates decomposition of starting materials, intermediates, or the final product. This is frequently caused by excessive heat, incorrect pH, or the presence of oxygen.

Troubleshooting Strategies:

  • Temperature Control: Avoid excessive heating. Use a temperature-controlled heating mantle and monitor the internal reaction temperature closely. For reactions like the Leuckart-Wallach, high temperatures are necessary but must be carefully regulated to prevent charring.[4]

  • Inert Atmosphere: For sensitive reactions, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

  • pH Adjustment: In some synthetic routes, maintaining the correct pH is critical. For example, during work-up, strong acidic or basic conditions at elevated temperatures can cause degradation.

  • Purification of Intermediates: If the synthesis involves multiple steps, purifying intermediates can prevent the carry-over of impurities that might cause decomposition in subsequent steps.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the optimization and execution of phenethylamine synthesis.

FAQ 1: What are the most common synthetic routes to phenethylamines and what are their primary advantages and disadvantages?

There are several established methods for synthesizing phenethylamines. The choice of route often depends on the available starting materials, scale of the reaction, and desired purity.

Synthetic RouteStarting MaterialsAdvantagesDisadvantages
Catalytic Hydrogenation of Nitriles PhenylacetonitrilesHigh yields, relatively clean reactions.[2]Requires high-pressure equipment, catalyst can be pyrophoric.[2]
Reductive Amination Ketones/Aldehydes (e.g., Phenyl-2-propanone)One-pot reaction, versatile for various substituted phenethylamines.[3]Often requires high temperatures, can produce side products.[3][4]
Reduction of Nitrostyrenes Substituted Benzaldehydes, NitromethaneReadily available starting materials.Can be sensitive to reaction conditions, some reducing agents are hazardous.[6][7]
FAQ 2: How can I effectively monitor the progress of my reaction to determine the optimal reaction time?

Monitoring reaction progress is crucial to avoid over-running the reaction (leading to side products) or stopping it prematurely (resulting in low conversion).

  • Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique to qualitatively monitor the disappearance of starting materials and the appearance of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For a more quantitative analysis, GC-MS can be used to determine the relative concentrations of reactants, intermediates, and products.

  • Hydrogen Uptake: In catalytic hydrogenation reactions, the consumption of hydrogen can be monitored to track the progress of the reaction.[2]

FAQ 3: What are the best practices for purifying the final phenethylamine product?

Proper purification is essential to obtain a high-purity product and is a critical factor in the final yield calculation.

  • Distillation: For liquid phenethylamines, vacuum distillation is a common and effective method for purification.[2]

  • Crystallization: The hydrochloride salt of phenethylamine can be prepared and purified by crystallization from a suitable solvent like dry ethanol.[2]

  • Extraction: Liquid-liquid extraction is used during the work-up to separate the amine from the reaction mixture. It's important to choose an appropriate solvent and control the pH to ensure the amine is in its freebase form for extraction into an organic solvent.[8][9]

Section 3: Visualizing the Process

Troubleshooting Workflow for Low Phenethylamine Yield

The following diagram outlines a logical workflow for diagnosing and addressing low yields in your synthesis.

TroubleshootingWorkflow start Low Yield Observed check_reaction Check Reaction Completion (TLC, GC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Starting Material Present complete Reaction Complete check_reaction->complete No Starting Material check_reagents Verify Reagent Quality (Purity, Anhydrous) incomplete->check_reagents check_catalyst Assess Catalyst Activity incomplete->check_catalyst check_conditions Optimize Reaction Conditions (Temp, Pressure, Stirring) incomplete->check_conditions analyze_byproducts Analyze Byproducts (GC-MS, NMR) complete->analyze_byproducts secondary_amines Secondary/Tertiary Amines analyze_byproducts->secondary_amines decomposition Decomposition/Polymerization analyze_byproducts->decomposition add_ammonia Add Ammonia/ Optimize Amine Source secondary_amines->add_ammonia adjust_temp Adjust Temperature/ Use Inert Atmosphere decomposition->adjust_temp

Caption: A flowchart for troubleshooting low yield in phenethylamine synthesis.

Common Side Reaction Pathway: Secondary Amine Formation

This diagram illustrates the mechanism leading to the formation of a common byproduct, the secondary amine, during reductive amination.

SideReaction ketone Ketone R-CO-R' imine Imine Intermediate R-C(=NH)-R' ketone->imine + NH3 - H2O ammonia Ammonia NH3 primary_amine Primary Amine (Product) R-CH(NH2)-R' imine->primary_amine + [H] (Reduction) primary_amine_reactant {Primary Amine (Reactant)} secondary_amine Secondary Amine (Byproduct) primary_amine_reactant->secondary_amine + Imine Intermediate + [H] (Reduction)

Caption: Formation of secondary amines as a side reaction.

References

  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - NIH. (2020-10-23). Retrieved from [Link]

  • β-PHENYLETHYLAMINE - Organic Syntheses Procedure. Retrieved from [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023-01-29). Retrieved from [Link]

  • Preparation of Phenethylamines, Part 3: By C-N Bond Formation - YouTube. (2024-05-11). Retrieved from [Link]

  • Pathway Engineering for Phenethylamine Production in Escherichia coli - PubMed. (2020-05-27). Retrieved from [Link]

  • α-Phenylethylamine - Organic Syntheses Procedure. Retrieved from [Link]

  • Phenethylamine - Wikipedia. Retrieved from [Link]

  • Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines - Periodica Polytechnica. (2018-07-02). Retrieved from [Link]

  • Preparation of Phenethylamines, Part 2: From Arenes and Aryl Halides - YouTube. (2024-05-11). Retrieved from [Link]

  • How to extract phenylethylamine - Quora. (2022-05-21). Retrieved from [Link]

  • Studies On The Leuckart Reaction | PDF | Functional Group | Organic Compounds - Scribd. Retrieved from [Link]

  • A method for the estimation of 2-phenylethylamine in human urine by gas chromatography. Retrieved from [Link]

  • Kinetic Resolution of β-Alkyl Phenylethylamine Derivatives through Palladium-Catalyzed, Nosylamide-Directed C−H Olefination - PubMed Central. Retrieved from [Link]

  • 2-Phenethylamines in Medicinal Chemistry: A Review - PMC - PubMed Central. Retrieved from [Link]

  • (PDF) 2-Phenethylamines in Medicinal Chemistry: A Review - ResearchGate. (2023-01-10). Retrieved from [Link]

  • Selective heterogeneous catalytic hydrogenation of nitriles to primary amines in liquid phase. Part I. Hydrogenation of benzonitrile over palladium | Request PDF - ResearchGate. (2025-08-07). Retrieved from [Link]

  • My first synthesis was not as efficient as I had hoped. 16% yield. : r/chemistry - Reddit. (2020-11-23). Retrieved from [Link]

  • What separation/conversion method can be used to obtain a purified version of (+)-α-phenylethylamine? : r/chemistry - Reddit. (2017-11-07). Retrieved from [Link]

  • Flow reductive amination to afford N-benzylaniline 16. Reagents and... - ResearchGate. Retrieved from [Link]

  • Novel Psychoactive Phenethylamines: Impact on Genetic Material - PubMed. (2020-12-17). Retrieved from [Link]

  • What are the adverse effects of Phenethylamine (PEA)? - Consensus. Retrieved from [Link]

  • Amphetamine in illegally produced phenylethylamine-intentional action or failed synthesis of a designer drug. Analysis of evidence material by LC/MS (APCI) and GC/MS (EI) methods - ResearchGate. (2025-08-08). Retrieved from [Link]

  • Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes - [www.rhodium.ws]. Retrieved from [Link]

  • Reinvestigation of a Critical Reductive Amination Step Leads to an Optimized Protocol for the Synthesis of N-2-Hydroxybenzylcysteine Peptide Crypto-Thioesters | Organic Chemistry | ChemRxiv | Cambridge Open Engage. Retrieved from [Link]

  • US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines - Google Patents.
  • Synthesis of Phenethylamines by Hydrogenation of β-Nitrostyrenes - [www.rhodium.ws]. Retrieved from [Link]

  • Phenethylaminylation: Preliminary In Vitro Evidence for the Covalent Transamidation of Psychedelic Phenethylamines to Glial Proteins using 3,5-Dimethoxy-4-(2-Propynyloxy) - PubMed Central. Retrieved from [Link]

  • Acute Effects of the Psychedelic Phenethylamine 25I-NBOMe in C57BL/6J Male Mice. (2025-03-20). Retrieved from [Link]

  • Leuckart Reaction | PDF | Amine - Scribd. Retrieved from [Link]

Sources

Technical Support Center: Degradation Pathways of Brominated Phenethylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with brominated phenethylamine derivatives. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of studying the degradation pathways of these compounds. Our focus is on providing practical, scientifically grounded information to ensure the integrity and accuracy of your experimental results.

I. Frequently Asked Questions (FAQs) on Degradation Studies

This section addresses common questions and challenges encountered during the stability testing of brominated phenethylamine derivatives.

Q1: I'm seeing a new, more polar peak (earlier retention time) in my HPLC chromatogram after acidic hydrolysis of a 4-bromo-2,5-dimethoxyphenethylamine analogue. What could this be?

A1: An early-eluting peak under acidic stress likely indicates the formation of a more polar degradant. The primary suspect for a 4-bromo-2,5-dimethoxyphenethylamine derivative would be the hydrolysis of one or both of the methoxy ethers on the phenyl ring, yielding phenolic products.[1] The resulting hydroxyl groups significantly increase the polarity of the molecule, leading to a shorter retention time on a reverse-phase HPLC column. Cleavage of the ether bond is an acid-catalyzed hydrolysis reaction.[2]

Q2: My mass balance in the forced degradation study is low, especially under oxidative and photolytic conditions. Where could the parent compound be going?

A2: A low mass balance suggests that the degradation products are not being detected by your analytical method or that they are volatile and have been lost from the sample. Under oxidative stress, the phenethylamine side chain can be extensively degraded, potentially forming smaller, more volatile fragments or highly polar compounds that are not well-retained on your HPLC column.[3] Photolytic conditions can lead to dehalogenation, followed by the formation of radical species that can polymerize into insoluble materials that would not be detected.[4][5] It is also possible that some degradation products do not have a chromophore and are therefore invisible to a UV detector. Using a universal detector like a mass spectrometer or a charged aerosol detector can help in these situations.

Q3: I am observing significant peak tailing for the parent brominated phenethylamine in my HPLC analysis. What is the likely cause and how can I fix it?

A3: Peak tailing for basic compounds like phenethylamines is a common issue in reverse-phase HPLC. It is often caused by strong interactions between the protonated amine group of the analyte and residual acidic silanol groups on the silica-based stationary phase. To mitigate this, you can try the following:

  • Use a lower pH mobile phase: A pH of around 2.5-3.5 will ensure the analyte is fully protonated and the silanol groups are suppressed.

  • Add a competing base: Incorporating a small amount of a competing base, like triethylamine, into the mobile phase can mask the active silanol sites.

  • Use a base-deactivated column: Modern HPLC columns are often end-capped or have a base-deactivated surface to minimize these secondary interactions.

  • Increase the ionic strength of the mobile phase: A higher buffer concentration can also help to shield the silanol interactions.

Q4: When I analyze my thermally stressed samples by GC-MS, I see a peak corresponding to the debrominated analogue. Is this a true degradation product?

A4: While thermal dehalogenation is a possible degradation pathway, it is also a known artifact of GC-MS analysis for certain halogenated compounds. The high temperatures of the injection port can cause in-situ degradation.[6] To confirm if debromination is a true thermal degradation product, you should analyze the same sample using a less thermally aggressive technique, such as HPLC or LC-MS. If the debrominated species is present in the HPLC analysis, it is a genuine degradant. If it is only observed by GC-MS, it is likely an analytical artifact.

II. Troubleshooting Guide for Common Experimental Issues

This guide provides a structured approach to identifying and resolving common problems encountered during the analysis of brominated phenethylamine degradation.

Observed Issue Potential Cause(s) Recommended Troubleshooting Steps
Appearance of Unexpected Peaks Formation of degradation products.- Characterize the new peaks using LC-MS/MS to determine their mass and fragmentation patterns. - Compare the retention times and mass spectra with the proposed degradation pathways in Section III. - If the peak appears in a stressed sample but not the control, it is likely a degradant.
Shifting Retention Times Changes in mobile phase composition, column temperature, or column degradation.- Ensure the mobile phase is correctly prepared and has not evaporated. - Verify that the column oven is maintaining a stable temperature. - Run a column performance test with a standard mixture to check for degradation of the stationary phase.
Poor Peak Resolution Inadequate chromatographic separation of the parent compound and its degradants.- Optimize the mobile phase gradient to increase the separation between closely eluting peaks. - Try a column with a different stationary phase chemistry. - Reduce the flow rate to increase column efficiency.
Baseline Noise or Drift Contaminated mobile phase, detector issues, or column bleed.- Filter all mobile phases and use high-purity solvents. - Purge the HPLC system to remove any air bubbles. - If using a mass spectrometer, ensure it is properly calibrated and the source is clean.

III. Proposed Degradation Pathways

The following sections outline the likely degradation pathways for brominated phenethylamine derivatives under various stress conditions. These pathways are based on established chemical principles and known metabolic routes of related compounds.

A. Oxidative Degradation

Oxidative degradation is a common pathway for phenethylamines.[3] The primary sites of attack are the amino group and the electron-rich aromatic ring. The use of reagents like hydrogen peroxide can simulate these oxidative processes.

Proposed Pathway:

  • Oxidative Deamination: The primary amine is oxidized to an imine, which is then hydrolyzed to an aldehyde. The aldehyde can be further oxidized to a carboxylic acid.[3]

  • Hydroxylation of the Aromatic Ring: The electron-donating methoxy groups make the ring susceptible to electrophilic attack by oxidizing species, leading to the formation of phenolic derivatives.

  • Demethylation: The methoxy groups can be oxidatively cleaved to form phenols.[3]

Oxidative_Degradation Parent Brominated Phenethylamine Imine Imine Intermediate Parent->Imine Oxidation Hydroxylated_Parent Hydroxylated Parent Parent->Hydroxylated_Parent Ring Hydroxylation Demethylated_Parent Demethylated Parent Parent->Demethylated_Parent O-Demethylation Aldehyde Aldehyde Derivative Imine->Aldehyde Hydrolysis Carboxylic_Acid Carboxylic Acid Derivative (e.g., 4-bromo-2,5-dimethoxyphenylacetic acid) Aldehyde->Carboxylic_Acid Oxidation

Caption: Proposed Oxidative Degradation Pathway.

B. Hydrolytic Degradation

Hydrolytic degradation involves the cleavage of chemical bonds by water, often catalyzed by acid or base. For brominated phenethylamines, the ether linkages are the most likely sites of hydrolytic attack.

Proposed Pathway:

  • Acid-Catalyzed Hydrolysis: Under strong acidic conditions and heat, the methoxy groups can be hydrolyzed to hydroxyl groups. The phenethylamine backbone is generally stable to acid hydrolysis.

  • Base-Catalyzed Hydrolysis: Strong basic conditions can also promote the cleavage of the ether bonds, although this is typically less facile than acid-catalyzed hydrolysis for aryl ethers. The primary amine and the C-Br bond are generally stable under these conditions.

Hydrolytic_Degradation Parent Brominated Phenethylamine Mono_demethylated Mono-demethylated Product Parent->Mono_demethylated Acid/Base Hydrolysis Di_demethylated Di-demethylated Product Mono_demethylated->Di_demethylated Acid/Base Hydrolysis

Caption: Proposed Hydrolytic Degradation Pathway.

C. Photodegradation

Exposure to UV light can induce photochemical reactions, leading to the degradation of the molecule. The carbon-bromine bond is a likely site for photolytic cleavage.

Proposed Pathway:

  • Homolytic Cleavage of the C-Br Bond: Absorption of UV radiation can lead to the homolytic cleavage of the carbon-bromine bond, generating an aryl radical and a bromine radical.[4][5]

  • Radical Reactions: The resulting aryl radical can abstract a hydrogen atom from the solvent to form the debrominated analogue, or it can participate in other radical reactions, such as polymerization.

Photodegradation Parent Brominated Phenethylamine Radical_Intermediate Aryl Radical Intermediate Parent->Radical_Intermediate UV light Debrominated_Product Debrominated Product Radical_Intermediate->Debrominated_Product Hydrogen Abstraction Polymeric_Products Polymeric Products Radical_Intermediate->Polymeric_Products Polymerization Thermal_Degradation Parent Brominated Phenethylamine Toluene_Derivative Substituted Toluene Derivative Parent->Toluene_Derivative Heat Side_Chain_Fragment Side Chain Fragment Parent->Side_Chain_Fragment Heat

Caption: Proposed Thermal Degradation Pathway.

IV. Experimental Protocols

This section provides a detailed, step-by-step protocol for conducting a forced degradation study on a brominated phenethylamine derivative.

A. Objective

To identify the potential degradation products of a brominated phenethylamine derivative under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to develop a stability-indicating analytical method.

B. Materials and Reagents
  • Brominated phenethylamine derivative (API)

  • HPLC grade acetonitrile and methanol

  • Purified water (18 MΩ·cm)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • Ammonium acetate or phosphate buffer (for mobile phase)

  • HPLC system with a UV or PDA detector and/or a mass spectrometer

  • Reverse-phase C18 HPLC column

  • pH meter

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Water bath or oven for thermal stress

  • Photostability chamber

C. Standard and Sample Preparation
  • Stock Solution: Prepare a stock solution of the brominated phenethylamine derivative in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Working Solutions: Dilute the stock solution with the appropriate solvent to a working concentration suitable for HPLC analysis (e.g., 100 µg/mL).

D. Forced Degradation Procedure

For each condition, a control sample (stored at ambient temperature in the dark) should be prepared and analyzed alongside the stressed sample. The goal is to achieve 5-20% degradation of the parent compound.

  • Acidic Hydrolysis:

    • To 1 mL of the working solution, add 1 mL of 0.1 M HCl.

    • Heat the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • After the desired time, cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M NaOH.

    • Dilute to a final volume with the mobile phase.

  • Basic Hydrolysis:

    • To 1 mL of the working solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature for a specified time.

    • After the desired time, neutralize with an equivalent amount of 0.1 M HCl.

    • Dilute to a final volume with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the working solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, for a specified time.

    • Dilute to a final volume with the mobile phase.

  • Thermal Degradation (Solution):

    • Heat the working solution in a sealed vial at a specified temperature (e.g., 70°C) for a set duration.

    • Cool to room temperature before analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid API in an oven at a specified temperature.

    • After the desired time, dissolve the solid in a suitable solvent to the working concentration.

  • Photodegradation:

    • Expose the working solution in a quartz cuvette or a photostable container to UV light in a photostability chamber.

    • Simultaneously, keep a control sample wrapped in aluminum foil in the same chamber.

    • Analyze the samples at specified time points.

E. Analytical Method

A stability-indicating HPLC method should be developed and validated to separate the parent compound from all potential degradation products.

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical starting point would be a linear gradient from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at a suitable wavelength (e.g., 280 nm) and/or MS detection.

F. Data Analysis
  • Calculate the percentage of degradation of the parent compound in each stressed sample compared to the control.

  • Determine the relative retention times of the degradation products.

  • If using MS detection, identify the mass-to-charge ratio of the degradation products to aid in their structural elucidation.

  • Assess the mass balance of the study.

V. Summary of Potential Degradation Products

The following table summarizes the likely degradation products of a model compound, 4-bromo-2,5-dimethoxyphenethylamine, under various stress conditions.

Stress Condition Potential Degradation Products Likely Mechanism
Acidic Hydrolysis 4-bromo-2-hydroxy-5-methoxyphenethylamine, 4-bromo-2,5-dihydroxyphenethylamineHydrolysis of methoxy ethers
Basic Hydrolysis 4-bromo-2-hydroxy-5-methoxyphenethylamine (minor)Hydrolysis of methoxy ethers
**Oxidative (H₂O₂) **4-bromo-2,5-dimethoxyphenylacetaldehyde, 4-bromo-2,5-dimethoxyphenylacetic acid, hydroxylated and demethylated analoguesOxidative deamination, ring hydroxylation, O-demethylation
Photolytic (UV) 2,5-dimethoxyphenethylamine, polymeric productsHomolytic cleavage of the C-Br bond
Thermal 4-bromo-2,5-dimethoxytoluene, side-chain fragmentsCleavage of the ethylamine side chain

VI. References

  • Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. PubMed Central.

  • Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human. PubMed.

  • Disposition of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) and its metabolite 4-bromo-2-hydroxy-5-methoxyphenethylamine in rats after subcutaneous administration. ResearchGate.

  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. PubMed Central.

  • Development and Validation of an LC-UV Method for Quantitation of 4-Bromo-2,5-Dimethoxyamphetamine (DOB), 4-Bromo-2,5-Dimethoxyphenetylamine (2C-B), Methylphenidate, Fenproporex and Amfepramone. ResearchGate.

  • Visible-Light Photoredox Catalysis: Dehalogenation of Vicinal Dibromo-, α-Halo-, and α,α-Dibromocarbonyl Compounds. The Journal of Organic Chemistry.

  • EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". Master Organic Chemistry.

  • Bromide oxidation by ferrate(VI): The formation of active bromine and bromate. ResearchGate.

  • Hydrolytic stress degradation study and concomitant HPTLC estimation of thioctic acid and biotin in their combined capsules: greenness, blueness and whiteness assessment. PubMed Central.

  • Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. United Nations Office on Drugs and Crime.

  • Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation. National Institutes of Health.

  • Sop for force degradation study. Pharma Dekho.

  • WO2022271982A1 - Substituted phenethylamine for treating inflammation and psychological disorders. Google Patents.

  • US5266295A - Hydrogen peroxide oxidation of bromide to bromide. Google Patents.

  • Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. PubMed Central.

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass.

  • Forensic Toxicology Application Notebook. Agilent.

  • Degradation profile of 2C-B-AN to 2C-B in methanol:water (50:50 v/v)... ResearchGate.

  • Quantum chemical study on phenethylamines reveals new cation structures. ResearchGate.

  • Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. PubMed.

  • Benzyl Ethers. Organic Chemistry Portal.

  • Decoding Gut Microbial Metabolites through G-Protein Coupled Receptor (GPCR) Activation. EliScholar.

  • Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety. MDPI.

  • Identification of pyrolysis products of the new psychoactive substance 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B) and its iodo analogue bk-2C-I. PubMed.

  • Photo-induced Reductive Dehalogenation of Phenacyl Bromides with Pyridoxal 5. J-Stage.

  • Validated high performance liquid chromatography method for analysis of methamphetamine in human urine using liquid-liquid extraction. ResearchGate.

  • Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). MDPI.

  • Oxidation of bromide by the human leukocyte enzymes myeloperoxidase and eosinophil peroxidase. Formation of bromamines. PubMed.

  • THE CATALYTIC DECOMPOSITION OF HYDROGEN PEROXIDE IN A BROMINE-BROMIDE SOLUTION, AND A STUDY OF THE STEADY STATE. Semantic Scholar.

  • Understanding unconventional routes to impurities from drugs in hydrolytic conditions. Indian Journal of Pharmaceutical Education and Research.

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps.

  • Methoxy group. Wikipedia.

  • 4-BROMO-2,5-DIMETHOXYPHENETHYLAMINE. SWGDrug.

  • 2-Phenethylamines in Medicinal Chemistry: A Review. Semantic Scholar.

  • MONOGRAPH. Office of Justice Programs.

  • Photo-induced dehalogenative deuteration and elimination of alkyl halides enabled by phosphine-mediated halogen-atom transfer. Chemical Science.

  • Semester I Scheme of Teaching and Examination under credit based semester pattern for M. Sc. Forensic Science Course. Nagpur University.

  • Analysis of 4-bromo-2,5-dimethoxyphenethylamine abuser's urine: identification and quantitation of urinary metabolites. PubMed.

  • Hydrogen peroxide suppresses the formation of brominated oxidation by-products in heat-activated peroxydisulfate oxidation process. ResearchGate.

  • Acid and base-catalyzed hydrolysis of amides (video). Khan Academy.

  • Stress degradation studies and development of a validated stability-indicating-assay-method for determination of diacerein in presence of degradation products. PubMed Central.

  • 2C-B (hydrochloride) (exempt preparation) (CAS 56281-37-9). Cayman Chemical.

Sources

Technical Support Center: Stability of 2-(3-Methoxy-4-bromophenyl)ethylamine in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(3-Methoxy-4-bromophenyl)ethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related issues that may be encountered during experimental work with this compound in solution.

Introduction to the Stability Profile of this compound

This compound is a substituted phenethylamine derivative. The stability of this compound in solution is influenced by its chemical structure, which includes a primary amine, a methoxy group, and a bromine atom on the phenyl ring. Each of these functional groups can be susceptible to degradation under certain environmental conditions. Understanding the potential degradation pathways is crucial for obtaining accurate and reproducible experimental results.

Based on the chemistry of its functional groups and data from structurally related compounds, the primary stability concerns for this compound in solution are:

  • Oxidation: The ethylamine side chain is susceptible to oxidative deamination. Additionally, the electron-rich methoxy group can undergo oxidation.

  • Photodegradation: Brominated aromatic compounds are known to be sensitive to light, which can induce debromination.

  • pH-dependent Hydrolysis: While the core structure is generally stable, extreme pH conditions, especially when combined with elevated temperatures, could potentially affect the molecule.

This guide will provide a structured approach to identifying, troubleshooting, and preventing stability issues with this compound in solution.

Troubleshooting Guide

This section is designed in a question-and-answer format to directly address common problems encountered during experiments.

Question 1: I am observing a rapid decrease in the concentration of my this compound standard solution, which is dissolved in methanol. What could be the cause?

Answer:

A rapid decrease in concentration of your standard solution is likely due to degradation. The two most probable causes in a methanolic solution are photodegradation and oxidation.

Causality:

  • Photodegradation: Brominated aromatic compounds can be susceptible to photolysis, where UV or even ambient light can induce the cleavage of the carbon-bromine bond, leading to the formation of debrominated impurities[1][2].

  • Oxidation: The ethylamine side chain can be oxidized, potentially leading to deamination and the formation of corresponding aldehyde or carboxylic acid derivatives. This process can be catalyzed by trace metal impurities or exposure to air (oxygen).

Troubleshooting Workflow:

Caption: Troubleshooting workflow for decreased concentration of this compound in solution.

Experimental Protocol: Photostability Assessment

  • Prepare two identical solutions of this compound in your experimental solvent.

  • Wrap one container completely in aluminum foil to serve as a dark control.

  • Expose the unwrapped sample to your typical laboratory lighting conditions or a controlled light source as specified in ICH guideline Q1B[3].

  • Analyze both samples by a stability-indicating HPLC method at regular intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Compare the chromatograms of the exposed sample and the dark control. A significant decrease in the parent peak area and/or the appearance of new peaks in the exposed sample compared to the control indicates photodegradation.

Question 2: I am seeing new, unexpected peaks in the chromatogram of my sample after storing it in an acidic buffer. What are these impurities?

Answer:

The appearance of new peaks in an acidic buffer suggests acid-catalyzed degradation. While the phenethylamine backbone is relatively stable, forced conditions can lead to degradation. A plausible, though less common, degradation pathway could involve the hydrolysis of the methoxy group under harsh acidic conditions and elevated temperatures, although this is generally difficult. A more likely scenario is the interaction with other components in your solution or slow oxidation catalyzed by the acidic environment.

Predicted Degradation Pathway (Acidic Conditions):

Under forced acidic conditions (e.g., reflux in strong acid), hydrolysis of the methoxy group to a hydroxyl group is a possibility, though unlikely under typical experimental conditions.

G Compound This compound DegradationProduct 2-(3-Hydroxy-4-bromophenyl)ethylamine Compound->DegradationProduct  Acid Hydrolysis (Forced Conditions)

Caption: Predicted acid-catalyzed hydrolysis of the methoxy group.

Analytical Troubleshooting:

To identify the unknown peaks, Liquid Chromatography-Mass Spectrometry (LC-MS) is the recommended technique.

Experimental Protocol: LC-MS Identification of Degradation Products

  • Inject your degraded sample into an LC-MS system.

  • Obtain the mass-to-charge ratio (m/z) of the parent compound and the new peaks.

  • The parent compound, this compound, has a molecular weight of 230.10 g/mol (free base). You would expect to see an [M+H]+ ion at m/z 231.0.

  • Compare the m/z of the new peaks to potential degradation products. For example:

    • O-demethylation: A loss of a methyl group (CH2, 14 Da) would result in a product with an [M+H]+ ion at m/z 217.0.

    • Oxidation of the ethylamine to a carboxylic acid: This would result in an increase in mass.

  • Utilize tandem MS (MS/MS) to fragment the ions of the new peaks. The fragmentation pattern can provide structural information to confirm the identity of the degradation products.

Question 3: My solution has developed a yellowish tint over time. Is this related to degradation?

Answer:

Yes, a color change, such as the appearance of a yellowish tint, is often an indicator of chemical degradation. For phenylethylamines, this can be associated with oxidation. The oxidation of the amine or the aromatic ring can lead to the formation of colored byproducts.

Preventative Measures:

  • Solvent Purity: Use high-purity, peroxide-free solvents.

  • Inert Atmosphere: When preparing and storing solutions, especially for long-term use, purge the solvent and the headspace of the container with an inert gas like nitrogen or argon to minimize exposure to oxygen.

  • Storage Conditions: Store solutions at reduced temperatures (2-8 °C) and protected from light.

  • Antioxidants: For some applications, the addition of a small amount of an antioxidant may be considered, but compatibility with your experimental system must be verified.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for a stock solution of this compound hydrochloride?

For long-term stability, it is recommended to store stock solutions of this compound hydrochloride under the following conditions:

ParameterRecommended ConditionRationale
Temperature 2-8 °C or -20 °CReduces the rate of potential degradation reactions.
Light Protected from light (amber vials or foil wrapping)Prevents photodegradation.
Atmosphere Under an inert gas (Nitrogen or Argon)Minimizes oxidation.
Solvent High-purity, degassed aprotic solvents (e.g., acetonitrile, DMSO) if possible. If aqueous solutions are necessary, use freshly prepared buffers and store for shorter durations.Aprotic solvents are generally less reactive. Degassing removes dissolved oxygen.

Q2: Which analytical techniques are best suited for stability studies of this compound?

A stability-indicating analytical method is crucial. The most common and effective technique is High-Performance Liquid Chromatography (HPLC) with UV detection. For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.

  • HPLC-UV: Ideal for quantifying the parent compound and known impurities. A reversed-phase C18 column with a mobile phase consisting of an acetonitrile/water or methanol/water gradient with a suitable buffer (e.g., phosphate or acetate) is a good starting point.

  • LC-MS/MS: Essential for the structural elucidation of unknown degradation products formed during forced degradation studies[4].

Q3: How can I perform a forced degradation study for this compound?

A forced degradation study intentionally exposes the compound to harsh conditions to accelerate degradation and identify potential degradation products. This is a key step in developing a stability-indicating analytical method.

General Protocol for Forced Degradation:

Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) and subject them to the following conditions. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API)[5].

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound and a solution at 60 °C for 48 hours.

  • Photodegradation: Expose the solution to a light source according to ICH Q1B guidelines[3].

Analyze all stressed samples, along with an unstressed control, by a suitable HPLC or LC-MS method.

Conclusion

The stability of this compound in solution is a critical factor for the reliability of research and development activities. By understanding the potential degradation pathways—primarily oxidation and photodegradation—and implementing appropriate preventative measures such as protection from light, use of inert atmospheres, and proper storage conditions, researchers can ensure the integrity of their samples. The troubleshooting guide and FAQs provided here offer a practical framework for addressing stability-related challenges. For definitive identification of any degradation products, the use of mass spectrometry is strongly recommended.

References

  • Bolchi, C., Fumagalli, L., Bavo, F., & Pallavicini, M. (2018). Crystallization-based resolution of 1,4-benzodioxane-2-carboxylic acid enantiomers via diastereomeric 1-phenylethylamides. Tetrahedron Letters, 57, 2009–2011.
  • Substituted phenethylamine. (2023, December 29). In Wikipedia. [Link]

  • Navarrete-Vázquez, G., et al. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 26(5), 1275. [Link]

  • Wovkulich, P. M., et al. (2010). Substituted phenethylamines. U.S. Patent No. 7,745,665. Washington, DC: U.S.
  • Wang, G., et al. (2018). Identification of five substituted phenethylamine derivatives 5-MAPDB, 5-AEDB, MDMA methylene homolog, 6-Br-MDMA, and 5-APB-NBOMe. Forensic Toxicology, 36(2), 324-335.
  • Houlahan, G. (2013). PRWeb. [Link]

  • Alsante, K. M., et al. (2011). Forced Degradation in Pharmaceuticals. Pharmaceutical Technology, 35(6), 56-65.
  • Eldridge, J. S., et al. (2021).
  • Al-Attar, A. M., et al. (2018). Photodegradation of brominated flame retardants in polystyrene: Quantum yields, products and influencing factors. Chemosphere, 211, 1047-1054.
  • Blessy, M., Ruchi, D. P., Prajesh, N. P., & Yadvendra, K. A. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • Pinu, F. R., & Villas-Boas, S. G. (2017). Hydrolytic stability of polyetherimide investigated in ultrathin films. RSC Advances, 7(84), 53573-53580.
  • Carmo, H., et al. (2005). Metabolism of the designer drug 4-bromo-2,5-dimethoxyphenethylamine (2C-B)
  • Li, Q. (2019). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences, 131, 01021.
  • Kita, Y., et al. (2009). Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine. Molecules, 14(12), 5158-5174.
  • PubChem. (n.d.). Phenethylamine. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Guengerich, F. P., et al. (2002). Oxidation of methoxyphenethylamines by cytochrome P450 2D6. Analysis of rate-limiting steps. Journal of Biological Chemistry, 277(37), 33711-33719.
  • AMSbiopharma. (2023). Stability-indicating methods for peptide drug analysis. [Link]

  • Köppen, R., et al. (2019). Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)
  • Pharma Guideline. (2018, October 20). Forced Degradation Study in Pharmaceuticals [Video]. YouTube. [Link]

  • Amino acid. (2024, January 21). In Wikipedia. [Link]

  • 4-Bromo-3,5-dimethoxyamphetamine. (2023, March 14). In Wikipedia. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. [Link]

  • Shulgin, A. T., & Carter, M. F. (1975). Centrally active phenethylamines.
  • Rawat, T., & Pandey, I. P. (2015).
  • Tomaszewska, J., et al. (2021). The Influence of the Alkylamino Group on the Solvatochromic Behavior of 5-(4-substituted-arylidene)-1,3-dimethylpyrimidine-2,4,6-triones: Synthesis, Spectroscopic and Computational Studies. Molecules, 26(21), 6479.
  • Jain, D., & Basniwal, P. K. (2013). Analytical Techniques for the Assessment of Drug Stability. In Drug Stability and Chemical Kinetics (pp. 1-25). IntechOpen.
  • Theobald, D. S., et al. (2007). Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): Analysis of phase I metabolism with hepatocytes of six species including human. Toxicology and Applied Pharmacology, 222(2), 193-202.
  • Pharma Guideline. (2014). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Al-Attar, A. M., et al. (2023). Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation. Environmental Sciences Europe, 35(1), 1-12.
  • Delliou, D. (1983). 4-bromo-2,5-dimethoxyamphetamine: psychoactivity, toxic effects and analytical methods.
  • 2,5-Dimethoxy-4-bromoamphetamine. (2023, December 1). In Wikipedia. [Link]

Sources

Technical Support Center: HPLC Analysis of 2-(3-Methoxy-4-bromophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Resolving Peak Tailing

Welcome to our dedicated troubleshooting resource for the HPLC analysis of 2-(3-Methoxy-4-bromophenyl)ethylamine. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges with peak asymmetry for this and other basic compounds. Here, we move beyond generic advice to provide in-depth, scientifically grounded solutions based on established chromatographic principles.

Frequently Asked Questions (FAQs)

FAQ 1: I'm seeing significant peak tailing with this compound. What is the underlying cause?

Answer:

The issue you are observing is a classic problem in reversed-phase HPLC when analyzing basic compounds. This compound contains a primary amine group, which is basic. Under typical reversed-phase conditions (pH 3-7), this amine group will be protonated, carrying a positive charge (-NH3+).

The root cause of the tailing is a secondary, undesirable interaction between your positively charged analyte and negatively charged, acidic silanol groups (Si-O⁻) that are present on the surface of standard silica-based HPLC columns. While the primary separation mechanism is the hydrophobic interaction with the C18 chains, the strong ionic attraction between the analyte and the silica surface acts as a competing retention mechanism. Some analyte molecules get "stuck" on these active sites, eluting later than the main band and creating a characteristic tail.

This mechanism is a well-understood phenomenon in chromatography, often referred to as "silanol interaction." The strength of this interaction is highly dependent on the type of silica used in the column packing. Older, "Type A" silica has a higher concentration of acidic, metal-free silanols and is more prone to causing peak tailing with basic compounds.

To visualize this interaction:

cluster_0 HPLC Column Silica Surface cluster_1 Mobile Phase Silica Si O Si-O⁻ H⁺ C18 C18 Hydrophobic Chain Silica:f2->C18 Primary Interaction (Desirable) Analyte This compound (+ charge) -NH3+ Analyte->Silica:f2 Analyte->C18 1. Hydrophobic Retention (Good Peak Shape)

Caption: Analyte interaction with the stationary phase.

FAQ 2: How can I use mobile phase pH to improve my peak shape?

Answer:

Controlling the mobile phase pH is the most powerful tool at your disposal. The goal is to manipulate the ionization state of both your analyte and the column's silanol groups to minimize their ionic attraction.

The key parameter is the pKa of your analyte, which is the pH at which it is 50% ionized. The pKa of the primary amine in this compound can be estimated to be around 9.5 - 10.5 , similar to other phenethylamines. The pKa of silanol groups is approximately 3.5 - 4.5 .

You have two primary strategies based on pH:

  • Low pH (Recommended): By adjusting the mobile phase pH to 2.5 - 3.0 , you fully protonate your analyte (-NH3+) but, more importantly, you suppress the ionization of the silanol groups (Si-OH). With the silanols being neutral, the strong ionic interaction is eliminated, leading to a significant improvement in peak shape. This is the most common and effective approach.

  • High pH (Alternative): Working at a pH > 10.5 would neutralize the analyte (-NH2), eliminating the positive charge and thus the ionic interaction. However, this requires specialized hybrid or polymer-based columns that are stable at high pH, as standard silica columns will dissolve above pH 8.

Table 1: Effect of Mobile Phase pH on Ionization and Peak Shape

Mobile Phase pHAnalyte (pKa ≈ 10)Silanols (pKa ≈ 4)Dominant InteractionExpected Peak Shape
2.5 - 3.0 Protonated (-NH3+)Neutral (Si-OH) HydrophobicSymmetric
4.0 - 7.0Protonated (-NH3+)Ionized (Si-O⁻) Ionic & HydrophobicTailing
> 10.5Neutral (-NH2) Ionized (Si-O⁻)HydrophobicSymmetric

Experimental Protocol: Mobile Phase pH Adjustment

  • Buffer Selection: Choose a buffer effective in the desired pH range. For a target pH of 2.7, 0.1% formic acid or a 20 mM potassium phosphate solution are excellent choices.

  • Preparation: Prepare the aqueous portion of your mobile phase. For example, dissolve the appropriate amount of phosphate salt in HPLC-grade water or add 1 mL of formic acid to 1 L of water.

  • pH Adjustment: Place a calibrated pH meter into the aqueous solution. Slowly add an acid (e.g., phosphoric acid) or base (e.g., potassium hydroxide) dropwise until you reach the target pH (e.g., pH 2.7).

  • Filtration: Filter the buffer through a 0.22 µm membrane filter to remove particulates.

  • Solvent Mixing: Mix the filtered aqueous buffer with your organic solvent (e.g., acetonitrile or methanol) to the desired final concentration (e.g., 50:50 v/v). Ensure the final mixture is fully degassed before use.

FAQ 3: I've adjusted the pH but still see some tailing. Should I use an additive like Triethylamine (TEA)?

Answer:

Yes, if pH adjustment alone is insufficient, a mobile phase additive, often called a "tailing suppressor," is the next logical step. Triethylamine (TEA) is a classic choice for this purpose.

TEA is a competing base. Like your analyte, it has a positive charge at low pH. It is added to the mobile phase at a low concentration (e.g., 0.1-0.5%). The high concentration of protonated TEA molecules in the mobile phase effectively floods the column's active sites, binding to the ionized silanols. This "masks" the silanols from your analyte, which then elutes with a much-improved, symmetric peak shape because it only experiences the intended hydrophobic interaction.

Experimental Protocol: Using Triethylamine (TEA) as a Mobile Phase Additive

  • Target Concentration: Aim for a final TEA concentration of 0.1% (v/v) in the aqueous portion of the mobile phase. This is typically around 10-25 mM.

  • Aqueous Preparation: To 1 L of HPLC-grade water, add your primary buffer salt or acid (e.g., for pH 3.0 phosphate buffer).

  • Add TEA: Carefully pipette 1.0 mL of TEA into the 1 L aqueous solution.

  • pH Adjustment: Adjust the pH to your target value (e.g., 3.0) using phosphoric acid. The addition of TEA (a base) will raise the pH, so this re-adjustment is critical.

  • Filtration and Mixing: Filter the final aqueous/TEA/buffer solution and mix with your organic solvent as previously described.

  • Column Equilibration: Crucially , you must equilibrate the column with the new mobile phase for an extended period (at least 30-60 minutes) to ensure the silanol sites are fully saturated with TEA before injecting your sample.

FAQ 4: My column is a few years old. Could the column itself be the problem?

Answer:

Absolutely. The column is a critical variable. Not all C18 columns are created equal, especially when it comes to analyzing basic compounds.

  • Silica Type and End-Capping: Modern columns are typically made from high-purity, "Type B" silica, which has fewer acidic silanol groups and lower metal content compared to older "Type A" silica. Furthermore, most modern columns are "end-capped." After the C18 chains are bonded to the silica, a smaller reagent (like trimethylchlorosilane) is used to react with and "cap" many of the remaining accessible silanol groups, rendering them inert. An older column, or one not designed for basic compounds, will have more active sites and produce more tailing.

  • Column Degradation: Over time, especially with aggressive mobile phases, the stationary phase can degrade. The protective end-capping can hydrolyze, exposing more active silanol groups. If you notice that peak tailing has worsened over the life of the column, it is a strong indicator that the column needs to be replaced.

Table 2: Comparison of HPLC Column Technologies for Basic Analytes

Column TypeSilica PurityEnd-CappingSilanol ActivityPerformance with Bases
Traditional (Type A Silica)LowMinimalHighPoor (Significant Tailing)
Modern (Type B Silica)HighStandardModerateGood
Base-Deactivated (Type B) High Proprietary/Double Very Low Excellent

If you continue to face issues, investing in a modern, base-deactivated column specifically marketed for the analysis of basic compounds is a highly recommended and often permanent solution.

FAQ 5: I've tried everything and still see issues. What other factors should I check?

Answer:

If you have optimized the mobile phase (low pH + additive) and are using a quality column, the remaining issues are often subtle. Consider this troubleshooting workflow:

A Start: Peak Tailing Observed B Adjust Mobile Phase pH to 2.5-3.0 A->B C Is Peak Shape Symmetric? B->C D Add 0.1% TEA to Mobile Phase C->D No L Problem Solved C->L Yes E Is Peak Shape Symmetric? D->E F Evaluate Column: Use Modern, Base-Deactivated Column E->F No E->L Yes G Is Peak Shape Symmetric? F->G H Troubleshoot Secondary Effects G->H No G->L Yes I Match Sample Solvent to Mobile Phase H->I J Reduce Injection Volume I->J K Increase Column Temperature (e.g., 40°C) J->K K->L

Caption: A logical troubleshooting workflow for peak tailing.

  • Sample Solvent Mismatch: Ensure your sample is dissolved in a solvent that is weaker than or identical to your mobile phase. Dissolving your sample in 100% acetonitrile when your mobile phase is 50% acetonitrile can cause significant peak distortion. Solution: Re-dissolve your sample in the initial mobile phase composition (e.g., 50:50 Acetonitrile:Water with buffer/TEA).

  • Injection Volume / Mass Overload: Injecting too much sample can overload the column, causing both fronting and tailing. Solution: Reduce your injection volume by half or dilute your sample 10-fold and reinject.

  • Column Temperature: Increasing the column temperature (e.g., to 40°C) can improve peak shape. It reduces mobile phase viscosity and can speed up the kinetics of interaction, sometimes minimizing the impact of secondary retention sites.

  • Extra-Column Effects: Ensure your tubing (especially between the injector and column, and column and detector) is as short and narrow in diameter as possible to minimize dead volume, which can contribute to band broadening and asymmetry.

By systematically addressing these factors—starting with the most impactful (mobile phase pH) and progressing through column choice and secondary effects—you can achieve a robust and reliable method for the analysis of this compound.

References

  • Dolan, J. W. (2002). Peak Tailing and What to Do About It. LCGC North America, 20(5), 430-438. [Link]

  • Agilent Technologies. (2019). A Practical Guide to Reversed-Phase HPLC Method Development. [Link]

  • Waters Corporation. (n.d.). Controlling pH in Reversed-Phase Separations. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide: Peak Tailing. [Link]

  • Restek Corporation. (2018). A Guide to HPLC Column Selection. [Link]

Technical Support Center: Production of 2-(3-Methoxy-4-bromophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis of 2-(3-Methoxy-4-bromophenyl)ethylamine. The purity of this compound is critical for its downstream applications, and this document provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize impurity formation and optimize your synthetic protocol.

Section 1: Core Synthesis Pathway and Impurity Genesis

The most prevalent and reliable route to synthesizing this compound involves the reduction of the nitrile precursor, 3-Methoxy-4-bromophenylacetonitrile. This pathway, while effective, is susceptible to the formation of specific impurities if not carefully controlled. Understanding the main reaction and potential side reactions is the first step toward achieving high purity.

The primary transformation is the reduction of the nitrile group (-C≡N) to a primary amine (-CH₂NH₂).

Synthesis_Pathway SM 3-Methoxy-4-bromophenylacetonitrile P This compound (Target Product) SM->P Reduction (e.g., LiAlH₄, H₂/Catalyst) Imp1 Unreacted Starting Material SM->Imp1 Incomplete Reaction Imp2 2-(3-Methoxyphenyl)ethylamine (De-brominated Impurity) P->Imp2 Over-reduction/ Hydrodehalogenation Imp3 Bis[2-(3-methoxy-4-bromophenyl)ethyl]amine (Secondary Amine Impurity) P->Imp3 Side Reaction with Intermediate Imine

Caption: Primary synthesis route and major impurity formation pathways.

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and purification, presented in a practical question-and-answer format.

Question 1: My final product is contaminated with significant amounts of unreacted 3-Methoxy-4-bromophenylacetonitrile. What went wrong?

Answer: This is one of the most common issues and typically points to an incomplete reaction. The root cause is often related to the reducing agent or the reaction conditions.

  • Causality: The reduction of a nitrile is a demanding transformation. Insufficient reducing agent, poor reagent quality, or sub-optimal reaction temperature can lead to the reaction stalling. Lithium aluminum hydride (LiAlH₄), a common reagent for this purpose, is highly reactive with atmospheric moisture.[1] Exposure to air can partially quench the reagent before it has a chance to react with the nitrile, reducing its effective molar equivalence.

  • Troubleshooting Steps:

    • Verify Reagent Stoichiometry and Quality: Ensure you are using a sufficient excess of the reducing agent (typically 1.5-2.0 equivalents of LiAlH₄).[2] Use freshly opened or properly stored LiAlH₄ to guarantee its activity.

    • Optimize Reaction Time and Temperature: While the reaction is often started at 0°C for safety, it typically requires warming to room temperature or even gentle reflux in a solvent like THF to proceed to completion.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

    • Ensure Anhydrous Conditions: All glassware must be thoroughly dried, and anhydrous solvents must be used. Any trace of water will consume the LiAlH₄, rendering it ineffective for the nitrile reduction.

Question 2: I've identified a significant impurity with a mass corresponding to the de-brominated product, 2-(3-Methoxyphenyl)ethylamine. How can I prevent this?

Answer: The formation of this impurity is due to a side reaction known as hydrodehalogenation or reductive dehalogenation, where the bromine atom on the aromatic ring is replaced by a hydrogen atom.[3][4]

  • Causality: This side reaction is particularly prevalent when using certain catalytic hydrogenation methods. Catalysts like Palladium on carbon (Pd/C) are highly effective at reducing the nitrile but are also known to readily cleave carbon-halogen bonds, especially aryl bromides.[3][5] While LiAlH₄ is less prone to causing dehalogenation, harsh conditions (e.g., prolonged reaction times at high temperatures) can sometimes lead to minor amounts of this impurity.

  • Troubleshooting Steps:

    • Reagent Selection: If using catalytic hydrogenation, switch to a less aggressive catalyst. Raney Nickel is often a suitable alternative for nitrile reduction that is less likely to cause dehalogenation compared to Palladium.[6]

    • Modify Hydrogenation Conditions: If you must use a Palladium catalyst, try milder conditions. Lower the hydrogen pressure, reduce the reaction temperature, and carefully monitor the reaction to stop it as soon as the starting material is consumed.

    • Prioritize Hydride Reducing Agents: For this specific substrate, chemical hydrides like LiAlH₄ are generally preferred over catalytic hydrogenation to preserve the aryl bromide moiety.[7]

Question 3: My mass spectrometry analysis shows a peak corresponding to a dimer, likely a secondary amine. What is the cause and solution?

Answer: The formation of a secondary amine, Bis[2-(3-methoxy-4-bromophenyl)ethyl]amine, occurs when the primary amine product reacts with an intermediate species in the reaction pathway.

  • Causality: During the reduction of a nitrile, an imine intermediate is formed. This imine can be attacked by the newly formed primary amine product before it is fully reduced. This side reaction is favored under conditions of high product concentration and insufficient reducing agent availability.

  • Troubleshooting Steps:

    • Controlled Addition: Instead of adding the reducing agent to the nitrile, use an inverse addition method. Add the nitrile solution slowly to a suspension of the LiAlH₄ in the reaction solvent.[2] This ensures that the nitrile is always in the presence of an excess of the reducing agent, which rapidly reduces the intermediate imine to the primary amine before it can react with another amine molecule.

    • Dilution: Running the reaction at a lower concentration can also disfavor this bimolecular side reaction.

Section 3: Frequently Asked Questions (FAQs)

Q1: Which reducing agent is best for converting 3-Methoxy-4-bromophenylacetonitrile to the desired amine?

A1: The choice of reducing agent is critical for both yield and purity. A comparison of common options is presented below.

Reducing AgentTypical ConditionsAdvantagesDisadvantages
Lithium Aluminum Hydride (LiAlH₄) Anhydrous THF or Et₂O, 0°C to RTHigh reactivity, excellent yields, low risk of dehalogenation.[1]Highly reactive with water/alcohols, requires strict anhydrous conditions, difficult to handle on a large scale.[2]
Catalytic Hydrogenation (H₂/Pd-C) H₂ (balloon or pressure), MeOH/EtOHEffective for nitrile reduction, catalyst is reusable.High risk of de-bromination (hydrodehalogenation).[3][5]
Catalytic Hydrogenation (H₂/Raney Ni) H₂ (pressure), alcoholic solvent (e.g., EtOH) with NH₃Good for nitrile reduction, lower tendency for dehalogenation than Pd/C.[6]Requires high pressure, catalyst can be pyrophoric.
Sodium Borohydride (NaBH₄) / Cobalt(II) chloride Methanol, RTMilder than LiAlH₄, easier to handle.NaBH₄ alone is not strong enough to reduce nitriles.[1] Requires a catalyst, which can complicate workup.

For this specific transformation, Lithium Aluminum Hydride (LiAlH₄) is the most recommended reagent due to its high efficiency and minimal risk of cleaving the carbon-bromine bond.

Q2: What is the best method for purifying the final product?

A2: Purification is essential to remove any unreacted starting material and side products.

  • Acid-Base Extraction: This is the most effective initial purification step. The crude reaction mixture can be dissolved in an organic solvent (like dichloromethane or ethyl acetate) and washed with a dilute acid (e.g., 1M HCl). The basic amine product will move into the aqueous acidic layer, while neutral impurities (like the starting nitrile) remain in the organic layer. The aqueous layer can then be collected, basified with a strong base (e.g., NaOH), and the pure amine product can be re-extracted into a fresh organic layer.[8]

  • Recrystallization: The freebase amine or its hydrochloride salt can often be purified further by recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol/hexanes).[9] This is highly effective for removing minor impurities.

  • Column Chromatography: If impurities are persistent, silica gel chromatography can be used. A solvent system containing a small amount of a basic modifier (like triethylamine or ammonia in methanol) is often required to prevent the amine from streaking on the acidic silica gel.[8]

Purification_Workflow Start Crude Reaction Mixture Step1 Dissolve in Organic Solvent (e.g., DCM) Start->Step1 Step2 Wash with 1M HCl Step1->Step2 Branch1 Step2->Branch1 Organic Organic Layer: Unreacted Nitrile & Neutral Impurities Branch1->Organic Discard Aqueous Aqueous Layer: Amine Hydrochloride Salt Branch1->Aqueous Collect Step3 Basify with NaOH to pH > 12 Aqueous->Step3 Step4 Extract with Fresh Organic Solvent Step3->Step4 Branch2 Step4->Branch2 Waste Aqueous Waste Branch2->Waste Discard Product Organic Layer with Purified Amine Branch2->Product Collect Step5 Dry (Na₂SO₄), Filter, Evaporate Product->Step5 Final Purified Product Step5->Final

Caption: Recommended acid-base extraction workflow for purification.

Section 4: Protocol for Product Purification

Protocol: Purification of this compound via Acid-Base Extraction

This protocol assumes the reaction has been quenched (e.g., Fieser workup for LiAlH₄) and the inorganic salts have been filtered off.

  • Dissolution: Take the crude organic filtrate and concentrate it under reduced pressure to obtain a crude oil or solid. Dissolve this residue in 10 volumes of dichloromethane (DCM).

  • Acidic Extraction: Transfer the DCM solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl). Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower organic layer (DCM) and set it aside. Collect the upper aqueous layer, which now contains the protonated amine salt.

  • Back-Extraction (Optional but Recommended): To maximize recovery, add a fresh portion of 1M HCl (approx. 1/3 volume) to the collected organic layer, shake, and combine this second aqueous wash with the first.

  • Basification: Place the combined aqueous layers in a flask and cool in an ice bath. Slowly add 5M sodium hydroxide (NaOH) solution with stirring until the pH is >12 (verify with pH paper). A milky white precipitate or oil (the freebase amine) should form.

  • Product Extraction: Transfer the basified aqueous mixture back to a separatory funnel. Add a fresh portion of DCM (equal to the original volume). Shake vigorously to extract the freebase amine into the organic layer.

  • Final Wash and Dry: Collect the DCM layer. Wash it once with a saturated sodium chloride solution (brine) to aid in drying. Drain the DCM layer into a clean flask and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent and wash it with a small amount of fresh DCM. Combine the filtrates and remove the solvent under reduced pressure to yield the purified this compound.

References

  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Organic Syntheses. [Link]

  • Clark, J. (2015). The reduction of nitriles. Chemguide. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Organic Chemistry Portal. [Link]

  • University of Calgary. (n.d.). Reduction of Nitriles using LiAlH4 to amines. [Link]

  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Organic-synthesis.org. [Link]

Sources

Technical Support Center: Enhancing the Optical Purity of Chiral Phenethylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals dedicated to advancing the optical purity of chiral phenethylamine derivatives. This guide is structured to provide in-depth, practical solutions to common challenges encountered in the laboratory. Here, we move beyond simple procedural lists to explain the fundamental principles behind each technique, ensuring a robust and reproducible approach to achieving high enantiomeric excess.

Section 1: Troubleshooting Guide - Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the chiral resolution and purification of phenethylamine derivatives.

Issue 1: Low or No Precipitation of Diastereomeric Salt During Classical Resolution

Question: I've reacted my racemic phenethylamine derivative with a chiral resolving agent, but I'm not getting any crystal formation, or the yield is very low. What's going wrong?

Answer: This is a frequent challenge in diastereomeric salt resolution, which hinges on the differential solubility of the two diastereomeric salts.[1][2] Several factors can impede or prevent the crystallization of the desired less-soluble salt.

Causality and Solution Pathways:

  • Improper Solvent Selection: The choice of solvent is paramount. An ideal solvent will dissolve the diastereomeric salt at an elevated temperature but have limited solubility at lower temperatures, promoting crystallization upon cooling.[3] If the salt is too soluble, even at low temperatures, precipitation will not occur. Conversely, if it's poorly soluble at all temperatures, it may crash out of solution as an amorphous solid with low purity.

    • Troubleshooting Steps:

      • Solvent Screening: A systematic screening of various solvents with different polarities is the first line of defense.[4] Common choices for phenethylamine salts include alcohols (methanol, ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and their mixtures with water or non-polar solvents like toluene.

      • Solvent Mixtures: Employing a binary or even ternary solvent system can fine-tune the solubility. For instance, dissolving the salt in a good solvent (e.g., methanol) and then slowly adding a poor solvent (e.g., diethyl ether) can induce crystallization.

  • Suboptimal Molar Ratio: While a 1:1 molar ratio of the racemic amine to the resolving agent is the theoretical ideal, empirical optimization is often necessary.[5]

    • Troubleshooting Steps: Experiment with slight variations in the molar ratio (e.g., 1:0.9 or 1:1.1) to find the optimal condition for your specific substrate.

  • Inappropriate Crystallization Temperature: The temperature profile of the crystallization process is critical.

    • Troubleshooting Steps:

      • Controlled Cooling: Avoid crash-cooling the solution. A slow, controlled decrease in temperature often yields larger, purer crystals.

      • Temperature Optimization: Determine the optimal filtration temperature. For some systems, filtration at room temperature is sufficient, while others may require cooling to 0°C or even lower to maximize the yield of the less soluble diastereomer.[5]

  • Incorrect Concentration: The concentration of the reactants plays a crucial role. If the solution is too dilute, the solubility product of the diastereomeric salt may never be exceeded.

    • Troubleshooting Steps: Carefully adjust the solvent volume. A more concentrated solution might be necessary to initiate precipitation.

Issue 2: Low Diastereomeric Excess (d.e.) or Enantiomeric Excess (e.e.) After Resolution

Question: I've successfully crystallized a diastereomeric salt, but after liberating the free amine, the enantiomeric excess is disappointingly low. How can I improve the optical purity?

Answer: Achieving high optical purity often requires more than a single crystallization step. The initial precipitate is rarely enantiomerically pure due to co-precipitation of the more soluble diastereomer.

Causality and Solution Pathways:

  • Inefficient Chiral Discrimination: The chosen resolving agent may not provide sufficient differentiation in the crystal lattice packing of the two diastereomers.

    • Troubleshooting Steps:

      • Select a Different Resolving Agent: A variety of chiral acids are commercially available for resolving basic phenethylamines. Commonly used and effective resolving agents include tartaric acid, mandelic acid, and their derivatives.[1][6] It is common practice to test several resolving agents to find the most effective one.[1]

      • Structural Modification of the Resolving Agent: Sometimes, a resolving agent with a larger or more rigid structure can enhance chiral recognition through improved intermolecular interactions, such as π-π stacking.[5]

  • Co-precipitation of the More Soluble Diastereomer: This is the most common reason for low optical purity.

    • Troubleshooting Steps:

      • Recrystallization: The most effective method to enhance optical purity is recrystallization.[3] Dissolve the obtained diastereomeric salt in a minimal amount of hot solvent and allow it to cool slowly.[7] This process selectively crystallizes the less soluble, more desired diastereomer, leaving the more soluble one in the mother liquor. This can be repeated until a satisfactory level of purity is achieved.

      • Wash the Crystals: After filtration, wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.[5]

  • Kinetic vs. Thermodynamic Control: Rapid crystallization can trap impurities and the undesired diastereomer.

    • Troubleshooting Steps: Promote thermodynamic equilibrium by allowing the crystallization to proceed slowly over a longer period. Stirring the slurry at the crystallization temperature for an extended time can facilitate the dissolution of smaller, less pure crystals and the growth of larger, purer ones (Ostwald ripening).

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind chiral resolution using diastereomeric salt formation?

A1: Chiral resolution by diastereomeric salt formation is a powerful technique for separating enantiomers.[1] Enantiomers have identical physical properties, making them difficult to separate directly.[8] The process involves reacting a racemic mixture of a base (like a phenethylamine derivative) with an enantiomerically pure acid (the resolving agent).[9] This acid-base reaction forms two diastereomeric salts.[2][8] Unlike enantiomers, diastereomers have different physical properties, including solubility.[9][10] This difference in solubility allows for the separation of the two diastereomers by fractional crystallization.[9] The less soluble diastereomer will crystallize out of solution first, while the more soluble one remains in the mother liquor.[1] Once the less soluble diastereomeric salt is isolated, the chiral resolving agent can be removed by a simple acid-base workup, yielding the enantiomerically enriched phenethylamine.[1][6]

Q2: How do I choose the right chiral resolving agent for my phenethylamine derivative?

A2: The selection of an appropriate chiral resolving agent is often an empirical process.[11] However, some general guidelines can increase the probability of success. For basic phenethylamine derivatives, chiral carboxylic acids are the resolving agents of choice.[1]

Commonly Used Chiral Resolving Agents for Amines:

Resolving AgentChemical ClassKey Features
(+)- or (-)-Tartaric AcidDicarboxylic AcidReadily available, inexpensive, and widely used. Forms salts with two equivalents of the amine.
(+)- or (-)-Mandelic Acidα-Hydroxy Carboxylic AcidOften effective where tartaric acid fails. The aromatic ring can participate in π-π stacking interactions.
(-)-O,O'-Dibenzoyl-L-tartaric acidTartaric Acid DerivativeBulky benzoyl groups can enhance chiral recognition.
(S)-(-)-N-(Trifluoroacetyl)-prolyl chlorideProline DerivativeUsed for derivatization prior to chromatographic separation.

Q3: What are the best analytical techniques to determine the enantiomeric excess (e.e.) of my purified phenethylamine?

A3: Accurate determination of enantiomeric excess is crucial. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most widely used and reliable method.[11][12]

  • Chiral HPLC: This technique separates the enantiomers based on their differential interactions with a chiral stationary phase. A variety of chiral columns are available, and selection is often based on the specific structure of the analyte.[11]

  • Chiral Gas Chromatography (GC): For volatile phenethylamine derivatives, GC with a chiral column can be an effective method. Often, derivatization with a chiral reagent is performed to enhance volatility and separation.[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: In the presence of a chiral shift reagent, the NMR signals of the two enantiomers will be shifted to different extents, allowing for their integration and the determination of the enantiomeric ratio.

  • Polarimetry: While historically significant, polarimetry is less accurate for determining e.e. unless the specific rotation of the pure enantiomer is known with high accuracy. It is more commonly used as a qualitative check.

Q4: Can I improve the optical purity by simply performing more recrystallizations?

A4: Yes, multiple recrystallizations are a standard method for improving the optical purity of the diastereomeric salt.[5] Each successive recrystallization step will further enrich the less soluble diastereomer. However, there is a trade-off between purity and yield. With each recrystallization, some of the desired product will be lost. It is essential to monitor the optical purity after each step to determine when the desired level of enantiomeric excess has been reached without sacrificing too much material.

Section 3: Experimental Protocols and Workflows

Protocol 1: General Procedure for Diastereomeric Salt Resolution of a Racemic Phenethylamine Derivative

This protocol provides a general framework. The specific solvent, temperature, and molar ratios should be optimized for each substrate.

  • Dissolution: In a suitable flask, dissolve the racemic phenethylamine derivative (1 equivalent) in a minimal amount of a suitable solvent (e.g., ethanol) at an elevated temperature.

  • Addition of Resolving Agent: In a separate flask, dissolve the chiral resolving agent (e.g., (+)-tartaric acid, 0.5 to 1 equivalent) in the same solvent, also at an elevated temperature.

  • Salt Formation: Slowly add the resolving agent solution to the phenethylamine solution with stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath may be necessary.[5]

  • Isolation: Collect the precipitated diastereomeric salt by vacuum filtration.[7]

  • Washing: Wash the crystals with a small amount of the cold solvent to remove impurities.[5]

  • Drying: Dry the crystals under vacuum.[5]

  • Liberation of the Free Amine: Dissolve the diastereomeric salt in water and add a base (e.g., 1 M NaOH) until the solution is basic (pH > 10).

  • Extraction: Extract the liberated free amine with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched phenethylamine derivative.

  • Analysis: Determine the enantiomeric excess using an appropriate analytical technique (e.g., chiral HPLC).

Workflow Visualization

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Isolation & Purification cluster_3 Step 4: Liberation of Free Amine racemic_amine Racemic Phenethylamine mixture Mixture of Diastereomeric Salts racemic_amine->mixture Reaction in Suitable Solvent resolving_agent Chiral Resolving Agent resolving_agent->mixture less_soluble Less Soluble Diastereomeric Salt (Crystals) mixture->less_soluble Cooling & Precipitation more_soluble More Soluble Diastereomeric Salt (in Mother Liquor) mixture->more_soluble filtration Vacuum Filtration less_soluble->filtration recrystallization Recrystallization (Optional, for higher purity) filtration->recrystallization pure_salt Purified Diastereomeric Salt liberation Basification (e.g., NaOH) & Extraction pure_salt->liberation enantioenriched_amine Enantiomerically Enriched Phenethylamine liberation->enantioenriched_amine

Caption: Workflow for the resolution of a racemic phenethylamine via diastereomeric salt formation.

G start Enantioenriched Phenethylamine Sample prep Sample Preparation (Dilution, Filtration) start->prep hplc Chiral HPLC Analysis prep->hplc data Chromatogram (Peak Areas) hplc->data calc Calculate Enantiomeric Excess (e.e.) data->calc result Final Optical Purity calc->result

Caption: Analytical workflow for the determination of enantiomeric excess using chiral HPLC.

Section 4: References

  • Wikipedia. Chiral resolution. [Link]

  • chemeurope.com. Chiral resolution. [Link]

  • PraxiLabs. (2022-11-07). Recrystallization Definition, Principle & Purpose. [Link]

  • Google Patents. CN104152526A - Resolution method for preparing optically pure R-1-phenylethylamine.

  • Phenomenex. Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]

  • The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • NIH. (2020-10-23). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • ACS Publications. (2009-03-11). Potential of Chiral Solvents for Enantioselective Crystallization. 2. Evaluation of Kinetic Effects. [Link]

  • ResearchGate. (2025-08-06). Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation | Request PDF. [Link]

  • Google Patents. CN106053657A - Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography.

  • Chemistry LibreTexts. (2023-01-22). Diastereomers and Optical Resolution. [Link]

  • ACS Publications. (2020-08-20). High-Throughput Classical Chiral Resolution Screening of Synthetic Intermediates: Effects of Resolving Agents, Crystallization Solvents, and Other Factors. [Link]

  • Chemistry LibreTexts. (2022-10-04). 5.14: Optical Resolution. [Link]

  • Crystal Growth & Design. (2023-02-28). Population Balance Modeling of Diastereomeric Salt Resolution. [Link]

  • PubMed. Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. [Link]

  • ResearchGate. (PDF) The potential of chiral solvents in enantioselective crystallization. [Link]

  • ResearchGate. (2021-07-13). (PDF) Recrystallization of Enantiomers from Conglomerates. [Link]

  • NIH. Role of additives and solvents in the synthesis of chiral isoreticular MOF-74 topologies. [Link]

  • Pharmacy 180. Resolution of Enantiomers - Stereochemical and Conformational Isomerism | Organic Chemistry. [Link]

  • Google Patents. WO2010058206A1 - Method for making phenylethylamine compounds.

  • CrystEngComm (RSC Publishing). Design of Diastereomeric Salt Resolution via Multicomponent System Characterization: A Case Study with Hydrate Formation. [Link]

  • Chemistry LibreTexts. (2020-02-17). 6.5: Racemic Mixtures and the Resolution of Enantiomers. [Link]

  • ResearchGate. (2025-08-05). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives | Request PDF. [Link]

  • ResearchGate. (2011-08-30). Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine†. [Link]

  • ResearchGate. (2025-08-06). (PDF) Recent Developments in Optical Resolution. [Link]

  • Fiveable. Diastereomeric Salt Definition - Organic Chemistry Key Term. [Link]

  • Journal of Analytical Toxicology. Quantitative Determination of Amphetamine and ( -Phenylethylamine Enantiomers in Judicial Samples using Capillary Gas Chromatography. [Link]

  • MDPI. Enhancement Methods for Chiral Optical Signals by Tailoring Optical Fields and Nanostructures. [Link]

  • Wikipedia. Diastereomeric recrystallization. [Link]

  • MDPI. 2-Phenethylamines in Medicinal Chemistry: A Review. [Link]

  • PubMed Central. (2022-10-19). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. [Link]

  • Google Patents. WO2010100520A1 - A process for preparation of phenethylamine derivative.

Sources

Validation & Comparative

A Comparative Analysis of Receptor Affinity: The Psychoactive Agent 2C-B versus its Precursor 2-(3-Methoxy-4-bromophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a well-known psychedelic phenethylamine, and its closely related chemical precursor, 2-(3-Methoxy-4-bromophenyl)ethylamine. While structurally similar, these two compounds exhibit a profound difference in their interaction with neuronal receptors, a distinction that is fundamental to their chemical and pharmacological profiles. This document will elucidate these differences through a review of available receptor affinity data, a detailed examination of the experimental methods used to determine such data, and an exploration of the downstream signaling pathways activated by potent agonists like 2C-B.

Introduction: A Tale of Two Phenethylamines

2C-B (4-bromo-2,5-dimethoxyphenethylamine) is a synthetic phenethylamine and a member of the 2C family of psychedelic drugs.[1][2] It is recognized for its hallucinogenic, mild stimulant, and entactogenic effects.[1] Its psychoactivity is primarily attributed to its interaction with serotonin receptors in the central nervous system.[2]

This compound is a chemical intermediate. While its chemical structure bears a resemblance to 2C-B, it is principally utilized in the synthesis of more complex molecules. A critical distinction to be made is that this compound is not known for any inherent psychoactive properties and, as such, has not been the subject of extensive receptor affinity profiling.

The core objective of this guide is to underscore the stark contrast in receptor affinity between a pharmacologically active compound and its synthetic precursor. This comparison is vital for researchers in drug discovery and development, as it highlights the precise structural modifications that can confer potent biological activity upon a molecular scaffold.

Receptor Affinity Profile: A Study in Contrasts

The primary mechanism of action for 2C-B's psychoactive effects is its potent interaction with serotonin 5-HT2 receptors.[3] It acts as a partial agonist at 5-HT2A and 5-HT2C receptors.[1][3] In contrast, there is a conspicuous absence of receptor affinity data for this compound in the scientific literature, which is consistent with its role as a chemical intermediate rather than a pharmacologically active agent.

CompoundReceptor TargetAffinity (Ki, nM)Functional Activity
2C-B 5-HT2A4.8Partial Agonist
5-HT2C1.6Partial Agonist
This compound VariousNot AvailableNot Available

Table 1: Comparative Receptor Affinity Data. The affinity values (Ki) for 2C-B are indicative of its high potency at these receptors. The lack of data for its precursor is a key finding.

The profound difference in receptor affinity, despite structural similarities, underscores the principle of structure-activity relationships (SAR) in pharmacology. The specific placement of the methoxy groups at the 2 and 5 positions of the phenyl ring in 2C-B is crucial for its high-affinity binding to the 5-HT2A and 5-HT2C receptors.

Experimental Protocol: Unveiling Receptor Affinity through Competitive Radioligand Binding Assays

To comprehend the origins of the data presented above, it is essential to understand the experimental methodology employed. Competitive radioligand binding assays are a cornerstone of pharmacological research, allowing for the precise quantification of a compound's affinity for a specific receptor.

Principle of the Assay

This technique involves the use of a radiolabeled ligand (a molecule with a known high affinity for the receptor of interest) and a biological sample containing the target receptor (e.g., cell membranes from transfected cell lines or brain tissue homogenates). The unlabeled compound being tested (the "competitor," in this case, 2C-B) is introduced at varying concentrations. The competitor's ability to displace the radioligand from the receptor is measured, and from this, its own affinity (Ki) can be calculated.

Step-by-Step Methodology
  • Receptor Preparation:

    • Culture cells expressing the human 5-HT2A or 5-HT2C receptor.

    • Harvest the cells and prepare a membrane fraction through homogenization and centrifugation.

    • Determine the protein concentration of the membrane preparation using a standard method like the Bradford assay.

  • Assay Setup:

    • In a 96-well plate, add a constant concentration of the radioligand (e.g., [3H]ketanserin for 5-HT2A or [3H]mesulergine for 5-HT2C) to each well.

    • Add a series of dilutions of the competitor compound (2C-B).

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-radiolabeled, high-affinity ligand to saturate all specific binding sites).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 37°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This traps the cell membranes with the bound radioligand while allowing the unbound radioligand to pass through.

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filter discs into scintillation vials with a scintillation cocktail.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration. This will generate a sigmoidal dose-response curve.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from this curve.

    • Calculate the Ki (inhibition constant), which represents the affinity of the competitor for the receptor, using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Diagram

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Receptor_Prep Receptor Membrane Preparation Incubation Incubation (Receptor + Radioligand + Competitor) Receptor_Prep->Incubation Radioligand Radioligand ([3H]ketanserin) Radioligand->Incubation Competitor Test Compound (e.g., 2C-B) Competitor->Incubation Filtration Rapid Filtration (Separation of Bound/Free) Incubation->Filtration Scintillation Scintillation Counting (Quantify Radioactivity) Filtration->Scintillation Data_Analysis Data Analysis (IC50 -> Ki Calculation) Scintillation->Data_Analysis

Caption: Workflow for a competitive radioligand binding assay.

Downstream Signaling: The Consequence of Receptor Activation

The binding of an agonist like 2C-B to the 5-HT2A receptor initiates a cascade of intracellular events known as signal transduction. Understanding this pathway is crucial for comprehending the molecular basis of its psychoactive effects.

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of Gq/11. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytosol. DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). These signaling events ultimately lead to the modulation of neuronal excitability and gene expression, which are thought to underlie the profound perceptual and cognitive alterations associated with 2C-B and other serotonergic psychedelics.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist 2C-B (Agonist) Receptor 5-HT2A Receptor (GPCR) Agonist->Receptor Binds G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Neuronal Excitation & Gene Expression PKC->Cellular_Response Phosphorylates Targets Ca_Release->PKC Co-activates

Caption: 5-HT2A receptor Gq signaling pathway.

Conclusion: From Inactive Precursor to Potent Psychedelic

The comparative analysis of 2C-B and its precursor, this compound, provides a compelling illustration of the principles of medicinal chemistry and pharmacology. While both molecules share a common phenethylamine backbone, subtle yet critical structural modifications in 2C-B, specifically the positioning of the two methoxy groups, confer upon it a high affinity for serotonin 5-HT2A and 5-HT2C receptors. This affinity is the molecular switch that transforms an inactive chemical intermediate into a potent psychoactive substance.

For researchers in the field of drug development, this case study serves as a powerful reminder of the importance of precise molecular design in achieving desired pharmacological activity. The absence of receptor binding data for the precursor, juxtaposed with the well-characterized profile of 2C-B, underscores the rigorous experimental validation required to identify and characterize novel therapeutic agents.

References

  • 2C-B - Wikipedia. [Link]

  • 4-BROMO-2,5-DIMETHOXYPHENETHYLAMINE - SWGDrug. [Link]

  • 2C B Synthesis IceCool PDF - Scribd. [Link]

  • WO2003042166A2 - PROCESS FOR PREPARATION OF α-HYDROXYCARBOXYLIC ACID AMIDES - Google P
  • Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) - MDPI. [Link]

  • 4-Bromo-2,5-Dimethoxyphenethylamine (Street Names: 2C-B, Nexus, 2's, Toonies - DEA Diversion Control Division. [Link]

  • 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes - PubMed Central. [Link]

  • N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers - MDPI. [Link]

  • (PDF) Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) - ResearchGate. [Link]

  • Test purchase, identification and synthesis of 2-amino-1-(4-bromo-2, 5-dimethoxyphenyl)ethan-1-one (bk-2C-B) - PubMed. [Link]

  • 3-Methoxy-4-ethoxyphenethylamine - Wikipedia. [Link]

  • WO2009056993A2 - A process for the synthesis of ramelteon and its intermediates - Google P
  • Acute Pharmacological Effects of 2C-B in Humans: An Observational Study - PMC. [Link]

  • Study Details | NCT05523401 | Acute Effects of 2C-B Compared With MDMA and Psilocybin in Healthy Subjects | ClinicalTrials.gov. [Link]

  • preparation of amines - Chemguide. [Link]

  • (PDF) More Data About the New Psychoactive Drug 2C-B - ResearchGate. [Link]

  • 2C-B | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • 2-(3-Bromo-4-methoxyphenyl)ethan-1-amine - PubChem. [Link]

  • O-Methyltyramine | C9H13NO | CID 4657 - PubChem - NIH. [Link]

Sources

comparative analysis of methoxy-substituted phenethylamines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Methoxy-Substituted Phenethylamines: The 2C and NBOMe Series

Introduction: A Tale of Two Scaffolds

Methoxy-substituted phenethylamines represent a broad and pharmacologically significant class of synthetic compounds derived from the basic phenethylamine structure.[1][2] Their psychoactive and stimulant effects have made them subjects of intense interest in medicinal chemistry, neuropharmacology, and, increasingly, in clinical toxicology.[3][4] These compounds primarily exert their effects through potent interactions with the serotonin 5-HT₂ receptor family, particularly the 5-HT₂A subtype, which is the central mediator of their characteristic psychedelic and hallucinogenic properties.[5][6]

This guide provides a comparative analysis of two prominent subclasses: the foundational 2C series and the ultrapotent N-benzyl (NBOMe) series . By examining their structure-activity relationships (SAR), pharmacodynamic profiles, and the experimental methodologies used for their characterization, we aim to provide researchers, scientists, and drug development professionals with a detailed understanding of how subtle structural modifications can lead to dramatic shifts in potency, selectivity, and safety. The transition from the 2C scaffold to the NBOMe scaffold serves as a compelling case study in modern ligand design, illustrating a more than tenfold increase in potency while also introducing significant toxicological concerns.[5][7]

The Core Architecture: From 2C to NBOMe

The fundamental structure of all compounds in this guide is 2,5-dimethoxyphenethylamine. The nomenclature and resulting pharmacology are dictated by substitutions at two key positions: the 4-position of the phenyl ring and the amine group.

  • The 2C Series: This series is defined by the presence of various substituents at the 4-position of the 2,5-dimethoxyphenethylamine core. The "2C" designation refers to the two carbons in the ethyl chain separating the phenyl ring from the terminal amine. For example, 2C-B features a bromine atom at this position, while 2C-I has an iodine atom.[8][9]

  • The NBOMe Series: This class is a direct derivative of the 2C series. The defining feature is the addition of an N-(2-methoxybenzyl) group to the nitrogen atom of a 2C compound.[5] This addition transforms, for instance, 2C-I into 25I-NBOMe. The "25" refers to the 2,5-dimethoxy substitutions, "I" refers to the iodine at the 4-position, and "NBOMe" specifies the N-(2-methoxybenzyl) group. This N-benzyl substitution is the primary driver of the profound increase in pharmacological potency.[7][10]

Figure 1: Core chemical structures of the 2C and NBOMe series.

Comparative Pharmacodynamics: The Critical Role of the 5-HT₂A Receptor

The primary biological target for both the 2C and NBOMe series is the serotonin 5-HT₂A receptor, a G-protein coupled receptor (GPCR).[5] Agonism at this receptor initiates a cascade of intracellular signaling events that are believed to underpin the profound alterations in perception and cognition characteristic of these compounds.

The 5-HT₂A Signaling Pathway

Activation of the 5-HT₂A receptor by an agonist leads to the coupling and activation of the Gq/G₁₁ protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[11][12] This rapid increase in cytosolic Ca²⁺ is a hallmark of 5-HT₂A activation and serves as a measurable endpoint in functional assays.[11]

Gq_Signaling_Pathway Ligand Phenethylamine Agonist (2C or NBOMe) Receptor 5-HT2A Receptor Ligand->Receptor Binds G_Protein Gq/G11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_Release Intracellular Ca²⁺ Release ER->Ca_Release Triggers

Figure 2: The canonical 5-HT₂A receptor Gq/G₁₁ signaling pathway.
Structure-Activity Relationships (SAR) and Receptor Affinity

While both series target the 5-HT₂A receptor, their binding affinities and functional potencies differ dramatically due to their distinct structural features.

  • Influence of the 4-Position Substituent (2C Series): In the 2C series, the nature of the substituent at the 4-position of the phenyl ring is a key determinant of potency. Generally, increasing the size and lipophilicity of the halogen at this position enhances affinity for the 5-HT₂A receptor. This is why 2C-I (iodo) is more potent than 2C-B (bromo), which is in turn more potent than 2C-H (hydrogen).

  • Influence of the N-Benzyl Group (NBOMe Series): The addition of the N-(2-methoxybenzyl) group drastically increases the binding affinity and functional potency at the 5-HT₂A receptor.[7][10] This modification is thought to provide additional binding interactions within the receptor pocket, anchoring the ligand more tightly and effectively. As a result, NBOMe compounds exhibit sub-nanomolar affinities for the 5-HT₂A receptor, making them some of the most potent agonists ever discovered.[5][13] For example, 25I-NBOMe is approximately 14 times more potent than its 2C-I precursor in vivo.[13]

Quantitative Comparison of Receptor Interactions

The table below summarizes the binding affinities (Ki) and functional potencies (EC₅₀) for representative compounds from both series at the three main serotonin 5-HT₂ receptor subtypes. Lower values indicate higher affinity/potency.

Compound5-HT₂A Ki (nM)5-HT₂A EC₅₀ (nM)5-HT₂B Ki (nM)5-HT₂C Ki (nM)
2C-B 61 - 4400~240>10,000110 - 3500
2C-I 8 - 1700~100>10,000110 - 3500
25I-NBOMe 0.044 - 0.60.76 - 2401.91 - 1301.03 - 4.6
25B-NBOMe ~0.2~0.5~100~2

(Data compiled from sources[10][13][14][15]. Note that values can vary between different studies and assay conditions.)

This data clearly illustrates that the N-benzyl substitution in the NBOMe series not only enhances 5-HT₂A affinity by orders of magnitude but also significantly increases affinity for the 5-HT₂C receptor.[13] While 5-HT₂A agonism is linked to psychedelic effects, the potent activity at other receptors, including adrenergic receptors, likely contributes to the complex and often dangerous toxicological profile of the NBOMe series.[10]

Comparative Toxicology

The dramatic increase in potency for the NBOMe series is unfortunately mirrored by a significant increase in toxicity.

  • 2C Series: These compounds generally exhibit a combination of hallucinogenic and stimulating effects.[16] While high doses can lead to sympathomimetic and serotonin toxicity (agitation, tachycardia, hypertension, hyperthermia), fatal overdoses are less common compared to the NBOMe series.[16][17]

  • NBOMe Series: The NBOMe class is associated with a much narrower safety window and a high risk of life-threatening toxicity.[13] The toxidrome frequently includes severe sympathomimetic effects, such as extreme vasoconstriction, hypertension, and tachycardia, as well as agitation, seizures, hyperthermia, and rhabdomyolysis.[13][18] Numerous fatalities have been linked to NBOMe ingestion, often at doses that would be considered recreational.[13][19] This severe toxicity is a critical differentiating factor for any researcher considering these compounds.

Essential Experimental Protocols

Accurate characterization of these compounds relies on robust and validated in vitro assays. The following protocols describe two foundational experiments for determining the binding affinity and functional potency of a novel phenethylamine ligand.

Protocol 1: Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a known high-affinity radioligand for binding to the target receptor.

Objective: To quantify the affinity of a test compound for the human 5-HT₂A receptor.

Principle: Cell membranes containing the 5-HT₂A receptor are incubated with a fixed concentration of a radiolabeled antagonist (e.g., [³H]ketanserin) and varying concentrations of the unlabeled test compound. The amount of radioligand displaced by the test compound is measured, allowing for the calculation of the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding), which is then converted to the inhibition constant (Ki).[12][20]

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize frozen tissue (e.g., rat frontal cortex) or cultured cells expressing the h5-HT₂A receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM EDTA, pH 7.4) using a tissue homogenizer.[21]

    • Centrifuge the homogenate at 1,000 x g for 5 minutes to remove nuclei and large debris.

    • Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[21]

    • Resuspend the membrane pellet in fresh buffer and repeat the centrifugation step to wash the membranes.

    • Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4) and determine the protein concentration using a BCA or Bradford assay.[21]

  • Assay Setup (96-well plate format):

    • To each well, add:

      • 50 µL of assay buffer (for total binding) or a high concentration of a non-radiolabeled competitor like spiperone (for non-specific binding).

      • 50 µL of the test compound at various dilutions (typically a serial dilution from 10 mM to 0.1 nM).

      • 50 µL of the radioligand (e.g., [³H]ketanserin) at a concentration near its Kd (e.g., 2.0 nM).[20]

      • 100 µL of the membrane preparation (containing 50-100 µg of protein).[21]

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[21]

  • Filtration and Washing:

    • Rapidly terminate the incubation by vacuum filtering the contents of each well through a glass fiber filter mat (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Quickly wash the filters four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove any non-specifically bound radioligand.[21]

  • Quantification:

    • Dry the filter mat completely.

    • Add scintillation cocktail to each filter spot.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow P1 1. Membrane Preparation P2 2. Assay Plate Setup (Membranes, Radioligand, Test Compound) P1->P2 P3 3. Incubation (e.g., 60 min @ 30°C) P2->P3 P4 4. Vacuum Filtration & Washing P3->P4 P5 5. Scintillation Counting (CPM) P4->P5 P6 6. Data Analysis (IC50 → Ki) P5->P6

Figure 3: Experimental workflow for a radioligand competition binding assay.
Protocol 2: In Vitro Functional Assay (Calcium Mobilization)

This assay determines the functional potency (EC₅₀) and efficacy of a test compound by measuring the increase in intracellular calcium following receptor activation.

Objective: To quantify the agonist activity of a test compound at the human 5-HT₂A receptor.

Principle: Cultured cells stably expressing the h5-HT₂A receptor are loaded with a calcium-sensitive fluorescent dye. Upon addition of an agonist, receptor activation triggers the Gq pathway, leading to a release of intracellular calcium.[11] The resulting increase in fluorescence is proportional to the degree of receptor activation and is measured in real-time.[11][22]

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture a suitable cell line (e.g., CHO-K1 or HEK293) stably transfected with the human 5-HT₂A receptor gene in appropriate growth medium.[22]

    • Seed the cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a commercial kit like the IP1-Tb kit) according to the manufacturer's instructions.

    • Aspirate the growth medium from the cell plate and add the dye loading buffer to each well.

    • Incubate the plate for 30-60 minutes at 37°C in the dark to allow the cells to take up the dye.

  • Compound Addition:

    • Prepare serial dilutions of the test compound (agonist) in an appropriate assay buffer.

    • Place the 96-well plate into a fluorescence plate reader equipped with an automated injection system (e.g., a FLIPR or FlexStation).

    • The instrument will measure a baseline fluorescence reading for several seconds.

    • The instrument will then automatically inject the test compounds into the wells while continuously reading the fluorescence.

  • Fluorescence Measurement:

    • Monitor the fluorescence intensity in each well for 1-3 minutes following compound addition. The signal will typically peak within 30-60 seconds.

  • Data Analysis:

    • The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.

    • Plot the response against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Emax (the maximal effect).

    • Efficacy can be expressed relative to a known full agonist for the 5-HT₂A receptor.

Functional_Assay_Workflow S1 1. Plate Cells (h5-HT2A expressing) S2 2. Load Cells with Ca²⁺ Sensitive Dye S1->S2 S3 3. Measure Baseline Fluorescence S2->S3 S4 4. Inject Test Compound (Agonist) S3->S4 S5 5. Measure Fluorescence Response in Real-Time S4->S5 S6 6. Data Analysis (EC50 & Emax) S5->S6

Figure 4: Experimental workflow for a calcium mobilization functional assay.

Conclusion and Future Directions

The comparative analysis of the 2C and NBOMe series of methoxy-substituted phenethylamines provides a powerful illustration of core principles in medicinal chemistry and pharmacology. The addition of a single N-(2-methoxybenzyl) group transforms a moderately potent psychedelic into an ultrapotent agonist with a profoundly different and more dangerous toxicological profile. This structural evolution underscores the sensitivity of the 5-HT₂A receptor to ligand modification and highlights the critical importance of comprehensive pharmacodynamic and toxicological profiling in drug development.

For researchers, the 2C series remains a valuable tool for probing the structure-function of serotonergic receptors. In contrast, the NBOMe series, while useful as high-affinity radioligands and pharmacological tools in controlled in vitro settings, presents significant safety challenges that limit its therapeutic potential and necessitate extreme caution in handling.[19] Future research will likely focus on leveraging the structural insights gained from these compounds to design novel 5-HT₂A receptor ligands with tailored signaling properties—so-called "biased agonists"—that may separate therapeutic effects from hallucinogenic and toxic outcomes.

References

  • Kim, K., et al. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics. [Link]

  • Wikipedia. (n.d.). 25I-NBOMe. Retrieved from [Link]

  • Dean, B. V., et al. (2013). 2C or Not 2C: Phenethylamine Designer Drug Review. Journal of Medical Toxicology. [Link]

  • DEA Diversion Control Division. (n.d.). 25I-NBOMe, 25C-NBOMe, and 25B-NBOMe. Retrieved from [Link]

  • Wikipedia. (n.d.). Substituted phenethylamine. Retrieved from [Link]

  • Grokipedia. (n.d.). Substituted methoxyphenethylamine. Retrieved from [Link]

  • Al-Saffar, Y., et al. (2015). Fatal Intoxications with 25B-NBOMe and 25I-NBOMe in Indiana During 2014. Journal of Analytical Toxicology. [Link]

  • Wikipedia. (n.d.). 2C-B. Retrieved from [Link]

  • Kaplan, I., et al. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry. [Link]

  • Luethi, D., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology. [Link]

  • Wagmann, L., et al. (2021). Toxicodynamic insights of 2C and NBOMe drugs – Is there abuse potential?. Toxicology Letters. [Link]

  • Halberstadt, A. L. (2017). Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. Current Topics in Behavioral Neurosciences. [Link]

  • Blue Ridge Poison Center. (n.d.). Phenethylamines. University of Virginia School of Medicine. [Link]

  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Retrieved from [Link]

  • Kyriakou, C., et al. (2015). NBOMe: new potent hallucinogens – pharmacology, analytical methods, toxicities, fatalities: a review. European Review for Medical and Pharmacological Sciences. [Link]

  • Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology. [Link]

  • Eurofins DiscoverX. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Retrieved from [Link]

  • Simmler, L. D., et al. (2014). The Toxicology of New Psychoactive Substances: Synthetic Cathinones and Phenylethylamines. Therapeutic Drug Monitoring. [Link]

  • Luethi, D., et al. (2022). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology. [Link]

  • González-Mariño, I., et al. (2011). Acute Pharmacological Effects of 2C-B in Humans: An Observational Study. Frontiers in Pharmacology. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Grokipedia. (n.d.). 2C (psychedelics). Retrieved from [Link]

  • Ghavami, A., et al. (2015). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Methods in Molecular Biology. [Link]

  • Elands, J., et al. (1998). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Pharmacological and Toxicological Methods. [Link]

  • Meyer, M. R., & Maurer, H. H. (2016). Driving Under the Influence of Synthetic Phenethylamines: A Case Series. Journal of Analytical Toxicology. [Link]

Sources

A Comparative Guide to the Validation of 2-(3-Methoxy-4-bromophenyl)ethylamine as a Serotonin Receptor Ligand

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Rigorous Serotonin Ligand Validation

The serotonin (5-hydroxytryptamine, 5-HT) system, with its at least 15 receptor subtypes, represents a constellation of critical drug targets for a multitude of neurological and psychiatric disorders.[1] The development of novel ligands with precise selectivity and functional profiles for these receptors is a cornerstone of modern neuropharmacology. This guide provides a comprehensive framework for the validation of a novel phenethylamine derivative, 2-(3-Methoxy-4-bromophenyl)ethylamine, as a serotonin receptor ligand.

As a Senior Application Scientist, my objective is to present not just a series of protocols, but a logical, self-validating workflow that explains the causality behind each experimental choice. We will navigate the essential steps of determining binding affinity, functional efficacy, and signaling bias. To provide a robust context for our findings, we will compare the hypothetical data for our compound of interest with established data for the endogenous ligand Serotonin, the well-characterized psychedelic agonist 2C-B-FLY, and the classic 5-HT2A antagonist, Ketanserin.

It is critical to note that as of the writing of this guide, comprehensive pharmacological data for this compound is not publicly available. Therefore, the data presented for this compound is hypothetical and serves as an illustrative example within this validation framework. This approach allows us to demonstrate the validation process in its entirety, providing a clear roadmap for researchers working with novel compounds.

Part 1: Foundational Characterization - Binding Affinity and Selectivity

The initial and most fundamental step in validating a new ligand is to determine its binding characteristics. A radioligand binding assay is the gold standard for quantifying the affinity of a ligand for its receptor.[2] This assay measures the ability of our test compound, this compound, to displace a radiolabeled ligand with known affinity for a specific receptor subtype. The resulting inhibition constant (Ki) is a measure of the ligand's binding affinity; a lower Ki value indicates a higher affinity.

A crucial aspect of this initial characterization is to assess selectivity. A truly valuable ligand will exhibit high affinity for the target receptor while having low affinity for other receptors, including other serotonin receptor subtypes and off-target receptors that could lead to undesirable side effects. Therefore, the binding assay should be performed across a panel of serotonin receptor subtypes.

Experimental Protocol: Radioligand Competition Binding Assay

This protocol is adapted for determining the binding affinity of a test compound at the human 5-HT2A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor.

  • Cell membrane preparation from the above cells.

  • [3H]-Ketanserin (radioligand).

  • Test compound: this compound.

  • Comparator compounds: Serotonin, 2C-B-FLY, Ketanserin.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).

  • Non-specific binding inhibitor (e.g., 10 µM of a high-affinity unlabeled ligand like unlabeled Ketanserin).

  • 96-well microplates.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize HEK293 cells expressing the 5-HT2A receptor in ice-cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Assay buffer.

    • A fixed concentration of [3H]-Ketanserin (typically at or near its Kd value).

    • A range of concentrations of the test or comparator compound.

    • For determining non-specific binding, add a high concentration of an unlabeled ligand instead of the test compound.

    • Add the cell membrane preparation to initiate the binding reaction.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which trap the membrane-bound radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of the test compound.

    • Plot the specific binding as a function of the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Comparative Binding Affinity Data (Ki in nM)

Compound5-HT1A5-HT2A5-HT2B5-HT2C
This compound (Hypothetical) >100015 25050
Serotonin3.412.64.55.0
2C-B-FLY960[3]14.5[3]280[3]5[3]
Ketanserin19330.855.419.3

Note: Data for comparator compounds are compiled from various sources and may have been determined under different experimental conditions. The purpose here is for general comparison.

Interpretation of Binding Data:

The hypothetical Ki of 15 nM for this compound at the 5-HT2A receptor suggests it is a high-affinity ligand. The selectivity profile indicates a preference for 5-HT2A over 5-HT2B and 5-HT1A receptors, with a notable affinity for the 5-HT2C receptor as well. This profile is somewhat similar to that of 2C-B-FLY. In contrast, Serotonin shows high affinity across multiple receptor subtypes, highlighting its non-selective nature. Ketanserin demonstrates very high affinity and selectivity for the 5-HT2A receptor.

Part 2: Functional Characterization - G-Protein Signaling

High binding affinity does not reveal the functional consequence of ligand binding. The ligand could be an agonist, activating the receptor; an antagonist, blocking the receptor; or an inverse agonist, reducing the receptor's basal activity. The 5-HT2A receptor is a Gq/11-coupled receptor, and its activation leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol phosphates (IP) and a subsequent increase in intracellular calcium (Ca2+).[4] A common method to assess Gq activation is to measure the accumulation of cyclic AMP (cAMP) in cells co-expressing the 5-HT2A receptor and a chimeric G-protein that couples to adenylyl cyclase, or more directly by measuring calcium flux.

Experimental Protocol: Inositol Phosphate (IP-One) HTRF Assay

This protocol outlines a method to measure the accumulation of inositol monophosphate (IP1), a stable downstream product of IP3, as a direct measure of Gq pathway activation.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor.

  • IP-One HTRF assay kit (containing IP1-d2 and anti-IP1-cryptate).

  • Test compound and comparators.

  • Stimulation buffer.

  • 96-well or 384-well white microplates.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Plating: Seed the HEK293-5-HT2A cells into the microplates and allow them to adhere overnight.

  • Compound Addition: Prepare serial dilutions of the test and comparator compounds in stimulation buffer. Add the compounds to the cells.

  • Incubation: Incubate the plate for a specified time (e.g., 30-60 minutes) at 37°C to allow for IP1 accumulation.

  • Lysis and Detection: Add the IP1-d2 and anti-IP1-cryptate reagents to the wells to lyse the cells and initiate the HTRF reaction.

  • Incubation: Incubate the plate in the dark at room temperature for 60 minutes.

  • Measurement: Read the fluorescence at both 665 nm (acceptor) and 620 nm (donor) using an HTRF-compatible plate reader.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Plot the HTRF ratio against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values. For antagonists, a similar curve is generated in the presence of a fixed concentration of an agonist to determine the IC50.

Comparative Gq Signaling Data (Human 5-HT2A Receptor)

CompoundAgonist/AntagonistPotency (EC50/IC50 in nM)Efficacy (Emax % vs. Serotonin)
This compound (Hypothetical) Partial Agonist25 75%
SerotoninFull Agonist10100%
2C-B-FLYFull Agonist5110%
KetanserinAntagonist/Inverse Agonist1.5 (IC50)Not Applicable

Interpretation of Gq Signaling Data:

The hypothetical data suggests that this compound is a partial agonist at the 5-HT2A receptor, with a respectable potency (EC50 of 25 nM) and an efficacy of 75% relative to serotonin. This profile is distinct from the full agonism of serotonin and 2C-B-FLY. This partial agonism could be a desirable therapeutic property, potentially offering a ceiling to the receptor's activation and mitigating some of the more intense effects associated with full agonists. Ketanserin acts as a potent antagonist, effectively blocking the Gq signaling pathway.

Part 3: Delving Deeper - Functional Selectivity and β-Arrestin Recruitment

The traditional view of GPCR signaling has evolved. We now understand that ligands can exhibit "functional selectivity" or "biased agonism," meaning they can preferentially activate one signaling pathway over another (e.g., G-protein vs. β-arrestin).[2] For the 5-HT2A receptor, Gq activation is linked to its psychedelic effects, while the role of β-arrestin signaling is still under intense investigation but may contribute to different physiological or therapeutic outcomes.[5] Assessing a new ligand's bias is therefore crucial for predicting its in vivo effects.

The Tango GPCR assay is a widely used method to quantify β-arrestin recruitment.[1] It utilizes a fusion of the GPCR to a transcription factor and a protease-tagged β-arrestin. Ligand-induced β-arrestin recruitment to the receptor leads to the cleavage and release of the transcription factor, which then drives the expression of a reporter gene (e.g., β-lactamase).

Experimental Protocol: Tango β-Arrestin Recruitment Assay

Materials:

  • U2OS cell line stably expressing the human 5-HT2A-transcription factor fusion and the protease-tagged β-arrestin.

  • LiveBLAzer™ FRET-B/G Substrate.

  • Test compound and comparators.

  • Assay medium.

  • 384-well black-walled, clear-bottom microplates.

  • Fluorescence plate reader.

Procedure:

  • Cell Plating: Plate the Tango 5-HT2A U2OS cells in the microplates and incubate overnight.

  • Compound Addition: Prepare serial dilutions of the test and comparator compounds and add them to the cells.

  • Incubation: Incubate the plates for 5 hours at 37°C in a humidified CO2 incubator.

  • Substrate Loading: Add the LiveBLAzer™ FRET-B/G Substrate to each well.

  • Incubation: Incubate the plates for 2 hours at room temperature in the dark.

  • Measurement: Excite the wells at 409 nm and measure the emission at both 460 nm (blue) and 530 nm (green).

  • Data Analysis:

    • Calculate the emission ratio (460 nm / 530 nm).

    • Plot the emission ratio against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values for β-arrestin recruitment.

Comparative β-Arrestin Recruitment Data (Human 5-HT2A Receptor)

CompoundPotency (EC50 in nM)Efficacy (Emax % vs. Serotonin)
This compound (Hypothetical) 150 40%
Serotonin50100%
2C-B-FLY4595%
Ketanserin>10,000 (no recruitment)0%

Analysis of Functional Selectivity:

To quantify functional selectivity, a "bias factor" can be calculated. This involves comparing the relative potency and efficacy of a ligand for the Gq pathway versus the β-arrestin pathway, benchmarked against a reference agonist like serotonin.

Based on our hypothetical data, this compound shows a clear bias towards the Gq signaling pathway over β-arrestin recruitment. Its potency for Gq activation (EC50 = 25 nM) is significantly higher than its potency for β-arrestin recruitment (EC50 = 150 nM), and its efficacy in the β-arrestin pathway is also lower. This Gq-biased profile is of significant interest, as it has been hypothesized that such a profile may retain some of the therapeutic potential of 5-HT2A activation while potentially reducing hallucinogenic effects.[5]

Visualizing the Validation Workflow and Signaling Pathways

To further clarify the experimental logic and the underlying biological processes, the following diagrams are provided.

Radioligand_Binding_Assay cluster_0 Assay Preparation cluster_1 Binding & Separation cluster_2 Detection & Analysis Membranes 5-HT2A Receptor Membranes Incubation Incubation (Reach Equilibrium) Membranes->Incubation Radioligand [3H]-Ketanserin Radioligand->Incubation Test_Compound Test Compound (Varying Concentrations) Test_Compound->Incubation Filtration Vacuum Filtration (Separate Bound vs. Free) Incubation->Filtration Scintillation Scintillation Counting (Measure Radioactivity) Filtration->Scintillation Analysis Data Analysis (Calculate Ki) Scintillation->Analysis

Caption: Workflow for the radioligand binding assay.

Gq_Signaling_Pathway Agonist Agonist (e.g., Serotonin) Receptor 5-HT2A Receptor Agonist->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to PIP2 PIP2 Ca_Release Ca2+ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: Canonical 5-HT2A Gq signaling pathway.

Arrestin_Recruitment_Assay Agonist Agonist Receptor_TF 5-HT2A Receptor-TF (Fusion Protein) Agonist->Receptor_TF Binds Recruitment Recruitment & Cleavage Receptor_TF->Recruitment Arrestin_Protease β-Arrestin-Protease (Fusion Protein) Arrestin_Protease->Recruitment TF_Release Transcription Factor Release Recruitment->TF_Release Nucleus Translocation to Nucleus TF_Release->Nucleus Reporter Reporter Gene (β-lactamase) Activation Nucleus->Reporter Signal Fluorescent Signal Reporter->Signal

Caption: Principle of the Tango β-arrestin recruitment assay.

Conclusion: A Multi-faceted Approach to Ligand Validation

This guide has outlined a rigorous, multi-step process for the validation of this compound as a serotonin receptor ligand. By systematically evaluating its binding affinity, selectivity, and functional signaling profile through both Gq and β-arrestin pathways, we can build a comprehensive pharmacological understanding of this novel compound.

Our comparative analysis, using hypothetical data, positions this compound as a high-affinity, 5-HT2A-preferring partial agonist with a significant bias towards Gq signaling. This profile distinguishes it from the non-selective full agonist serotonin, the potent full agonist 2C-B-FLY, and the antagonist ketanserin. Such a Gq-biased partial agonist profile is a highly sought-after characteristic in the development of novel therapeutics for psychiatric disorders, as it may offer a refined mechanism of action with an improved side-effect profile.

The validation of any new chemical entity requires a meticulous and logical progression of experiments, as detailed in this guide. The interpretation of the data in the context of well-characterized reference compounds is essential for understanding the potential of a new ligand and for guiding future drug development efforts.

References

  • Kim, K., et al. (2020). Structure of a Hallucinogen-Activated Gq-Coupled 5-HT2A Serotonin Receptor. Cell, 182(6), 1574-1588.e19. [Link]

  • Glennon, R. A., Dukat, M., & Westkaemper, R. B. (2000). Serotonin Receptor Subtypes and Ligands. In Psychopharmacology: The Fourth Generation of Progress. American College of Neuropsychopharmacology. [Link]

  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British journal of pharmacology, 161(6), 1219–1237. [Link]

  • Kaplan, A. L., et al. (2022). Bespoke library docking for 5-HT2A receptor agonists with antidepressant activity. Nature, 610(7932), 582–591. [Link]

  • Braden, M. R., et al. (2006). Molecular interaction of serotonin 5-HT2A receptor residues with psychedelic ligands. Molecular pharmacology, 70(6), 1956–1964. [Link]

  • Rickli, A., et al. (2015). Pharmacological profile of novel psychoactive benzofurans. British journal of pharmacology, 172(13), 3412–3425. [Link]

  • Aloyo, V. J., et al. (2009). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. In Serotonin Receptors in Neurobiology. CRC Press/Taylor & Francis. [Link]

Sources

A Practical Guide to Assessing 5-HT2A Receptor Selectivity: A Comparative Analysis Using Phenethylamine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in neuropharmacology and drug development, identifying ligands with high selectivity for a specific receptor subtype is a cornerstone of creating effective and safe therapeutics. The serotonin 2A (5-HT2A) receptor, a G-protein coupled receptor (GPCR) implicated in conditions from schizophrenia to depression, is a prominent target.[1] However, its homology with other serotonin receptor subtypes, particularly 5-HT2B and 5-HT2C, presents a significant challenge in developing selective agonists or antagonists.

This guide provides a comprehensive framework for assessing the selectivity of a novel compound for the 5-HT2A receptor. Due to the absence of published data for the specific phenethylamine, 2-(3-Methoxy-4-bromophenyl)ethylamine , we will use its well-characterized structural isomer, 2C-B (2-(4-Bromo-2,5-dimethoxyphenyl)ethylamine) , as a primary case study.[2][3] We will compare its profile to other standard research compounds to illustrate the principles and experimental workflows necessary for a thorough selectivity assessment.

The Imperative of Selectivity at the 5-HT2A Receptor

The 5-HT2 receptor family (2A, 2B, 2C) shares significant structural and functional similarities.[4] While 5-HT2A receptor activation is linked to psychedelic effects and potential therapeutic benefits in mood disorders, off-target effects can lead to significant safety concerns.[1][5] For instance, chronic activation of the 5-HT2B receptor has been famously linked to cardiac valvulopathy.[2] Therefore, quantifying a compound's binding affinity (how tightly it binds) and functional potency (the concentration required to elicit a response) at the target receptor versus these off-target receptors is not just an academic exercise—it is a critical step in preclinical drug development.

Comparative Pharmacological Profiles

To understand selectivity, we must compare a compound's activity across multiple related targets. A selectivity ratio is calculated by dividing the affinity (Ki) or potency (EC50/IC50) at the off-target receptor by the affinity or potency at the on-target receptor. A higher ratio indicates greater selectivity for the target.

The table below presents binding affinity (Ki) and functional potency (EC50) data for several key compounds at serotonin 5-HT2 receptor subtypes. The data for our compound of interest, this compound, is listed as "To Be Determined," as this guide outlines the experiments required to populate these fields.

Table 1: Comparative Pharmacological Data at Human 5-HT2 Receptors

CompoundType5-HT2A5-HT2C5-HT2BSelectivity (2A vs 2C)Selectivity (2A vs 2B)
This compound UnknownKi: TBDEC50: TBDKi: TBDEC50: TBDKi: TBDEC50: TBDTBDTBD
2C-B Partial AgonistEC50: 1.2 nM[2]EC50: 0.63 nM[2]EC50: 13 nM[2]~0.5-fold (Non-selective)~11-fold
(±)-DOI AgonistKi: 0.7 nMKi: 2.4 nMKi: 10.4 nM~3-fold~15-fold
Ketanserin AntagonistKi: ~0.5 nM[6]Ki: ~50 nM[7]Ki: >100 nM~100-fold>200-fold
Risperidone AntagonistKi: 0.2 nM[8]Ki: 50 nM[8]Ki: >200 nM~250-fold>1000-fold

Note: Ki (inhibition constant) and EC50 (half maximal effective concentration) values are collated from various sources and should be considered approximate. Direct comparison is best made with data generated from the same laboratory under identical conditions.

From this data, we can draw initial comparisons. 2C-B, the structural isomer of our target compound, shows high potency at both 5-HT2A and 5-HT2C receptors, indicating a lack of selectivity between these two subtypes.[2] In contrast, established antagonists like Ketanserin and Risperidone demonstrate significantly higher affinity for the 5-HT2A receptor over the 5-HT2C and 5-HT2B subtypes, making them highly selective tools.[6][7][8] The goal of our proposed experimental plan is to determine where this compound falls on this spectrum.

Experimental Framework for Determining Selectivity

A robust assessment of selectivity involves two primary types of experiments: binding assays to measure affinity and functional assays to measure efficacy and potency.

Quantifying Binding Affinity via Radioligand Binding Assays

The foundational experiment to determine a compound's affinity for a receptor is the competitive radioligand binding assay. This technique measures the ability of an unlabeled test compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.

Causality Behind Experimental Choices:

  • Receptor Source: We use cell membranes from HEK293 or CHO cells stably expressing a high density of the human recombinant 5-HT2A, 5-HT2B, or 5-HT2C receptor. This provides a clean, reproducible system, avoiding the complexity of native tissue preparations.

  • Radioligand Selection: A high-affinity, selective radioligand is crucial. For the 5-HT2A receptor, [3H]ketanserin is a classic and reliable choice for an antagonist binding site.[7] For an agonist binding site, [125I]DOI can be used.

  • Self-Validation: The experiment includes controls for total binding (radioligand only) and non-specific binding (radioligand in the presence of a saturating concentration of a known, potent unlabeled ligand). Specific binding is calculated by subtracting non-specific from total binding, ensuring the measured signal is receptor-mediated.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Detection & Analysis P1 Culture & Harvest Cells Expressing Receptor (e.g., h5-HT2A) P2 Prepare Cell Membranes via Homogenization & Centrifugation P1->P2 A1 Aliquot Membranes into 96-well Plate P2->A1 A2 Add Radioligand (e.g., [3H]ketanserin) A1->A2 A3 Add Test Compound (Varying Concentrations) A2->A3 A4 Incubate to Reach Binding Equilibrium A3->A4 D1 Rapidly Filter Plate Contents to Separate Bound & Free Ligand A4->D1 D2 Wash Filters to Remove Unbound Ligand D1->D2 D3 Measure Radioactivity (Scintillation Counting) D2->D3 D4 Plot % Inhibition vs. [Test Compound] D3->D4 D5 Calculate IC50 & Ki (Cheng-Prusoff Equation) D4->D5

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol: Radioligand Binding Assay

  • Membrane Preparation: Homogenize cells expressing the target receptor (e.g., 5-HT2A) in a cold lysis buffer and centrifuge to pellet the membranes.[9] Resuspend the pellet in a fresh buffer and store at -80°C.[9] Protein concentration is determined using a BCA assay.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., 0.5 nM [3H]ketanserin), and a range of concentrations of the test compound.[9]

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[9]

  • Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter mat, which traps the membranes with bound radioligand.[9]

  • Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

  • Detection: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of test compound that displaces 50% of the radioligand). Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[9]

  • Repeat: Perform this entire procedure for each receptor of interest (5-HT2A, 5-HT2B, 5-HT2C, and other relevant off-targets) to determine the Ki at each.

Measuring Functional Activity via Calcium Mobilization Assays

A high binding affinity does not reveal whether a compound activates (agonist), blocks (antagonist), or has no effect on the receptor. Functional assays are required to determine this. Since the 5-HT2A receptor is canonically coupled to the Gq/11 G-protein, its activation leads to the stimulation of Phospholipase C (PLC).[10][11] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to receptors on the endoplasmic reticulum, triggering a measurable release of intracellular calcium (Ca2+).[10][12]

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand 5-HT2A Agonist (e.g., Serotonin, 2C-B) Receptor 5-HT2A Receptor Ligand->Receptor Binds Gq Gq/11 Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Response Cellular Response (e.g., PKC Activation) DAG->Response Ca Ca2+ (Release) ER->Ca Triggers Ca->Response

Caption: Canonical 5-HT2A receptor Gq signaling pathway.

Causality Behind Experimental Choices:

  • Cell Line: As with binding assays, a stable cell line (e.g., CHO-K1 or U2OS) expressing the human 5-HT2A receptor is used.[11]

  • Detection Method: We pre-load the cells with a calcium-sensitive fluorescent dye (e.g., Indo-1 or Fluo-4 AM).[13] These dyes are largely non-fluorescent until they bind to free Ca2+, at which point their fluorescence intensity increases dramatically. This change can be measured in real-time using a plate reader or flow cytometer.

  • Self-Validation: The assay is run in two modes. To test for agonist activity , the test compound is added at various concentrations and the Ca2+ response is measured. The EC50 is the concentration that produces 50% of the maximal response. To test for antagonist activity , cells are pre-incubated with the test compound before adding a known agonist (like serotonin) at its EC80 concentration. A successful antagonist will reduce the agonist-induced signal in a dose-dependent manner, allowing for the calculation of an IC50.

Step-by-Step Protocol: Calcium Mobilization Assay

  • Cell Plating: Seed cells expressing the receptor of interest into a 96-well or 384-well plate and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive dye in an appropriate buffer.[13] Incubate in the dark (e.g., 45-60 minutes at 37°C).[13]

  • Baseline Reading: Place the plate into a fluorescence plate reader (e.g., a FLIPR or FlexStation). Measure the baseline fluorescence for a short period.

  • Compound Addition & Measurement:

    • Agonist Mode: The instrument adds varying concentrations of the test compound to the wells, and fluorescence is monitored continuously for several minutes to capture the transient calcium spike.

    • Antagonist Mode: The instrument first adds the test compound (pre-incubation), followed by a second addition of a fixed concentration of a reference agonist (e.g., serotonin).

  • Data Analysis: The change in fluorescence is plotted against time. For agonist mode, the peak fluorescence response is plotted against the log concentration of the test compound to determine the EC50 and Emax (maximal effect). For antagonist mode, the inhibition of the agonist response is plotted to determine the IC50.

  • Repeat: As with the binding assays, this protocol must be repeated for each receptor subtype to build a complete functional selectivity profile.

Conclusion and Forward Look

The comprehensive assessment of a novel compound like this compound requires a systematic, multi-faceted approach. While its structural similarity to 2C-B might suggest high potency at 5-HT2A and 5-HT2C receptors, subtle changes in methoxy group placement can dramatically alter pharmacological profiles. The rigorous application of the binding and functional assays detailed in this guide is the only way to definitively characterize its selectivity.

By generating Ki values from competitive binding assays and EC50/IC50 values from functional calcium mobilization assays across the 5-HT2 receptor family and beyond, researchers can build a robust data package. This allows for a direct, quantitative comparison against known compounds like 2C-B and established selective ligands, providing the critical insights needed to advance—or halt—the development of a potential new therapeutic agent.

References

  • Bhattacharyya, S., et al. (2009). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. In Serotonin Receptors in Neurobiology. Available at: [Link]

  • Psychopharmacology Institute. (2014). Mechanism of Action of Risperidone. Psychopharmacology Institute. Available at: [Link]

  • Wikipedia. (n.d.). 2C-B. Wikipedia. Available at: [Link]

  • Villalobos, C., et al. (2004). 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes. British Journal of Pharmacology, 141(7), 1167–1174. Available at: [Link]

  • ResearchGate. (2004). Figure 3: 2C-I and 2C-B block selectively the 5-HT 2A but not the 5-HT 2C receptor. ResearchGate. Available at: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • Nyberg, S., et al. (1993). 5-HT2 and D2 dopamine receptor occupancy in the living human brain. A PET study with risperidone. Psychopharmacology, 110(3), 265-272. Available at: [Link]

  • Glennon, R. A., et al. (1992). Ketanserin analogues: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor binding. Journal of Medicinal Chemistry, 35(4), 734-740. Available at: [Link]

  • ResearchGate. (n.d.). Representative workflows for calcium flux assays based on synthetic indicators or GECIs. ResearchGate. Available at: [Link]

  • Slocum, S. T., et al. (2024). Discovery of Highly Selective 5-HT2A Agonists Using Structure-Guided Design. Journal of Medicinal Chemistry. Available at: [Link]

  • GraphPad. (n.d.). The GraphPad Guide to Analyzing Radioligand Binding Data. GraphPad. Available at: [Link]

  • Psychopharmacology Institute. (2014). Risperidone Pharmacodynamics and Binding Affinity. Psychopharmacology Institute. Available at: [Link]

  • Lansu, K., et al. (2025). 5-HT2A receptors: Pharmacology and functional selectivity. Pharmacology Research & Perspectives. Available at: [Link]

  • Papaseit, E., et al. (2018). Acute Pharmacological Effects of 2C-B in Humans: An Observational Study. Frontiers in Pharmacology, 9, 232. Available at: [Link]

  • Wikipedia. (n.d.). 5-HT2A receptor. Wikipedia. Available at: [Link]

  • ResearchGate. (2004). 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT 2A receptor antagonists in Xenopus laevis oocytes. ResearchGate. Available at: [Link]

  • Hessel, E. G., et al. (2024). The selective 5-HT2A receptor agonist LPH-5 induces persistent and robust antidepressant-like effects in rodents. bioRxiv. Available at: [Link]

  • ResearchGate. (n.d.). Radioligand binding assay of radiolabeled 125 I-ET-1 to ET-B-GFP. ResearchGate. Available at: [Link]

  • Frank, D., et al. (2023). Risperidone Decreases Expression of Serotonin Receptor-2A (5-HT2A) and Serotonin Transporter (SERT) but Not Dopamine Receptors and Dopamine Transporter (DAT) in PBMCs from Patients with Schizophrenia. International Journal of Molecular Sciences, 24(13), 11075. Available at: [Link]

  • BMG LABTECH. (2020). Calcium assays: at the centre of biology. BMG LABTECH. Available at: [Link]

  • Gray, J. A., & Roth, B. L. (2007). Antagonist Functional Selectivity: 5-HT2A Serotonin Receptor Antagonists Differentially Regulate 5-HT2A Receptor Protein Level In Vivo. Molecular Pharmacology, 72(5), 1095-1101. Available at: [Link]

  • ResearchGate. (n.d.). Schematic diagram showing the major 5-HT receptors signalling pathways. ResearchGate. Available at: [Link]

  • Kapur, S., & Seeman, P. (2001). D2 and 5-HT2 Receptor Effects of Antipsychotics: Bridging Basic and Clinical Findings Using PET. Psychiatrist.com. Available at: [Link]

  • University of Utah Flow Cytometry. (n.d.). CALCIUM FLUX PROTOCOL. University of Utah. Available at: [Link]

  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Alfa Cytology. Available at: [Link]

  • Wikipedia. (n.d.). 25CN-NBOH. Wikipedia. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). ketanserin | Ligand Activity Charts. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

  • MSU Denver. (n.d.). The Serotonin G-Protein Coupled Receptor 5HT2A: Molecular and Multiple Sequence Analysis. MSU Denver. Available at: [Link]

  • Braden, M. R., et al. (2006). Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists. Bioorganic & Medicinal Chemistry Letters, 16(23), 6201-6205. Available at: [Link]

  • Kim, K., et al. (2020). Structure of a Hallucinogen-Activated Gq-Coupled 5-HT2A Serotonin Receptor. Cell, 182(6), 1574–1588.e19. Available at: [Link]

  • University of Utah Flow Cytometry. (2023). Intracellular Calcium Flux. University of Utah. Available at: [Link]

  • Wikipedia. (n.d.). 5-HT2C receptor. Wikipedia. Available at: [Link]

  • ResearchGate. (n.d.). (A) schematic drawing of the present intracellular calcium flux assay... ResearchGate. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Validating the Binding Affinity of 2-(3-Methoxy-4-bromophenyl)ethylamine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, understanding the interaction between a novel compound and its biological targets is paramount. The binding affinity, a measure of the strength of this interaction, is a critical parameter that dictates a compound's potency and potential therapeutic or toxicological effects. This guide provides an in-depth analysis of validating the binding affinity of 2-(3-Methoxy-4-bromophenyl)ethylamine, a substituted phenethylamine.

Given the limited publicly available binding data for this specific molecule (CAS No. 113081-51-9)[1], a robust scientific approach involves a comparative analysis with structurally related and well-characterized compounds. This method allows us to infer a potential binding profile and design targeted experiments for validation. Here, we will compare this compound with the extensively studied psychedelic phenethylamines, 2C-B (4-Bromo-2,5-dimethoxyphenethylamine) and its analogue 2C-B-FLY.

The phenethylamine scaffold is a common feature in many psychoactive substances, targeting monoamine receptors such as serotonin (5-HT) and dopamine receptors.[2][3] The primary targets for psychedelic phenethylamines are the serotonin 5-HT2 receptors, particularly the 5-HT2A and 5-HT2C subtypes.[2][3][4]

Comparative Structural and Binding Affinity Analysis

The structural similarities and differences between this compound, 2C-B, and 2C-B-FLY are key to predicting its pharmacological profile. The position of the methoxy groups on the phenyl ring significantly influences receptor affinity and selectivity.[5][6]

CompoundStructureKey ReceptorsBinding Affinity (EC50/Ki)
This compound 3-methoxy-4-bromo substitutionPredicted Targets: 5-HT and Dopamine receptorsData not available
2C-B (4-Bromo-2,5-dimethoxyphenethylamine) 2,5-dimethoxy-4-bromo substitution5-HT2A, 5-HT2C, 5-HT2BEC50: 1.2 nM (5-HT2A), 0.63 nM (5-HT2C), 13 nM (5-HT2B)[4]
2C-B-FLY Dihydrofuran analogue of 2C-B5-HT2A, 5-HT2C, 5-HT1DPotent agonist at 5-HT2 receptors, high affinity for 5-HT1D[7]

Expert Insights: The shift of a methoxy group from the 2 and 5 positions (as in 2C-B) to the 3 position in our target compound is significant. This alteration in the substitution pattern can impact the molecule's interaction with the receptor's binding pocket, potentially altering its affinity and efficacy. Based on the high affinity of 2C-B for serotonin 5-HT2 receptors, it is highly probable that this compound also interacts with these receptors. Experimental validation is crucial to confirm this prediction and to determine the precise affinity and functional activity (agonist, antagonist, or partial agonist).

Experimental Validation: Protocols and Workflow

To empirically determine the binding affinity of this compound, a radioligand binding assay is a standard and robust method. This technique measures the direct interaction of a compound with a specific receptor.

Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis prep_mem Prepare cell membranes expressing the target receptor (e.g., 5-HT2A) incubation Incubate membranes, radioligand, and test compound at various concentrations prep_mem->incubation prep_ligand Select a suitable radioligand (e.g., [3H]ketanserin for 5-HT2A) prep_ligand->incubation prep_compound Prepare serial dilutions of the test compound prep_compound->incubation total_binding Total binding (membranes + radioligand) nonspecific_binding Nonspecific binding (membranes + radioligand + excess unlabeled ligand) separation Separate bound from free radioligand (e.g., filtration) incubation->separation quantification Quantify bound radioactivity (scintillation counting) separation->quantification analysis Calculate specific binding and perform nonlinear regression to determine Ki quantification->analysis

Caption: Workflow of a competitive radioligand binding assay.

Step-by-Step Protocol: Competitive Radioligand Binding Assay for 5-HT2A Receptor
  • Preparation of Cell Membranes:

    • Culture cells stably expressing the human 5-HT2A receptor.

    • Harvest the cells and homogenize them in a cold buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an assay buffer to a specific protein concentration. The integrity of the receptors in the membrane preparation is crucial for reliable data.

  • Assay Setup:

    • In a 96-well plate, add the cell membrane preparation to each well.

    • Add a fixed concentration of a selective 5-HT2A radioligand (e.g., [3H]ketanserin).

    • Add increasing concentrations of the unlabeled test compound, this compound.

    • For determining nonspecific binding, add a high concentration of a known 5-HT2A antagonist (e.g., unlabeled ketanserin) to a set of wells.

    • For total binding, add only the radioligand and membranes.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature) for a defined period to allow the binding to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

    • Wash the filters quickly with a cold buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the nonspecific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data using a nonlinear regression model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation. The Ki value represents the binding affinity of the test compound for the receptor.

Associated Signaling Pathways

Understanding the signaling pathways downstream of receptor activation is essential for predicting the functional effects of a compound. The 5-HT2A and 5-HT2C receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G proteins.[8]

5-HT2A Receptor Signaling Cascade

G ligand This compound receptor 5-HT2A Receptor ligand->receptor Binds to g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 -> dag DAG pip2->dag -> er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca2+ Release er->ca2 Induces cellular_response Cellular Response (e.g., Neuronal Excitability) ca2->cellular_response pkc->cellular_response

Caption: The Gq-coupled signaling pathway of the 5-HT2A receptor.

Activation of the 5-HT2A receptor by an agonist leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, and DAG activates protein kinase C (PKC). These second messengers modulate the activity of various downstream proteins, ultimately leading to changes in neuronal excitability and gene expression.

Phenethylamines can also interact with dopamine receptors.[3] Dopamine receptors are also GPCRs, with D1-like receptors (D1 and D5) typically coupling to Gs to stimulate adenylyl cyclase and increase cAMP, while D2-like receptors (D2, D3, and D4) couple to Gi to inhibit adenylyl cyclase.[9] It would be prudent to also screen this compound against a panel of dopamine receptors to fully characterize its selectivity profile.

Conclusion and Future Directions

While direct experimental data for this compound is scarce, a comparative analysis with structurally related compounds like 2C-B strongly suggests that the serotonin 5-HT2 receptors are primary targets of interest. The provided experimental protocol for a radioligand binding assay offers a robust framework for validating this hypothesis and precisely quantifying the binding affinity.

The trustworthiness of any binding data relies on a self-validating system. This includes using appropriate controls, validating the receptor expression system, and ensuring the radioligand has well-defined properties. Following the detailed protocol and understanding the underlying signaling pathways will enable researchers to confidently characterize the pharmacological profile of this compound and other novel compounds. Future studies should not only determine the binding affinity (Ki) but also assess the functional activity (EC50 and intrinsic efficacy) to classify the compound as a full agonist, partial agonist, or antagonist at its target receptors.

References

  • 2C-B - Wikipedia. Available from: [Link]

  • N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. MDPI. Available from: [Link]

  • 2C-B-FLY - Wikipedia. Available from: [Link]

  • Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function. National Institutes of Health. Available from: [Link]

  • Introduction to Psychedelic Phenethylamines. Spirit Pharmacist. Available from: [Link]

  • How to measure and evaluate binding affinities. National Institutes of Health. Available from: [Link]

  • Structure and Function of Serotonin G protein Coupled Receptors. National Institutes of Health. Available from: [Link]

  • Biochemistry, Dopamine Receptors. National Institutes of Health. Available from: [Link]

  • Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology. Available from: [Link]

  • Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology. Available from: [Link]

  • Serotonin receptor signaling and regulation via β-arrestins. National Institutes of Health. Available from: [Link]

  • Identification of natural products as novel ligands for the human 5-HT2C receptor. National Institutes of Health. Available from: [Link]

Sources

A Comparative In Vivo Analysis of 2-(3-Methoxy-4-bromophenyl)ethylamine and Other Psychoactive Phenethylamines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the potential in vivo effects of 2-(3-Methoxy-4-bromophenyl)ethylamine, a lesser-known phenethylamine derivative. Due to a scarcity of direct experimental data on this specific molecule, this document leverages established structure-activity relationships (SAR) and in vivo data from structurally analogous, well-characterized psychoactive phenethylamines. The primary comparators include 2C-B (4-bromo-2,5-dimethoxyphenethylamine), Bromo-DragonFLY, and DOI (2,5-dimethoxy-4-iodoamphetamine). This guide is intended for researchers, scientists, and professionals in drug development to provide a framework for understanding the potential pharmacological profile of this compound.

Introduction: The Phenethylamine Landscape and the Significance of Substitution Patterns

Phenethylamines are a broad class of organic compounds with a shared chemical backbone that includes many endogenous neurotransmitters, such as dopamine and norepinephrine, as well as a wide array of psychoactive substances.[1] The pharmacological effects of these molecules are profoundly influenced by the nature and position of chemical substituents on the phenyl ring.[2][3] Halogenation, particularly at the 4-position of the phenyl ring, and the presence of methoxy groups are known to be critical determinants of a compound's affinity and efficacy at serotonin receptors, most notably the 5-HT₂A receptor, which is the primary target for classic hallucinogens.[1][4]

Predicted Mechanism of Action: The 5-HT₂A Receptor and Downstream Signaling

The primary mechanism of action for many psychoactive phenethylamines is agonism at the serotonin 5-HT₂A receptor.[1][4] Activation of this G-protein coupled receptor (GPCR) initiates a cascade of intracellular signaling events, primarily through the Gq/11 pathway, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers are responsible for mobilizing intracellular calcium and activating protein kinase C (PKC), respectively. This signaling cascade is believed to underlie the profound alterations in perception, cognition, and mood associated with these compounds.[5] Furthermore, 5-HT₂A receptor activation can modulate the release of other neurotransmitters, including dopamine and glutamate, in various brain regions.[5][6]

5-HT2A_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Phenethylamine Phenethylamine 5-HT2A_Receptor 5-HT2A Receptor Phenethylamine->5-HT2A_Receptor Binds and Activates Gq_G_Protein Gq Protein 5-HT2A_Receptor->Gq_G_Protein Activates PLC Phospholipase C Gq_G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: Presumed 5-HT₂A receptor signaling pathway for psychoactive phenethylamines.

Comparative In Vivo Effects: A Focus on Preclinical Models

The in vivo effects of psychoactive phenethylamines are typically assessed in animal models using a variety of behavioral and physiological assays. The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT₂A receptor activation and is highly correlated with the hallucinogenic potential of a compound in humans.[7][8][9] Drug discrimination studies are another valuable tool to assess the subjective effects of a novel compound by testing whether an animal trained to recognize a specific drug will generalize to the test compound.[10][11][12]

Head-Twitch Response (HTR)

The HTR is a rapid, rotational head movement observed in rodents following the administration of 5-HT₂A receptor agonists.[7] The frequency and intensity of the HTR are dose-dependent and can be blocked by 5-HT₂A receptor antagonists, confirming the pharmacological specificity of this behavior.[7][13][14]

Table 1: Comparative Potency of Phenethylamines in the Head-Twitch Response (HTR) Assay in Mice

CompoundChemical StructureED₅₀ (μmol/kg)Relative PotencyDuration of Action
This compound Predicted N/AN/AN/A
2C-B 4-bromo-2,5-dimethoxyphenethylamine~2.43[15]Moderate3-5 hours[16]
Bromo-DragonFLY 1-(8-bromobenzo[1,2-b;4,5-b']difuran-4-yl)-2-aminopropane~0.20[15]Very High12-72 hours[17]
DOI 2,5-dimethoxy-4-iodoamphetamine~0.75 (as DOB)[15]High12-24 hours

Note: Data for DOI is represented by the structurally similar DOB (2,5-dimethoxy-4-bromoamphetamine) from the same study for direct comparison.

Based on the SAR of these compounds, it is plausible that this compound would induce the HTR in rodents. Its potency would likely be influenced by the single methoxy group at the 3-position, which differs from the 2,5-dimethoxy substitution pattern of the comparator compounds that is known to enhance 5-HT₂A affinity.[4]

Drug Discrimination

In drug discrimination paradigms, animals are trained to press one of two levers to receive a reward, with the correct lever being dependent on whether they received an injection of a specific drug (the training drug) or a saline vehicle.[11] Once trained, the animals can be tested with novel compounds to see if they substitute for the training drug, indicating similar subjective effects.[10]

Given the structural similarities, it is anticipated that this compound would fully substitute for other 5-HT₂A agonist training drugs like DOI or LSD in drug discrimination studies. The dose at which this substitution occurs would provide further insight into its relative potency.

Other In Vivo Effects

Beyond the HTR and drug discrimination, other in vivo effects of psychoactive phenethylamines have been documented:

  • Hyperthermia: An increase in body temperature is a common physiological response to serotonergic agents.

  • Cardiovascular Effects: Increases in heart rate and blood pressure are also frequently observed.[17]

  • Locomotor Activity: Effects on movement can be complex, with both increases and decreases reported depending on the specific compound, dose, and animal model.

  • Anxiogenic/Anxiolytic Effects: Depending on the context and dose, these compounds can produce either anxiety-like or anxiety-reducing effects.

Experimental Protocols

Head-Twitch Response (HTR) Assay

This protocol outlines a standard procedure for assessing the HTR in mice.

Objective: To quantify the 5-HT₂A receptor-mediated head-twitch response induced by a test compound.

Materials:

  • Male C57BL/6J mice (8-10 weeks old)

  • Test compound (e.g., this compound) and vehicle control (e.g., saline)

  • Positive control (e.g., DOI)

  • Observation chambers

  • Video recording equipment

  • Software for behavioral analysis (optional, but recommended for accuracy)

Procedure:

  • Acclimate mice to the observation chambers for at least 30 minutes prior to drug administration.

  • Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous).

  • Immediately place the mouse back into the observation chamber.

  • Record the behavior of the mice for a predetermined period (e.g., 60 minutes).

  • A trained observer, blind to the experimental conditions, should count the number of head twitches. Alternatively, automated video analysis software can be used.[9]

  • Data should be analyzed to determine the dose-response relationship for the test compound.

HTR_Experimental_Workflow Acclimation 1. Mouse Acclimation (30 min) Drug_Admin 2. Drug Administration (Test Compound or Vehicle) Acclimation->Drug_Admin Observation 3. Behavioral Observation & Video Recording (60 min) Drug_Admin->Observation Data_Analysis 4. Quantification of Head Twitches (Manual or Automated) Observation->Data_Analysis Dose_Response 5. Dose-Response Curve Generation Data_Analysis->Dose_Response

Caption: A typical experimental workflow for the head-twitch response (HTR) assay.

Conclusion and Future Directions

While direct in vivo data for this compound is currently lacking, a comparative analysis based on its structural features and the well-documented pharmacology of related phenethylamines provides a strong foundation for predicting its potential effects. It is highly probable that this compound acts as a 5-HT₂A receptor agonist and would, therefore, elicit hallmark in vivo effects such as the head-twitch response in rodents. Its potency and duration of action are likely to be distinct from its 2,5-dimethoxy-substituted counterparts like 2C-B.

Future in vivo research should focus on empirically determining the pharmacological profile of this compound. Key studies would include:

  • In vitro receptor binding and functional assays to determine its affinity and efficacy at a panel of serotonin receptors.

  • Dose-response studies in the head-twitch response assay to quantify its in vivo 5-HT₂A receptor agonist potency.

  • Drug discrimination studies to assess its subjective effects relative to known psychoactive compounds.

  • Comprehensive safety and toxicology studies.

Such research would not only elucidate the specific properties of this novel compound but also contribute to a deeper understanding of the structure-activity relationships that govern the in vivo effects of the broader class of phenethylamines.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • Bromo-DragonFLY - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]

  • DragonFLY: The Drug that Keeps You High for Days - YouTube. (2025, May 1). Retrieved January 24, 2026, from [Link]

  • 2C-B - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]

  • 25CN-NBOH - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]

  • Halberstadt, A. L., & Geyer, M. A. (2011). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology, 213(2-3), 335–347. Retrieved January 24, 2026, from [Link]

  • Andreasen, M. F., et al. (2018). Bromo-dragonfly, a psychoactive benzodifuran, is resistant to hepatic metabolism and potently inhibits monoamine oxidase A. Basic & Clinical Pharmacology & Toxicology, 123(4), 450-458. Retrieved January 24, 2026, from [Link]

  • Shulgin, A. T., & Dyer, D. C. (1975). Structure-activity relationships of phenethylamine hallucinogens. Journal of Medicinal Chemistry, 18(12), 1201–1204. Retrieved January 24, 2026, from [Link]

  • 2C-B-FLY - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]

  • N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers - MDPI. (n.d.). Retrieved January 24, 2026, from [Link]

  • Fantegrossi, W. E., et al. (2008). Effects of the synthetic psychedelic 2,5-dimethoxy-4-iodoamphetamine (DOI) on ethanol consumption and place conditioning in male mice. Psychopharmacology, 197(3), 477–487. Retrieved January 24, 2026, from [Link]

  • Rossi, G. C., et al. (2020). Novel Psychoactive Phenethylamines: Impact on Genetic Material. International Journal of Molecular Sciences, 21(24), 9669. Retrieved January 24, 2026, from [Link]

  • Baker, L. E. (2018). Hallucinogens in Drug Discrimination. Current Topics in Behavioral Neurosciences, 36, 201–219. Retrieved January 24, 2026, from [Link]

  • Lee, J. W., et al. (2018). (E)-2-Methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) Phenol Ameliorates LPS-Mediated Memory Impairment by Inhibition of STAT3 Pathway. International Journal of Molecular Sciences, 19(11), 3469. Retrieved January 24, 2026, from [Link]

  • Rapid, Open-Source, and Automated Quantification of the Head Twitch Response in C57BL/6J Mice Using DeepLabCut and Simple Behavioral Analysis - ACS Publications. (2025, July 31). Retrieved January 24, 2026, from [Link]

  • Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments - PubMed. (2024, March 6). Retrieved January 24, 2026, from [Link]

  • Drug discrimination - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]

  • In vivo and in vitro toxicokinetics including metabolism, isozyme mapping, and monoamine oxidase inhibition of three (2-aminopropyl)benzo[b]thiophene (APBT) psychedelics | Request PDF - ResearchGate. (2026, January 13). Retrieved January 24, 2026, from [Link]

  • Halberstadt, A. L., et al. (2013). Comparison of the behavioral responses induced by phenylalkylamine hallucinogens and their tetrahydrobenzodifuran (“FLY”) and benzodifuran (“DragonFLY”) analogs. Neuropharmacology, 70, 200–208. Retrieved January 24, 2026, from [Link]

  • Hosokami, T., et al. (1992). Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities. Chemical & Pharmaceutical Bulletin, 40(10), 2712–2719. Retrieved January 24, 2026, from [Link]

  • Study Details | NCT05523401 | Acute Effects of 2C-B Compared With MDMA and Psilocybin in Healthy Subjects | ClinicalTrials.gov. (n.d.). Retrieved January 24, 2026, from [Link]

  • Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors - ResearchGate. (2025, October 15). Retrieved January 24, 2026, from [Link]

  • Martin, D. A., & Nichols, C. D. (2016). DOI-Induced Activation of the Cortex: Dependence on 5-HT2A Heteroceptors on Thalamocortical Glutamatergic Neurons. eNeuro, 3(5), ENEURO.0116-16.2016. Retrieved January 24, 2026, from [Link]

  • Bromo-DragonFly: Chemistry, Pharmacology and Toxicology of a Benzodifuran Derivative Producing LSD-Like Effects - Semantic Scholar. (n.d.). Retrieved January 24, 2026, from [Link]

  • Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor -Biomolecules & Therapeutics | Korea Science. (n.d.). Retrieved January 24, 2026, from [Link]

  • Talk: Differential acute behavioral responses to (±)-DOI injected in a novel or familiar environment - YouTube. (2021, January 17). Retrieved January 24, 2026, from [Link]

  • 2C-B - Jellinek. (n.d.). Retrieved January 24, 2026, from [Link]

  • Insights into Psychoactive Drug Effects: The Role of Drug Discrimination Techniques - Qeios. (2024, March 5). Retrieved January 24, 2026, from [Link]

  • Role of 5-HT2A, 5-HT2C, 5-HT1A and TAAR1 Receptors in the Head Twitch Response Induced by 5-Hydroxytryptophan and Psilocybin: Translational Implications - MDPI. (n.d.). Retrieved January 24, 2026, from [Link]

  • Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro - MDPI. (n.d.). Retrieved January 24, 2026, from [Link]

  • Enhancement of hyperthermia effect in vivo by amiloride and DIDS - PubMed - NIH. (n.d.). Retrieved January 24, 2026, from [Link]

  • Bromo-DragonFly: Chemistry, Pharmacology and Toxicology of a Benzodifuran Derivative Producing LSD-Like Effects - ResearchGate. (2025, August 10). Retrieved January 24, 2026, from [Link]

  • 2-Phenethylamines in Medicinal Chemistry: A Review - PMC - PubMed Central. (n.d.). Retrieved January 24, 2026, from [Link]

  • Role of 5-HT2A, 5-HT2C, 5-HT1A and TAAR1 receptors in the head twitch response induced by 5-hydroxytryptophan and psilocybin - bioRxiv. (2022, July 23). Retrieved January 24, 2026, from [Link]

  • Discriminative Stimulus Effects of Substituted Tryptamines in Rats - ACS Publications. (2020, December 29). Retrieved January 24, 2026, from [Link]

  • Perturbations in the catecholamine metabolism and protective effect of "3-(3, 4-dimethoxy phenyl)-1-4(methoxy phenyl) prop-2-en-1-one" during ketamine-induced schizophrenia: an in vivo and in silico studies - PubMed. (n.d.). Retrieved January 24, 2026, from [Link]

  • In Vivo Functional and Structural Retinal Preservation by Combined Administration of Citicoline and Coenzyme Q10 in a Murine Model of Ocular Hypertension - MDPI. (n.d.). Retrieved January 24, 2026, from [Link]

  • Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(3), 243–249. Retrieved January 24, 2026, from [Link]

  • EP3702347A1 - Processes for the preparation of (s)-1-(3-ethoxy-4- methoxyphenyl)-2-methanesulfonylethylamine - Google Patents. (n.d.).
  • 2CB Know the effects - Avon and Wiltshire Mental Health Partnership NHS Trust. (2025, January 17). Retrieved January 24, 2026, from [Link]

  • Automated Computer Software Assessment of 5-Hydroxytryptamine 2A Receptor-Mediated Head Twitch Responses from Video Recordings of Mice - NIH. (n.d.). Retrieved January 24, 2026, from [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective aurora A kinase inhibitory lead with apoptosis properties: design, synthesis, in vitro and in silico biological evaluation - University of Strathclyde. (2022, June 10). Retrieved January 24, 2026, from [Link]

  • Glennon, R. A. (1990). Discriminative stimulus properties of hallucinogens and related designer drugs. NIDA Research Monograph, 94, 25–44. Retrieved January 24, 2026, from [Link]

  • This compound cas no.113081-51-9. (n.d.). Retrieved January 24, 2026, from [Link]

  • Acute Effects of the Psychedelic Phenethylamine 25I-NBOMe in C57BL/6J Male Mice. (2025, March 10). Retrieved January 24, 2026, from [Link]

  • Assessment of the acute effects of 2C-B vs psilocybin on subjective experience, mood and cognition - ResearchGate. (2023, February 17). Retrieved January 24, 2026, from [Link]

  • Synthesis and styrene copolymerization of alkoxy ring-substituted 2- methoxyethyl phenylcyanoacrylates | ChemRxiv. (2022, March 22). Retrieved January 24, 2026, from [Link]

Sources

A Comparative Benchmarking Guide to 2-(3-Methoxy-4-bromophenyl)ethylamine and Standard Serotonergic Reference Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the pharmacological characterization of 2-(3-Methoxy-4-bromophenyl)ethylamine, a phenethylamine derivative with structural similarities to known psychoactive compounds. By benchmarking its performance against well-established standard reference compounds, researchers can elucidate its receptor interaction profile and functional activity, thereby informing its potential applications in drug discovery and neuroscience.

Introduction: Unveiling the Pharmacological Potential of a Novel Phenethylamine

This compound is a substituted phenethylamine of interest due to its structural analogy to 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a well-documented psychedelic agent. 2C-B is known to exert its effects primarily through potent partial agonism at serotonin 5-HT2A and 5-HT2C receptors.[1] This structural relationship strongly suggests that this compound may also interact with these key serotonin receptor subtypes, which are critically involved in a myriad of physiological and pathological processes, including mood, perception, and appetite.

The 5-HT2 receptor subfamily, part of the G protein-coupled receptor (GPCR) superfamily, primarily signals through the Gq/11 pathway.[2] Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[3][4] This cascade ultimately leads to an increase in intracellular calcium concentrations, a quantifiable measure of receptor activation.

To rigorously assess the pharmacological profile of this compound, a direct comparison with established reference compounds is essential. This guide outlines the experimental protocols to benchmark the test compound against a curated panel of selective agonists and antagonists for the 5-HT2A and 5-HT2C receptors.

Selection of Standard Reference Compounds: The Rationale

The choice of reference compounds is pivotal for a meaningful comparative analysis. The following compounds have been selected based on their well-defined pharmacology and commercial availability, providing a robust framework for interpreting the experimental data.

Compound NameTarget(s)ActivityRationale for Selection
DOI hydrochloride 5-HT2A/2CAgonistA non-selective but potent agonist at both 5-HT2A and 5-HT2C receptors, serving as a positive control for receptor activation.[5]
Ketanserin tartrate 5-HT2AAntagonistA classic and selective antagonist for the 5-HT2A receptor, used to determine affinity and specificity.[6]
Lorcaserin 5-HT2CAgonistA selective 5-HT2C receptor agonist, crucial for dissecting the test compound's activity at this specific subtype.[7][8]
SB 242084 5-HT2CAntagonistA highly potent and selective 5-HT2C receptor antagonist, essential for confirming any observed 5-HT2C-mediated effects.[1][9][10]

Experimental Benchmarking Workflows

To comprehensively characterize this compound, a two-pronged approach is recommended: initial determination of binding affinity at the target receptors, followed by a functional assessment of its ability to activate these receptors.

G cluster_0 Phase 1: Affinity Profiling cluster_1 Phase 2: Functional Characterization Test Compound Test Compound Binding_Assay Radioligand Binding Assays (5-HT2A & 5-HT2C) Test Compound->Binding_Assay Ref_Agonists Reference Agonists (DOI, Lorcaserin) Ref_Agonists->Binding_Assay Ref_Antagonists Reference Antagonists (Ketanserin, SB 242084) Ref_Antagonists->Binding_Assay Ki_Values Determine Ki values (Affinity) Binding_Assay->Ki_Values Functional_Assay Calcium Flux Functional Assays (5-HT2A & 5-HT2C) Ki_Values->Functional_Assay Inform concentration range Test_Compound_Func Test Compound Test_Compound_Func->Functional_Assay Ref_Agonists_Func Reference Agonists (DOI, Lorcaserin) Ref_Agonists_Func->Functional_Assay EC50_Emax_Values Determine EC50 (Potency) & Emax (Efficacy) Functional_Assay->EC50_Emax_Values

Figure 1. High-level experimental workflow for benchmarking the test compound.
Protocol: Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity (Ki) of a test compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand by the unlabeled test compound.

3.1.1 5-HT2A Receptor Binding Assay

  • Objective: To determine the binding affinity of this compound for the human 5-HT2A receptor.

  • Radioligand: [³H]-Ketanserin (a selective 5-HT2A antagonist).

  • Receptor Source: Commercially available membranes from CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.

  • Non-specific Binding Definition: Determined in the presence of a high concentration of unlabeled Ketanserin (e.g., 10 µM).

Step-by-Step Protocol:

  • Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) to a final protein concentration of 10-20 µ g/well .

  • Assay Plate Preparation: In a 96-well plate, add assay buffer, the test compound at various concentrations (typically in a logarithmic series from 10⁻¹¹ to 10⁻⁵ M), and the reference compounds.

  • Radioligand Addition: Add [³H]-Ketanserin to each well at a final concentration close to its Kd (typically 0.5-1.0 nM).

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/B or GF/C) pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding. Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[11]

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC50 value (the concentration of test compound that displaces 50% of the radioligand) using non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

3.1.2 5-HT2C Receptor Binding Assay

  • Objective: To determine the binding affinity of this compound for the human 5-HT2C receptor.

  • Radioligand: [³H]-LSD or a more selective radiolabeled antagonist if available. [³H]-LSD binds with high affinity to 5-HT2C receptors.

  • Receptor Source: Commercially available membranes from CHO-K1 or HEK293 cells stably expressing the human 5-HT2C receptor.

  • Non-specific Binding Definition: Determined in the presence of a high concentration of an unlabeled 5-HT2C antagonist like SB 242084 (e.g., 10 µM).

Protocol: The protocol is analogous to the 5-HT2A binding assay, with the substitution of the appropriate receptor preparation and radioligand.

Protocol: Calcium Flux Functional Assay

This assay measures the functional consequence of receptor activation, specifically the mobilization of intracellular calcium, providing insights into the potency (EC50) and efficacy (Emax) of the test compound.

G cluster_pathway Gq/11 Signaling Pathway Agonist Agonist (e.g., 5-HT, DOI) GPCR 5-HT2A/2C Receptor (GPCR) Agonist->GPCR Binds Gq Gq/11 (G-protein) GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Activates Cell_Response Cellular Response PKC->Cell_Response

Sources

A Senior Application Scientist's Guide to Determining the Functional Activity of 2-(3-Methoxy-4-bromophenyl)ethylamine Relative to Serotonin

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the functional activity of a novel phenethylamine, 2-(3-Methoxy-4-bromophenyl)ethylamine, and rigorously compare it to the endogenous neurotransmitter, serotonin (5-hydroxytryptamine, 5-HT). The methodologies described herein are designed to establish a clear, data-driven profile of the compound's pharmacological identity, from receptor binding to downstream cellular signaling.

Introduction: The Scientific Imperative

The phenethylamine scaffold is a cornerstone in neuropharmacology, forming the basis for numerous psychoactive compounds. The specific substitutions on the phenyl ring and ethylamine side chain dictate the compound's affinity and functional activity at various monoamine receptors. The target of this guide, this compound, is structurally related to the 2C-x family of psychedelic phenethylamines, suggesting a potential interaction with serotonin receptors.[1]

Characterizing such a novel compound requires a systematic approach. It is not sufficient to know if it binds; we must determine where it binds, with what affinity, and what downstream functional consequences this binding elicits. This guide will detail a phased experimental plan to build this pharmacological profile, using serotonin as the definitive physiological benchmark.

The Benchmark & The Target

Serotonin (5-Hydroxytryptamine)

Serotonin is a pivotal neurotransmitter that modulates a vast array of physiological processes, including mood, cognition, and sleep.[2] It exerts its effects through at least 14 distinct G protein-coupled receptor (GPCR) and ligand-gated ion channel subtypes.[3] For the purpose of this guide, we will focus on two key GPCRs that are common targets for phenethylamines:

  • 5-HT1A Receptor: A Gi/o-coupled receptor. Its activation leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels, and modulating ion channels.[4][5]

  • 5-HT2A Receptor: A Gq/11-coupled receptor. Its activation stimulates the phospholipase C (PLC) pathway, leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilizes intracellular calcium (Ca2+).[6][7]

This compound

This compound's structure suggests it is a derivative of the well-known 2C family of serotonergic agonists. The methoxy group at the 3-position and the bromine at the 4-position are critical determinants for receptor interaction. Structure-activity relationship (SAR) studies on similar phenethylamines indicate that these substitutions strongly influence affinity and selectivity for 5-HT2 receptor subtypes.[8][9] Our objective is to experimentally validate and quantify this presumed activity.

A Phased Approach to Functional Characterization

A logical, tiered approach ensures that each experimental phase informs the next, providing a comprehensive and self-validating dataset.

G cluster_0 Phase 1: Binding Profile cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Signal Pathway Profiling Binding Radioligand Displacement Assay Ki_Table Output: Table of Ki Values (Binding Affinities) Binding->Ki_Table Gq_Assay Calcium Flux Assay (for 5-HT2A) Ki_Table->Gq_Assay Gi_Assay cAMP Inhibition Assay (for 5-HT1A) Ki_Table->Gi_Assay EC50_Table Output: Table of EC50/Emax Values (Potency & Efficacy) Gq_Assay->EC50_Table Gi_Assay->EC50_Table Arrestin_Assay β-Arrestin Recruitment Assay EC50_Table->Arrestin_Assay Bias_Table Output: Table of Bias Factors Arrestin_Assay->Bias_Table

Caption: Experimental workflow for characterizing a novel ligand.

Phase 1: Receptor Binding Affinity Profile

Causality: Before assessing function, we must first determine if and how strongly the test compound binds to our target receptors. A radioligand binding assay is the gold standard for quantifying the affinity of a ligand for a receptor.[10]

Methodology: Radioligand Displacement Assay

This competitive binding assay measures the ability of our unlabeled test compound to displace a known, radioactively labeled ligand from the receptor.[10] The result is an inhibition constant (Ki), which reflects the binding affinity of the test compound.

Experimental Protocol:

  • Preparation: Use cell membranes prepared from HEK293 cells stably expressing either the human 5-HT1A or 5-HT2A receptor.

  • Incubation Mixture: In a 96-well plate, combine:

    • Cell membranes (e.g., 10-20 µg protein).

    • A fixed concentration of a suitable radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A) near its dissociation constant (Kd).

    • Increasing concentrations of the test compound (this compound) or serotonin (as a control), typically spanning 8 log units (e.g., 0.1 nM to 100 µM).

    • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[11]

  • Incubation: Incubate at a set temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters (e.g., GF/B filters).[10] The filters will trap the cell membranes with the bound radioligand.

  • Quantification: Wash the filters with ice-cold assay buffer to remove non-specific binding. Measure the radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model to determine the IC50 (concentration of the compound that inhibits 50% of specific binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Data Presentation: Binding Affinity (Ki) Profile

Compound5-HT1A Ki (nM)5-HT2A Ki (nM)
SerotoninExpected ValueExpected Value
This compoundExperimental ResultExperimental Result

A lower Ki value indicates a higher binding affinity.

Phase 2: In Vitro Functional Activity

Causality: Binding does not equate to function. A compound can be an agonist (activator), antagonist (blocker), or inverse agonist (promotes an inactive state). We must now measure the cellular response following receptor binding. The choice of assay is dictated by the receptor's primary signaling pathway.[6][12]

G cluster_5HT2A 5-HT2A Receptor Pathway (Gq-coupled) cluster_5HT1A 5-HT1A Receptor Pathway (Gi-coupled) r_5HT2A 5-HT2A gq Gαq/11 r_5HT2A->gq plc PLC gq->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 ca ↑ [Ca²⁺]i ip3->ca r_5HT1A 5-HT1A gi Gαi/o r_5HT1A->gi ac Adenylyl Cyclase gi->ac camp ↓ cAMP ac->camp atp ATP atp->ac

Caption: Canonical signaling pathways for 5-HT2A and 5-HT1A receptors.

Methodology 1: Calcium Flux Assay (for Gq-coupled 5-HT2A)

This assay measures the increase in intracellular calcium concentration that occurs upon Gq pathway activation.[13][14]

Experimental Protocol:

  • Cell Plating: Seed HEK293 cells expressing the 5-HT2A receptor into a 96- or 384-well black, clear-bottom plate.

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer. The dye will be sequestered inside the cells.

  • Compound Addition: Use a fluorescent plate reader with an integrated liquid handler (e.g., a FLIPR system) to add varying concentrations of the test compound or serotonin to the wells.

  • Measurement: The plate reader measures the change in fluorescence intensity over time, both before and after compound addition. An increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data Analysis: For each concentration, calculate the peak fluorescence response. Plot the response against the log concentration of the agonist to generate a dose-response curve. Fit the curve to a sigmoidal model to determine the EC50 (potency) and Emax (efficacy).

Methodology 2: cAMP Inhibition Assay (for Gi-coupled 5-HT1A)

This assay measures the decrease in intracellular cAMP levels following Gi pathway activation.[15] Highly sensitive assays like HTRF (Homogeneous Time-Resolved Fluorescence) or luciferase-based biosensors (e.g., GloSensor) are recommended.[16]

Experimental Protocol (using GloSensor as an example):

  • Cell Preparation: Use HEK293 cells co-expressing the 5-HT1A receptor and the GloSensor cAMP plasmid.

  • Equilibration: Pre-incubate the cells with the GloSensor cAMP reagent for approximately two hours.[17]

  • Adenylyl Cyclase Stimulation: To measure inhibition, first stimulate adenylyl cyclase with a low concentration of forskolin to raise basal cAMP levels.[18]

  • Compound Addition: Add varying concentrations of the test compound or serotonin.

  • Measurement: After a brief incubation (15-30 minutes), measure the luminescence using a plate reader. A decrease in the luminescent signal indicates a reduction in cAMP levels.

  • Data Analysis: Plot the percentage of inhibition of the forskolin-stimulated signal against the log concentration of the agonist. Fit the data to determine the EC50 and Emax for inhibition.

Data Presentation: Functional Potency and Efficacy

CompoundReceptorPotency (EC50, nM)Efficacy (% of Serotonin)
Serotonin5-HT1AExperimental Result100%
This compound5-HT1AExperimental ResultExperimental Result
Serotonin5-HT2AExperimental Result100%
This compound5-HT2AExperimental ResultExperimental Result

A lower EC50 indicates higher potency. Efficacy is expressed as the maximal response of the test compound relative to the maximal response of serotonin.

Phase 3: Signal Transduction Profiling (β-Arrestin Recruitment)

Causality: GPCRs do not signal exclusively through G proteins. They can also signal via the recruitment of β-arrestin proteins, which can lead to receptor desensitization and internalization, as well as initiate distinct signaling cascades. Some ligands show "biased agonism," preferentially activating one pathway over the other.[19] Comparing G protein activation (from Phase 2) with β-arrestin recruitment provides a more nuanced understanding of the compound's functional signature.

Methodology: β-Arrestin Recruitment Assay

Commercial assays (e.g., PathHunter, Tango) are widely used.[19][20] These assays typically use enzyme fragment complementation (EFC), where the receptor is tagged with one part of an enzyme and β-arrestin is tagged with the other. Ligand-induced recruitment brings the fragments together, forming an active enzyme that generates a measurable signal.[21]

Experimental Protocol (using PathHunter as an example):

  • Cell Plating: Use a PathHunter cell line engineered to co-express the target receptor (e.g., 5-HT2A) fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment.[19]

  • Compound Addition: Add varying concentrations of the test compound or serotonin and incubate.

  • Detection: Add the detection reagents containing the substrate for the complemented enzyme.

  • Measurement: After incubation, measure the chemiluminescent signal. An increase in signal corresponds to β-arrestin recruitment.

  • Data Analysis: Generate dose-response curves and calculate EC50 and Emax values, as in Phase 2.

Data Interpretation:

By comparing the potency (EC50) and efficacy (Emax) for G protein-mediated signaling (e.g., Ca2+ flux) and β-arrestin recruitment, a bias factor can be calculated. This reveals if this compound has a similar or different signaling profile compared to serotonin, which has profound implications for its potential in vivo effects.

Conclusion

This guide outlines a rigorous, multi-phased workflow to definitively characterize the functional activity of this compound relative to serotonin. By systematically progressing from binding affinity to G protein-dependent and -independent signaling pathways, researchers can build a comprehensive pharmacological profile. The resulting data, presented in clear, comparative tables, will provide an objective and robust foundation for further drug development, mechanistic studies, and translational research.

References

  • Glennon, R. A., et al. (2000). Serotonin Receptor Subtypes and Ligands. American College of Neuropsychopharmacology. Available at: [Link]

  • Canal, C. E., et al. (2013). Structure-activity relationships of constrained phenylethylamine ligands for the serotonin 5-HT2 receptors. PLoS One, 8(11), e78515. Available at: [Link]

  • Polter, A. M., & Li, X. (2010). 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain. Cellular and Molecular Neurobiology, 30(8), 1179-1188. Available at: [Link]

  • González-Maeso, J. (2011). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Current Molecular Pharmacology, 4(1), 44-53. Available at: [Link]

  • Inglese, J., et al. (2008). Measurement of β-Arrestin Recruitment for GPCR Targets. Assay Guidance Manual. Available at: [Link]

  • Wang, S., et al. (2017). Structural insight into the serotonin (5-HT) receptor family by molecular docking, molecular dynamics simulation and systems pharmacology analysis. Scientific Reports, 7, 44634. Available at: [Link]

  • Wikipedia. (n.d.). 5-HT2A receptor. Wikipedia. Available at: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. Available at: [Link]

  • Wikipedia. (n.d.). 5-HT1A receptor. Wikipedia. Available at: [Link]

  • Stoddart, L. A., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. BMC Biology, 21(1), 249. Available at: [Link]

  • Braden, M. R., et al. (2013). Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. PLOS One. Available at: [Link]

  • ResearchGate. (n.d.). Binding affinity (Ki) of compounds 1–3 at 5-HT1A receptors. ResearchGate. Available at: [Link]

  • Zhang, J. H., et al. (2012). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. SLAS Discovery, 17(4), 495-505. Available at: [Link]

  • Roth, B. L., et al. (2001). Characterization of 5-HT(1A,B) and 5-HT(2A,C) serotonin receptor binding. Current Protocols in Neuroscience, Chapter 6, Unit 6.8. Available at: [Link]

  • Llorente-Berzal, A., et al. (2015). What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? Frontiers in Neuroscience, 9, 23. Available at: [Link]

  • González-Maeso, J., & Sealfon, S. C. (2009). Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. Current Topics in Behavioral Neurosciences, 2, 47-84. Available at: [Link]

  • Caers, J., et al. (2012). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments, (67), e51516. Available at: [Link]

  • LookChem. (n.d.). This compound cas no.113081-51-9. LookChem. Available at: [Link]

  • Lee, H., & Cheong, S. J. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine 2A Receptor. Biomolecules & Therapeutics, 30(2), 176-184. Available at: [Link]

  • PubChem. (n.d.). 3-Hydroxy-4-methoxyphenyl-ethylamine. PubChem. Available at: [Link]

  • REPROCELL. (2022). Everything we know about the 5-HT2A (serotonin) receptor. REPROCELL. Available at: [Link]

  • Assay Guidance Manual. (2019). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). Serotonin (5-HT1A) receptor signaling pathways. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Affinity values (Ki in nM) at selected serotonin receptor isoforms. ResearchGate. Available at: [Link]

  • ResearchGate. (2013). (PDF) Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. ResearchGate. Available at: [Link]

  • Wallach, J., et al. (2015). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ACS Chemical Neuroscience, 6(11), 1871-1880. Available at: [Link]

  • ResearchGate. (n.d.). Detailed signal transduction pathways of serotonin-2A receptors. ResearchGate. Available at: [Link]

  • Polter, A. M., & Li, X. (2010). 5-HT1A receptor-regulated signal transduction pathways in brain. Cellular and Molecular Neurobiology, 30(8), 1179-1188. Available at: [Link]

  • MDPI. (2019). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Calcium Flux Assay Protocol. ResearchGate. Available at: [Link]

  • Eurofins Discovery. (n.d.). β-arrestin Assays. Eurofins Discovery. Available at: [Link]

  • Student Thesis. (2023). Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands. SUNY Plattsburgh. Available at: [Link]

  • Pytliak, M., & Vargova, V. (n.d.). SEROTONIN RECEPTORS – FROM MOLECULAR BIOLOGY TO CLINICAL APPLICATIONS. Institute of Experimental Pharmacology & Toxicology, Slovak Academy of Sciences. Available at: [Link]

  • Creative Biolabs. (n.d.). Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection. Creative Biolabs. Available at: [Link]

  • ResearchGate. (2019). (PDF) Measurement of β-Arrestin Recruitment for GPCR Targets. ResearchGate. Available at: [Link]

  • Ancellin, N., et al. (2016). Forskolin-free cAMP assay for Gi-coupled receptors. Journal of Pharmacological and Toxicological Methods, 77, 17-23. Available at: [Link]

  • ION Biosciences. (n.d.). Gαq GPCR assays. ION Biosciences. Available at: [Link]

  • Son, B., et al. (2017). (E)-2-Methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) Phenol Ameliorates LPS-Mediated Memory Impairment by Inhibition of STAT3 Pathway. Frontiers in Molecular Neuroscience, 10, 233. Available at: [Link]

  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. Available at: [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-(3-Methoxy-4-bromophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation to their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-(3-Methoxy-4-bromophenyl)ethylamine, a halogenated aromatic amine. The procedures outlined here are grounded in established safety protocols for analogous compounds and regulatory standards to ensure the protection of laboratory personnel and the environment.

Hazard Identification and Risk Assessment

Before initiating any disposal procedures, a thorough risk assessment is paramount. The primary hazards associated with this compound and similar halogenated aromatic amines include:

  • Corrosivity: Direct contact can cause severe burns to the skin and eyes.[1][2][3]

  • Toxicity: Aromatic amines as a class are known for their potential toxicity.[4]

  • Environmental Hazard: Halogenated organic compounds can persist in the environment and may be toxic to aquatic life.

Due to these hazards, this compound is considered a hazardous waste and must be disposed of in accordance with local, state, and federal regulations.[5][6]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is the first line of defense against accidental exposure. The following PPE is mandatory when handling this compound for disposal:

PPE ItemSpecificationRationale
Eye Protection Tightly fitting safety goggles and a face shield (minimum 8-inch).To protect against splashes of the corrosive liquid, which can cause severe eye damage.
Hand Protection Impervious gloves (e.g., nitrile or neoprene).To prevent skin contact, which can result in severe burns.
Body Protection A chemical-resistant lab coat or apron.To protect against contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or with local exhaust ventilation.To avoid inhalation of any vapors or mists.[7]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Disposal decision workflow for this compound.

Step-by-Step Disposal Protocols

Disposal of Unused or Waste this compound (Liquid)
  • Segregation: Do not mix this waste with non-halogenated organic waste.[8] Halogenated waste streams often require specific disposal methods and are typically more costly to dispose of.

  • Containerization:

    • Use a designated, properly labeled, and leak-proof container for halogenated organic waste.

    • The container must be compatible with the chemical. A high-density polyethylene (HDPE) or glass container is suitable.

    • The container must be clearly labeled as "Hazardous Waste," "Halogenated Organic Waste," and list "this compound" as a constituent.

  • Transfer:

    • Conduct the transfer in a chemical fume hood to minimize inhalation exposure.[7]

    • Use a funnel to avoid spills.

    • Do not overfill the container; leave at least 10% headspace to allow for expansion.

  • Storage:

    • Securely cap the waste container.

    • Store the container in a designated satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department.

    • The storage area should be cool, dry, and well-ventilated.[7][9]

Disposal of Contaminated Materials (Solid Waste)

This includes items such as contaminated gloves, pipette tips, and absorbent materials from a spill.

  • Collection:

    • Place all contaminated solid waste into a designated, durable, and leak-proof plastic bag or container.

    • Do not mix with non-hazardous waste.

  • Labeling:

    • Clearly label the bag or container as "Hazardous Waste" and specify the contaminant, e.g., "Solid waste contaminated with this compound."

  • Storage:

    • Seal the bag or container and store it in the satellite accumulation area with the liquid hazardous waste for EHS pickup.

Handling Spills

In the event of a spill, the cleanup materials must be treated as hazardous waste.

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate personnel from the immediate area.

  • Absorb: Cover the spill with an inert absorbent material such as sand, silica gel, or a universal binder.[7] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Dispose: All materials used for cleanup must be disposed of as solid hazardous waste as described in section 4.2.

Regulatory Considerations

The disposal of this compound falls under the purview of the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[5][6] As a halogenated organic compound, it is subject to stringent management standards.[5] Furthermore, the Occupational Safety and Health Administration (OSHA) mandates safe handling procedures for hazardous chemicals in the workplace.[10][11]

The recommended disposal method for this class of compound is incineration in a chemical incinerator equipped with an afterburner and scrubber.[12] This ensures the complete destruction of the hazardous compound and the scrubbing of any harmful combustion byproducts. Always consult with your institution's EHS department, as they will have established procedures for the final disposal of chemical waste in compliance with all regulations.[12]

Conclusion

The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By understanding the hazards, utilizing appropriate PPE, and following the detailed disposal protocols outlined in this guide, researchers can ensure that this compound is managed safely from experiment to final disposition. Always prioritize safety and consult your institution's EHS department for specific guidance.

References

  • U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section III: Chapter 1. Retrieved from [Link]

  • University of Georgia Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • MDPI. (n.d.). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. Retrieved from [Link]

  • IUCr Journals. (n.d.). N-[(4-methoxyphenyl)- methylidene]ethylamine and bis{(S)-(+)-1-(4- bromophenyl) -. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Worker Exposures to Volatile Amines. Retrieved from [Link]

  • Publisso. (2020, October 9). Method for the determination of aromatic amines in workplace air using gas chromatography. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Other Disposal Guidance. Retrieved from [Link]

  • ALL4 Inc. (2025, September 4). U.S. EPA Proposes Revised Standards for Open Burning/Open Detonation of Waste Explosives. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxyphenethylamine. Retrieved from [Link]

  • Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Alfa Aesar. (2025, December 21). Safety Data Sheet: (R)-(+)-1-(4-Bromophenyl)ethylamine, ChiPros®. Retrieved from [Link]

  • PubChem. (n.d.). p-Bromophenethylamine. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxy-4-methoxyphenyl-ethylamine. Retrieved from [Link]

Sources

Navigating the Safe Handling of 2-(3-Methoxy-4-bromophenyl)ethylamine: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible advancement of scientific discovery demands an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling 2-(3-Methoxy-4-bromophenyl)ethylamine, a substituted phenethylamine. As the precise toxicological properties of this compound have not been fully investigated, this protocol is grounded in the established hazards of structurally similar aromatic amines and brominated compounds, ensuring a cautious and protective approach in all laboratory operations.

Hazard Assessment: Understanding the Risks

Key Potential Hazards:

  • Corrosive: Causes severe skin burns and eye damage.[2][3][4]

  • Irritant: May cause respiratory irritation.[5]

  • Harmful: Potential for harm if swallowed or inhaled.

  • Environmental Hazard: Brominated organic compounds can be persistent and toxic to aquatic life.[6]

Hazard Classification (Based on Analogous Compounds)GHS PictogramSignal WordHazard Statement
Skin Corrosion/IrritationCorrosionDangerH314: Causes severe skin burns and eye damage.[2]
Serious Eye Damage/Eye IrritationCorrosionDangerH318: Causes serious eye damage.[1]
Acute Toxicity (Oral, Inhalation)Exclamation MarkWarningH302 + H332: Harmful if swallowed or if inhaled.
Specific Target Organ ToxicityExclamation MarkWarningH335: May cause respiratory irritation.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE.

Body PartRequired PPERationale and Best Practices
Eyes/Face Chemical splash goggles and a face shieldProvides a robust barrier against splashes and aerosols. Standard safety glasses are insufficient.
Hands Double-gloving with compatible chemical-resistant gloves (e.g., nitrile or neoprene)Aromatic amines can permeate some glove materials.[7] Double-gloving provides an extra layer of protection. Regularly inspect gloves for any signs of degradation or contamination and change them frequently.
Body Chemical-resistant laboratory coat or apronProtects against splashes and contamination of personal clothing. Ensure the lab coat is fully buttoned.
Respiratory NIOSH-approved respirator (e.g., N95 or higher)Recommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust particles.[8] For operations with a higher risk of aerosol generation, a full-face respirator may be necessary.
Feet Closed-toe, chemical-resistant shoesProtects feet from spills.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational protocol is critical for minimizing exposure and preventing accidents. All handling of this compound should be conducted within a certified chemical fume hood.

Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Verify Fume Hood Verify Fume Hood Don PPE->Verify Fume Hood Step 1 Assemble Equipment Assemble Equipment Verify Fume Hood->Assemble Equipment Step 2 Weigh Compound Weigh Compound Assemble Equipment->Weigh Compound Step 3 Dissolve/React Dissolve/React Weigh Compound->Dissolve/React Step 4 Decontaminate Decontaminate Dissolve/React->Decontaminate Step 5 Segregate Waste Segregate Waste Decontaminate->Segregate Waste Step 6 Doff PPE Doff PPE Segregate Waste->Doff PPE Step 7 Wash Hands Wash Hands Doff PPE->Wash Hands Step 8

Safe Handling Workflow Diagram

Detailed Steps:

  • Don PPE: Before entering the laboratory, put on all required personal protective equipment as outlined in the table above.

  • Verify Fume Hood: Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.

  • Assemble Equipment: Gather all necessary glassware, reagents, and equipment and place them in the fume hood.

  • Weigh Compound: Carefully weigh the solid this compound in the fume hood. Avoid creating dust.

  • Dissolve/React: Perform all subsequent steps, such as dissolving or reacting the compound, within the fume hood.

  • Decontaminate: After the procedure, decontaminate all surfaces and equipment that may have come into contact with the chemical. Use a suitable solvent (e.g., ethanol) followed by soap and water.

  • Segregate Waste: All contaminated materials, including gloves, weigh boats, and pipette tips, must be disposed of as hazardous waste.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination.

  • Wash Hands: Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and associated waste is crucial to protect both human health and the environment.

Waste Segregation and Disposal Protocol:

  • Solid Waste:

    • Collect all solid waste contaminated with this compound (e.g., gloves, paper towels, weigh boats) in a designated, sealed, and clearly labeled hazardous waste container.

    • The label should include "Hazardous Waste," the chemical name, and the associated hazards (Corrosive, Toxic).

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal Method:

    • All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.

    • Do not pour any waste containing this compound down the drain.

    • Brominated compounds may require specialized disposal methods, such as high-temperature incineration, to prevent the formation of toxic byproducts.[6]

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is essential.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention.[1][2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2] Ingestion can cause severe damage and perforation of the esophagus and stomach.[1]

  • Spill:

    • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.

    • For large spills, evacuate the area and contact your institution's EHS office immediately.

By adhering to these stringent safety protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.

References

  • Wang, S., Zhang, L., & Huang, Y. (2012). Removal of brominated flame retardant from electrical and electronic waste plastic by solvothermal technique. Journal of Hazardous Materials, 221-222, 258-263. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • University of Virginia School of Medicine. (2024, October). ToxTalks: A Bulletin for Healthcare Professionals Who Manage Poisoned Patients - Phenethylamines. Retrieved from [Link]

  • National Institutes of Health. (2022, December 29). Subhallucinogenic Concentrations of Substituted Phenethylamines as a Novel Therapeutic Approach for Inflammatory and Neurological Disorders. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances. Retrieved from [Link]

  • BVL. (n.d.). Personal protective equipment when handling plant protection products. Retrieved from [Link]

  • ResearchGate. (2023, January 16). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. Retrieved from [Link]

  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]

  • Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link]

  • New Mexico State University. (n.d.). Chemical Safety in Research and Teaching. Retrieved from [Link]

  • GovInfo. (2023, December 13). Federal Register/Vol. 88, No. 238/Wednesday, December 13, 2023/Proposed Rules. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Methods of Responsibly Managing End-of-Life Foams and Plastics Containing Flame Retardants: Part I. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Angene Chemical. (2024, August 30). Safety Data Sheet. Retrieved from [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press. Retrieved from [Link]

  • DuraLabel. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Retrieved from [Link]

  • Wikipedia. (n.d.). Substituted phenethylamine. Retrieved from [Link]

  • Wikipedia. (n.d.). LSD. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.